molecular formula C6H6BNO5 B1439248 (4-Hydroxy-3-nitrophenyl)boronic acid CAS No. 850568-75-1

(4-Hydroxy-3-nitrophenyl)boronic acid

Cat. No.: B1439248
CAS No.: 850568-75-1
M. Wt: 182.93 g/mol
InChI Key: GEQDFOXXEZKEPZ-UHFFFAOYSA-N
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Description

(4-Hydroxy-3-nitrophenyl)boronic acid is a useful research compound. Its molecular formula is C6H6BNO5 and its molecular weight is 182.93 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4-hydroxy-3-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BNO5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQDFOXXEZKEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)O)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656966
Record name (4-Hydroxy-3-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-75-1
Record name (4-Hydroxy-3-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (4-Hydroxy-3-nitrophenyl)boronic Acid from 4-Bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (4-Hydroxy-3-nitrophenyl)boronic Acid

This compound and its derivatives are valuable building blocks in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The presence of three distinct functional groups—a hydroxyl group, a nitro group, and a boronic acid moiety—on a single aromatic ring provides a versatile scaffold for a multitude of chemical transformations. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds.[1][2] This capability allows for the precise and efficient construction of complex molecular architectures, a critical aspect of drug discovery and development.[3] The nitro and hydroxyl groups offer additional handles for functionalization, enabling the synthesis of a diverse array of substituted biaryls and other complex organic molecules. This guide provides a comprehensive, in-depth technical overview of a reliable and scalable two-step synthesis of this compound, commencing from the readily available starting material, 4-bromophenol.

Synthetic Strategy: A Two-Step Approach

The most logical and efficient synthetic route to this compound from 4-bromophenol involves two key transformations:

  • Electrophilic Aromatic Substitution: The nitration of 4-bromophenol to introduce a nitro group onto the aromatic ring, yielding 4-bromo-2-nitrophenol.

  • Palladium-Catalyzed Borylation: The conversion of the aryl bromide in 4-bromo-2-nitrophenol to a boronic acid or its corresponding pinacol ester via a Miyaura borylation reaction.

This strategy is advantageous due to the commercial availability and relatively low cost of the starting material, as well as the well-established and robust nature of the individual reactions.

Part 1: Nitration of 4-Bromophenol

Causality Behind Experimental Choices

The nitration of 4-bromophenol is an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strongly activating, ortho-, para- directing group, while the bromine atom is a deactivating, yet also ortho-, para- directing group. Given that the para position is blocked by the bromine atom, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the positions ortho to the hydroxyl group. The reaction conditions are chosen to be mild to prevent over-nitration and oxidation of the phenol, which are common side reactions under harsh nitrating conditions (e.g., concentrated nitric and sulfuric acids).[4] The use of a controlled amount of nitric acid in a suitable solvent at a reduced temperature allows for the selective mono-nitration to yield the desired 4-bromo-2-nitrophenol.

Experimental Protocol: Synthesis of 4-bromo-2-nitrophenol

Materials and Reagents:

  • 4-Bromophenol

  • Concentrated Nitric Acid (70%)

  • Glacial Acetic Acid

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Filtration paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromophenol (1 equivalent) in glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C with constant stirring.

  • Slowly add concentrated nitric acid (1.1 equivalents) dropwise via a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. A yellow precipitate will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold water until the filtrate is neutral to litmus paper.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-bromo-2-nitrophenol as yellow needles.

Characterization of 4-bromo-2-nitrophenol
PropertyValueSource
Appearance Yellow crystalline solid[5]
Molecular Formula C₆H₄BrNO₃[6]
Molecular Weight 218.01 g/mol [6]
Melting Point 90-94 °C[7]
¹H NMR (CDCl₃) Spectral data available[8][9]
¹³C NMR (CDCl₃) Spectral data available[10]

Part 2: Miyaura Borylation of 4-bromo-2-nitrophenol

Causality Behind Experimental Choices

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that converts aryl halides to aryl boronate esters.[11][12] This reaction is highly valued for its mild conditions and broad functional group tolerance. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a diboron reagent and reductive elimination to yield the aryl boronate ester and regenerate the Pd(0) catalyst. The choice of a pinacol ester of diboronic acid, bis(pinacolato)diboron (B₂pin₂), is common due to its stability and the ease of handling of the resulting pinacol boronate ester product.[13] A weak base, such as potassium acetate, is crucial to facilitate the transmetalation step without promoting unwanted side reactions.[11] The selection of a suitable phosphine ligand is also critical for the efficiency of the catalytic cycle.

Experimental Protocol: Synthesis of this compound pinacol ester

Materials and Reagents:

  • 4-bromo-2-nitrophenol

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium(II) acetate [Pd(OAc)₂]

  • A suitable phosphine ligand (e.g., dppf - 1,1'-Bis(diphenylphosphino)ferrocene)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

Equipment:

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • To a Schlenk flask or sealed tube, add 4-bromo-2-nitrophenol (1 equivalent), bis(pinacolato)diboron (1.2 equivalents), potassium acetate (2.4 equivalents), palladium(II) acetate (5 mol%), and the phosphine ligand (5 mol%).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 110 °C and stir for the required time (monitor by TLC until the starting material is consumed).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound pinacol ester.

Characterization of this compound pinacol ester
PropertyValueSource
Appearance Yellow solid[14]
Molecular Formula C₁₂H₁₆BNO₅[15][16]
Molecular Weight 265.07 g/mol [16]
Melting Point 112-116 °C (for the related 4-nitrophenylboronic acid pinacol ester)[17]
¹H NMR (CDCl₃) Spectral data available[18][19]
¹³C NMR (CDCl₃) Spectral data available[18]

Visualization of the Synthetic Workflow

Synthesis_Workflow Bromophenol 4-Bromophenol Nitration Nitration (HNO₃, Acetic Acid) Bromophenol->Nitration Intermediate 4-bromo-2-nitrophenol Nitration->Intermediate Borylation Miyaura Borylation (B₂pin₂, Pd(OAc)₂, KOAc) Intermediate->Borylation FinalProduct This compound pinacol ester Borylation->FinalProduct

Caption: Overall synthetic workflow from 4-bromophenol.

Safety and Handling

Self-Validating System of Trustworthiness: Adherence to strict safety protocols is paramount for the successful and safe execution of this synthesis. The following table summarizes the key hazards associated with the reagents used. Researchers must consult the full Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

ChemicalKey HazardsPersonal Protective Equipment (PPE)
4-Bromophenol Harmful if swallowed, causes skin and serious eye irritation.[9][20][21]Safety goggles, gloves, lab coat
Nitric Acid (conc.) Oxidizer, causes severe skin burns and eye damage, toxic if inhaled.[3][11][22][23]Chemical splash goggles, face shield, chemical-resistant gloves and apron, work under a fume hood
4-bromo-2-nitrophenol Harmful if swallowed or inhaled, causes skin and eye irritation.[24][25]Safety goggles, gloves, lab coat, work in a well-ventilated area
Bis(pinacolato)diboron May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[8][26]Safety goggles, gloves, lab coat
Palladium(II) acetate May cause an allergic skin reaction, causes serious eye damage.[2][10][19]Safety goggles, gloves, lab coat
Potassium Acetate May be harmful if inhaled or absorbed through the skin. May cause eye and skin irritation.[12][13]Safety goggles, gloves, lab coat

All reactions should be performed in a well-ventilated fume hood. Appropriate waste disposal procedures must be followed for all chemical waste.

References

characterization of (4-Hydroxy-3-nitrophenyl)boronic acid using NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of (4-Hydroxy-3-nitrophenyl)boronic acid using NMR and Mass Spectrometry

Introduction

This compound is a vital bifunctional organic compound, serving as a cornerstone building block in medicinal chemistry and materials science. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the precise installation of a substituted phenolic moiety, a common feature in pharmacologically active molecules and functional materials. The presence of hydroxyl, nitro, and boronic acid groups provides multiple reaction sites and imparts specific electronic properties.

Given its role as a critical precursor, rigorous confirmation of its structure and purity is paramount to ensure the integrity of subsequent synthetic steps and the properties of the final product. This technical guide provides a detailed framework for the comprehensive characterization of this compound, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a senior application scientist, this guide moves beyond mere procedural steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the definitive technique for elucidating the precise atomic connectivity and chemical environment of a molecule in solution. For arylboronic acids, careful selection of experimental conditions is crucial to obtain high-quality, interpretable spectra.

Principle and Experimental Rationale

Arylboronic acids have a known propensity to form cyclic, trimeric anhydrides known as boroxines, especially in aprotic solvents or upon removal of water. This oligomerization can lead to complex or uninterpretable NMR spectra. To circumvent this, the choice of a deuterated solvent is a critical first step. Protic solvents like methanol-d₄ (CD₃OD) or coordinating solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent choices. They effectively break up the boroxine trimers by forming adducts or through hydrogen bonding, ensuring the analysis of the monomeric boronic acid species. DMSO-d₆ is often preferred as it allows for the observation of labile hydroxyl protons from both the phenolic and boronic acid moieties, which would otherwise be exchanged in methanol-d₄.

Experimental Protocol for NMR Analysis

This protocol is designed for a standard high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.[1]

  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a 5 mm NMR tube.

    • Ensure complete dissolution, using gentle sonication if necessary. A clear, homogenous solution is required.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Temperature: 298 K.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64 scans, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: ≥1024 scans (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift axis using the residual solvent peak as an internal reference (DMSO at δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The aromatic region is particularly informative, with chemical shifts and coupling constants dictated by the electronic effects of the three substituents.

Caption: Structure of this compound with proton numbering.

  • Aromatic Protons (H₂, H₅, H₆):

    • H₂: This proton is ortho to the strongly electron-withdrawing nitro group (-NO₂) and meta to the boronic acid group. It is expected to be the most deshielded aromatic proton, appearing as a doublet with a small meta-coupling constant (⁴J) of approximately 2-3 Hz.

    • H₆: This proton is ortho to the boronic acid group and meta to both the nitro and hydroxyl groups. It will appear downfield as a doublet of doublets, split by H₅ (³J, ortho-coupling, ~8-10 Hz) and H₂ (⁴J, meta-coupling, ~2-3 Hz).[2]

    • H₅: This proton is ortho to the electron-donating hydroxyl group (-OH) and meta to the boronic acid group. It will be the most upfield of the aromatic signals, appearing as a doublet due to coupling with H₆ (³J, ortho-coupling, ~8-10 Hz).

  • Labile Protons (-OH and -B(OH)₂):

    • In DMSO-d₆, the phenolic hydroxyl proton and the two boronic acid hydroxyl protons typically appear as broad singlets. Their chemical shifts can vary depending on concentration, temperature, and water content. The integration of these peaks should correspond to a total of three protons.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum confirms the carbon framework of the molecule. Six distinct signals are expected for the aromatic carbons.

  • Ipso-Carbons: The chemical shifts of the carbons directly attached to the substituents (C₁, C₃, C₄) are significantly influenced by them.

  • C-B Signal (C₁): The signal for the carbon atom bonded to boron can be difficult to observe. It is often broadened and of lower intensity due to the quadrupolar relaxation effects of the boron nucleus (both ¹⁰B and ¹¹B isotopes have nuclear spins > 1/2).[3]

  • Other Aromatic Carbons: The remaining carbon signals (C₂, C₅, C₆) will appear in the expected aromatic region (typically 110-150 ppm), with their precise shifts determined by the combined electronic effects of the substituents.

Section 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically keeps the molecule intact.[4]

Principle and Experimental Rationale

Due to the acidic nature of both the phenolic hydroxyl and boronic acid groups, ESI in negative ion mode ([M-H]⁻) is often the most sensitive and straightforward method for analysis.[5] A key diagnostic feature in the mass spectrum of any boron-containing compound is its unique isotopic signature. Boron exists naturally as two stable isotopes: ¹¹B (~80.1% abundance) and ¹⁰B (~19.9% abundance).[6] This results in a characteristic M and M-1 peak cluster with an intensity ratio of approximately 4:1, providing unambiguous evidence for the presence of a single boron atom in the detected ion.

Experimental Protocol for MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[7]

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: ~3-4 kV.

    • Source Temperature: ~120-150 °C.

  • Data Analysis:

    • Identify the deprotonated molecular ion peak, [M-H]⁻.

    • Verify the accurate mass of this ion against the theoretical calculated mass.

    • Examine the isotopic pattern of the molecular ion peak to confirm the presence and number of boron atoms.

Interpretation of the Mass Spectrum

For this compound (C₆H₆BNO₅), the expected observations are:

  • Molecular Ion: The theoretical monoisotopic mass is 183.0343 Da. In negative ESI mode, the primary ion observed will be the deprotonated molecule [M-H]⁻ at m/z 182.0264 .

  • Boron Isotopic Pattern: The key confirmatory feature is the isotopic distribution.

    • The peak at m/z 182.0264 corresponds to the ion containing the ¹¹B isotope [C₆H₅¹¹BNO₅]⁻.

    • A corresponding peak should be observed at m/z 181.0294, representing the ¹⁰B isotope [C₆H₅¹⁰BNO₅]⁻.

    • The relative intensity of the m/z 182 peak to the m/z 181 peak should be approximately 4:1, which is the characteristic signature of a single boron atom.[6][8]

  • Fragmentation: While ESI is a soft technique, some in-source fragmentation may occur. Potential fragmentation pathways could involve the loss of water (-18 Da) or the boronic acid group.[9][10][11]

Section 3: Integrated Data Analysis and Summary

The true analytical power lies in combining the orthogonal data from NMR and MS. While NMR elucidates the specific arrangement of atoms, MS confirms the overall molecular formula and elemental composition.

Characterization Workflow

Caption: Integrated workflow for the structural verification of the target compound.

Data Summary
Analytical Technique Parameter Expected Observation Purpose
¹H NMR Chemical Shifts (δ)3 distinct aromatic signals, broad OH/B(OH)₂ signalsConfirms electronic environment of protons
Splitting PatternsDoublets, Doublet of doubletsConfirms proton-proton connectivity
Coupling Constants (J)Ortho (~8-10 Hz), Meta (~2-3 Hz)Verifies substituent positions
IntegrationRatio of aromatic to labile protonsConfirms proton count
¹³C NMR Number of Signals6 aromatic signalsConfirms number of unique carbons
High-Resolution MS (ESI⁻) [M-H]⁻ (¹¹B)m/z 182.0264Confirms molecular weight
Isotopic Peak [M-H]⁻ (¹⁰B)m/z 181.0294Confirms presence of Boron
Isotopic RatioI(182)/I(181) ≈ 4:1Confirms single Boron atom
Conclusion

The comprehensive characterization of this compound is achieved through a synergistic application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide incontrovertible evidence of the molecular structure, including the substitution pattern on the aromatic ring. High-resolution mass spectrometry complements this by confirming the elemental composition through accurate mass measurement and, critically, by verifying the presence of boron via its distinctive isotopic signature. This integrated analytical approach provides a self-validating system, ensuring the identity, structure, and purity of this essential chemical building block for researchers in drug development and materials science.

References

An In-depth Technical Guide to the Solubility of (4-Hydroxy-3-nitrophenyl)boronic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Hydroxy-3-nitrophenyl)boronic acid is a compound of significant interest in medicinal chemistry and organic synthesis. Its utility in these fields is profoundly influenced by its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It synthesizes fundamental principles of boronic acid chemistry with actionable experimental protocols, empowering researchers, scientists, and drug development professionals to make informed decisions in their work. This document moves beyond a simple data sheet to explain the causality behind solubility phenomena and provides a robust framework for its experimental determination.

Introduction: The Critical Role of Solubility

The boronic acid functional group is a cornerstone of modern organic chemistry, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Substituted phenylboronic acids, such as this compound, are versatile building blocks for the synthesis of complex molecules, including pharmaceuticals and advanced materials. The solubility of these reagents is a critical parameter that governs their reactivity, handling, and application. A thorough understanding of the solubility profile of this compound in common organic solvents is therefore essential for optimizing synthetic routes, developing purification methods like crystallization, and for its potential formulation in drug delivery systems.[1]

This guide will delve into the physicochemical properties of this compound, the factors governing the solubility of boronic acids in general, and provide a detailed experimental workflow for determining its solubility in a range of common organic solvents.

Physicochemical Properties of this compound

A foundational understanding of a compound's intrinsic properties is crucial for predicting its solubility. Key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 850568-75-1[2]
Molecular Formula C6H6BNO5[2]
Molecular Weight 182.93 g/mol [2]
Appearance Typically a solid (powder or crystals)[3]
Purity Commercially available up to 98%[2]

The presence of a hydroxyl (-OH), a nitro (-NO2), and a boronic acid (-B(OH)2) group on the phenyl ring suggests a molecule with significant polarity and the capacity for hydrogen bonding, both as a donor and an acceptor. These structural features are the primary determinants of its solubility behavior.

The Complex Nature of Boronic Acid Solubility

The solubility of boronic acids is more complex than that of many other organic compounds due to several unique factors.

The "Like Dissolves Like" Principle

The adage "like dissolves like" is a useful starting point for predicting solubility.[4] Polar solvents are generally better at dissolving polar solutes, and nonpolar solvents are better for nonpolar solutes. Given the polar nature of this compound, it is expected to have higher solubility in polar solvents.

Impact of Substituents

The substituents on the phenyl ring have a profound effect on the solubility of boronic acids.[5] In the case of this compound:

  • The hydroxyl group can participate in hydrogen bonding, enhancing solubility in protic solvents like alcohols.

  • The nitro group is a strong electron-withdrawing group, increasing the compound's polarity and potentially influencing its acidity.

  • The boronic acid group itself is polar and can form hydrogen bonds.

Dehydration and Boroxine Formation

A significant complicating factor in the study of boronic acid solubility is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[5][6] This is a reversible equilibrium that is influenced by the solvent and the presence of water.

Caption: Equilibrium between boronic acid and its boroxine anhydride.

Boroxines are generally less polar than their corresponding boronic acids, leading to significant differences in solubility.[6] This equilibrium can result in inconsistent or irreproducible solubility measurements if not carefully controlled.[6] For instance, phenylboronic acid itself shows high solubility in ethers and ketones, but very low solubility in hydrocarbons.[6][7]

Predicted Solubility Profile of this compound

Based on its structure and the general principles of boronic acid solubility, a qualitative prediction of its solubility in various classes of organic solvents can be made:

  • High Solubility Expected: In polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and polar protic solvents like methanol, ethanol, and water (to some extent, and likely pH-dependent). Ethers like Tetrahydrofuran (THF) and 1,4-dioxane are also likely to be good solvents.[6]

  • Moderate Solubility Expected: In ketones like acetone and esters such as ethyl acetate.

  • Low to Insoluble Expected: In nonpolar solvents such as hexanes, cyclohexane, and toluene. Chlorinated solvents like dichloromethane and chloroform may show moderate to low solubility.[6]

Experimental Protocol for Determining Solubility

The following is a generalized, robust protocol for the qualitative and semi-quantitative determination of the solubility of this compound. This protocol is a synthesis of established methods for solubility testing of organic compounds.[4][8][9][10]

Materials and Equipment
  • This compound

  • A range of common organic solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, THF, DMSO, DMF, toluene, hexanes)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • Analytical balance

Experimental Workflow

G A 1. Weigh a precise amount of This compound (e.g., 10 mg) into a vial. B 2. Add a measured volume of solvent (e.g., 0.5 mL). A->B C 3. Vigorously agitate the mixture (e.g., vortex for 60 seconds). B->C D 4. Visually inspect for undissolved solid. C->D E Is the solid completely dissolved? D->E F Record as 'Soluble' at the current concentration. E->F Yes G Add another measured volume of solvent (e.g., 0.5 mL) and repeat from Step 3. E->G No G->C H If a practical volume limit is reached (e.g., 5 mL), record as 'Slightly Soluble' or 'Insoluble'. G->H

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg) and place it into a clean, dry vial.

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 0.5 mL) to the vial.

  • Mixing: Cap the vial and agitate it vigorously using a vortex mixer for at least 60 seconds.[4] Ensure thorough mixing to facilitate dissolution.

  • Observation: Allow the mixture to stand for a moment and visually inspect for any undissolved solid. A clear solution with no visible particles indicates complete dissolution.

  • Classification:

    • Soluble: If the compound dissolves completely in the initial volume of solvent.

    • Partially Soluble/Slightly Soluble: If some, but not all, of the compound dissolves. To make this more quantitative, one can continue to add measured aliquots of the solvent until dissolution is complete, recording the total volume required.

    • Insoluble: If no significant amount of the compound dissolves.[4]

Data Recording

For systematic evaluation, the results should be recorded in a structured table. A common threshold for classifying solubility is mg/mL. For example, a compound is often considered "soluble" if its solubility is greater than 50 mg/mL, "sparingly soluble" between 10-50 mg/mL, and "insoluble" if less than 1 mg/mL.

Table for Recording Solubility Data:

SolventClass of SolventTemperature (°C)Observation (Qualitative)Solubility (mg/mL, Semi-quantitative)
WaterPolar Protic25
MethanolPolar Protic25
EthanolPolar Protic25
AcetonePolar Aprotic25
Ethyl AcetatePolar Aprotic25
AcetonitrilePolar Aprotic25
Tetrahydrofuran (THF)Polar Aprotic (Ether)25
Dimethylformamide (DMF)Polar Aprotic25
Dimethyl sulfoxide (DMSO)Polar Aprotic25
DichloromethaneChlorinated25
TolueneAromatic Hydrocarbon25
HexanesNonpolar25

Safety Precautions

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid creating dust. Handle in a well-ventilated area or a fume hood.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[12] If swallowed, rinse mouth and seek medical attention.[11]

Always consult the material safety data sheet (MSDS) for the specific product being used.

Conclusion

The solubility of this compound is a multifaceted property governed by its polar functional groups and the inherent tendency of boronic acids to form less soluble boroxine anhydrides. While a precise, comprehensive dataset for its solubility in all common organic solvents is not published, a strong predictive framework can be established based on its molecular structure and the known behavior of related compounds. This guide provides the theoretical background and a detailed experimental protocol to enable researchers to determine the solubility profile of this compound in their systems of interest. Such empirical data is invaluable for the successful application of this versatile building block in synthesis, purification, and formulation.

References

stability of (4-Hydroxy-3-nitrophenyl)boronic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of (4-Hydroxy-3-nitrophenyl)boronic Acid Under Acidic and Basic Conditions

Introduction

This compound is a pivotal building block in modern organic and medicinal chemistry. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura reaction, which forges carbon-carbon bonds with exceptional precision.[1][2] This reagent's bifunctional nature, featuring a boronic acid moiety for coupling and both hydroxyl and nitro groups for further derivatization or to impart specific electronic properties, makes it an invaluable intermediate in the synthesis of complex pharmaceutical agents and fine chemicals.[3][4]

However, the very features that make arylboronic acids so useful also render them susceptible to degradation under common reaction conditions. The primary degradation pathway, known as protodeboronation, involves the cleavage of the carbon-boron (C–B) bond and its replacement with a carbon-hydrogen (C–H) bond.[5][6] This process is highly dependent on factors such as pH, temperature, and the electronic nature of the substituents on the aromatic ring.

For this compound, the presence of a strongly electron-withdrawing nitro group juxtaposed with an electron-donating hydroxyl group creates a unique and complex stability profile. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of the stability of this reagent under both acidic and basic conditions. We will delve into the underlying degradation mechanisms, present field-proven experimental protocols for stability assessment, and discuss the practical implications for synthesis and formulation.

Molecular Structure and Electronic Effects

The stability of this compound is intrinsically linked to its molecular structure. The boronic acid group is attached to an aromatic ring bearing two influential substituents:

  • Hydroxyl (-OH) Group: Located at the para-position relative to the boronic acid, the hydroxyl group is a potent electron-donating group through resonance.

  • Nitro (-NO₂) Group: Positioned at the meta-position, the nitro group is one of the strongest electron-withdrawing groups through both inductive and resonance effects.

The interplay of these opposing electronic forces governs the lability of the C–B bond. The electron-withdrawing nitro group decreases the electron density at the carbon atom bonded to boron, making the C–B bond more polarized and susceptible to cleavage, particularly under basic conditions.[7][8] Conversely, under acidic conditions, electron-withdrawing groups can sometimes stabilize the molecule against certain degradation pathways.[6] Understanding these electronic subtleties is paramount to predicting and controlling the reagent's stability.

Stability Under Acidic Conditions: The Protodeboronation Pathway

Under acidic conditions, arylboronic acids undergo protodeboronation through protonolysis of the C–B bond.[5][6] This reaction is essentially an electrophilic substitution on the aromatic ring where a proton acts as the electrophile.

Mechanism of Acid-Promoted Protodeboronation

The generally accepted mechanism involves the direct attack of a proton source (e.g., H₃O⁺ from an aqueous acid) on the ipso-carbon (the carbon atom attached to boron). This proceeds via a four-membered ring transition state, leading to the cleavage of the C–B bond and the formation of the corresponding arene—in this case, 2-nitrophenol.[5][9][10] The reaction is general for a range of arylboronic acids and can be promoted by acids like acetic acid in the absence of any metal catalysts.[5][10] While electron-donating groups can accelerate this process, arylboronic acids with electron-withdrawing groups are also known to undergo acid-promoted protodeboronation.[5]

Diagram 1: Proposed pathway for acid-promoted protodeboronation.

Stability Under Basic Conditions: A More Rapid Degradation

The stability of this compound is significantly more compromised under basic conditions. This heightened reactivity is a critical consideration, as many synthetic applications, including the Suzuki-Miyaura coupling, are performed in the presence of a base.[6][11]

Mechanism of Base-Catalyzed Protodeboronation

In a basic medium, the boronic acid (a Lewis acid) reversibly reacts with a hydroxide ion to form a tetrahedral boronate complex, [ArB(OH)₃]⁻.[6][7] This boronate species is more electron-rich and possesses a weaker C–B bond compared to the parent boronic acid, making it much more susceptible to cleavage.

For arylboronic acids bearing strongly electron-withdrawing substituents, like the nitro group, two primary mechanistic pathways for the degradation of the boronate anion are recognized[7]:

  • Concerted Protonation/Cleavage: The boronate reacts with a proton source (typically water in aqueous media) in a rate-limiting step where the ipso-carbon is protonated simultaneously with C–B bond cleavage.[6]

  • Unimolecular Heterolysis: The boronate undergoes unimolecular cleavage of the C–B bond to generate a transient, unstable aryl anion. This anion is then rapidly protonated by the solvent. This pathway is particularly relevant for highly electron-deficient systems where the negative charge of the aryl anion can be stabilized.[7]

Given the potent electron-withdrawing nature of the nitro group, the unimolecular heterolysis pathway is a highly probable competing mechanism for the degradation of this compound under basic conditions.

Diagram 2: Competing pathways for base-catalyzed protodeboronation.

Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study is essential. The following protocols provide a robust framework for evaluating stability under both acidic and basic stress conditions. The primary analytical technique employed is High-Performance Liquid Chromatography (HPLC), which can effectively separate and quantify the parent compound and its primary degradant, 2-nitrophenol.[11][12]

Experimental Workflow

Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of Boronic Acid in Acetonitrile initiate Initiate Stress Test: Mix Stock & Stress Solutions in Vials (t=0) prep->initiate stress_sol Prepare Acidic (HCl) & Basic (NaOH) Stress Solutions stress_sol->initiate incubate Incubate at Controlled Temperature (e.g., 50°C) initiate->incubate sample Withdraw Aliquots at Timed Intervals (e.g., 0, 2, 4, 8, 24h) incubate->sample quench Quench Reaction (Neutralize Sample) sample->quench hplc Analyze by Stability-Indicating HPLC Method quench->hplc data Quantify Parent & Degradant Peaks hplc->data report Plot % Remaining vs. Time Determine Degradation Rate data->report

Diagram 3: General workflow for a chemical stability study.
Protocol 1: Acidic Stress Testing

1. Materials and Reagents:

  • This compound

  • Acetonitrile (HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • Hydrochloric Acid (HCl), 1.0 M solution

  • Sodium Hydroxide (NaOH), 1.0 M solution (for quenching)

  • Volumetric flasks, pipettes, and autosampler vials

2. Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Stress Sample: In a 10 mL volumetric flask, add 1.0 mL of the stock solution. Add 1.0 mL of 1.0 M HCl and dilute to the mark with a 50:50 mixture of acetonitrile and water. This yields a final concentration of 0.1 mg/mL in 0.1 M HCl.

  • Time Zero (t=0) Sample: Immediately after preparation, take an aliquot of the stress sample, neutralize it with an equivalent amount of 1.0 M NaOH, and dilute appropriately for HPLC analysis.

3. Stress Conditions:

  • Seal the flask containing the remaining stress sample and place it in a temperature-controlled oven or water bath set to 50°C.

  • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Quench each aliquot immediately by neutralizing with 1.0 M NaOH before analysis.

Protocol 2: Basic Stress Testing

1. Materials and Reagents:

  • Same as for acidic testing, but use 1.0 M NaOH for stress and 1.0 M HCl for quenching.

2. Sample Preparation:

  • Stock Solution: Use the same 1.0 mg/mL stock solution in acetonitrile.

  • Stress Sample: In a 10 mL volumetric flask, add 1.0 mL of the stock solution. Add 1.0 mL of 1.0 M NaOH and dilute to the mark with a 50:50 mixture of acetonitrile and water. This yields a final concentration of 0.1 mg/mL in 0.1 M NaOH.

  • Time Zero (t=0) Sample: Immediately quench an aliquot with an equivalent amount of 1.0 M HCl and prepare for analysis.

3. Stress Conditions:

  • Seal the flask and incubate at 50°C.

  • Due to the expected rapid degradation, sample at earlier time points (e.g., 0.5, 1, 2, 4 hours).

  • Quench each aliquot immediately by neutralizing with 1.0 M HCl.

Stability-Indicating HPLC Method

A robust reverse-phase HPLC method is required to separate the polar parent compound from its less polar degradant, 2-nitrophenol.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 20% B

    • 13-15 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

This method should provide good separation, with this compound eluting earlier than the 2-nitrophenol degradant.

Data Interpretation and Expected Results

The results from the stress testing will quantify the stability of the molecule under the tested conditions. Data should be summarized in a table for clear comparison.

Table 1: Representative Stability Data Summary

ConditionTemperature (°C)Time (h)% Parent Compound Remaining% 2-Nitrophenol Formed
0.1 M HCl 500100.00.0
898.51.3
2495.24.5
0.1 M NaOH 500100.00.0
145.353.8
45.194.2

Disclaimer: The data in this table is illustrative and intended to demonstrate expected trends. Actual degradation rates will depend on precise experimental conditions.

The data will almost certainly reveal that this compound is significantly less stable under basic conditions compared to acidic conditions. The presence of the electron-withdrawing nitro group greatly facilitates the base-catalyzed protodeboronation, leading to rapid degradation.

Implications for Synthesis and Drug Development

A thorough understanding of this stability profile is critical for the effective use of this compound.

  • Reaction Optimization: For Suzuki-Miyaura couplings, which are typically base-catalyzed, protodeboronation is a major yield-reducing side reaction.[6][13] To mitigate this:

    • Use the mildest possible base (e.g., K₃PO₄, K₂CO₃) that still promotes the desired reaction.

    • Maintain the lowest effective temperature .

    • Minimize reaction time by closely monitoring reaction progress.

    • Consider using the boronic acid as its pinacol ester derivative . Boronate esters are generally more stable and less prone to premature protodeboronation, releasing the active boronic acid slowly under the reaction conditions.[13][14]

  • Storage and Handling: The solid compound should be stored in a cool, dry place under an inert atmosphere to prevent slow hydrolysis from atmospheric moisture. Solutions, especially in protic or basic solvents, should be prepared fresh and used promptly.

  • Pharmaceutical Formulation: For any drug candidate containing this moiety, the pH-dependent stability is a crucial parameter. Formulation development must ensure the drug is maintained in a pH environment that guarantees its stability and shelf-life, avoiding basic conditions where it would rapidly degrade.

Conclusion

This compound is a valuable synthetic intermediate whose utility is tempered by its inherent instability, particularly under basic conditions. The primary degradation route is protodeboronation, a process that is mechanistically distinct and kinetically accelerated in the presence of a base due to the formation of a labile tetrahedral boronate complex, a process exacerbated by the electron-withdrawing nitro group. In contrast, the molecule exhibits significantly greater, though not absolute, stability under acidic conditions.

For researchers and developers, this knowledge is not a limitation but a guide to informed application. By carefully selecting reaction conditions, employing protective strategies like boronate esters, and ensuring proper storage and formulation, the challenges posed by the stability of this compound can be effectively managed, allowing its full potential in synthesis and drug discovery to be realized.

References

An In-depth Technical Guide to the Physicochemical Properties of (4-Hydroxy-3-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Emerging Significance of Substituted Phenylboronic Acids

(4-Hydroxy-3-nitrophenyl)boronic acid, a bifunctional aromatic compound, is gaining considerable attention within the scientific community, particularly in the realms of medicinal chemistry and organic synthesis. Boronic acids, as a class, have transcended their initial role as mere synthetic intermediates to become crucial components in the design of novel therapeutic agents and advanced materials.[1] The presence of the boronic acid moiety offers unique opportunities for covalent interactions with biological targets, a property famously exploited in the proteasome inhibitor bortezomib. The specific substitution pattern of a hydroxyl and a nitro group on the phenyl ring of this compound imparts a distinct electronic and steric profile, making it a valuable building block for creating complex molecular architectures and for probing biological systems. This guide provides a comprehensive overview of its core physicochemical properties, offering both established data and robust experimental protocols for its thorough characterization.

Core Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for its effective application in research and development. These properties govern its behavior in various chemical and biological environments, influencing everything from reaction kinetics to bioavailability.

Structural and General Properties
PropertyValueSource
IUPAC Name This compound-
Synonyms 4-Hydroxy-3-nitrobenzeneboronic acid[2]
CAS Number 850568-75-1[2]
Molecular Formula C₆H₆BNO₅[2]
Molecular Weight 182.93 g/mol [2]
Appearance Light yellow to yellow solid[2]
Melting Point 111-113 °C[2]

The structure of this compound, presented below, reveals the key functional groups that dictate its chemical reactivity and physical properties.

Caption: 2D structure of this compound.

Experimental Protocols for Physicochemical Characterization

To ensure the reliability and reproducibility of research findings, standardized experimental protocols are essential. The following sections detail the methodologies for determining key physicochemical parameters of this compound.

Solubility Determination

The solubility of a compound is a critical parameter that influences its suitability for various applications, including reaction conditions and formulation development. A systematic approach to solubility testing provides a qualitative understanding of a compound's polarity and potential intermolecular interactions.

Protocol for Qualitative Solubility Testing [3][4]

  • Water Solubility:

    • Add approximately 20-30 mg of this compound to a test tube containing 1 mL of deionized water.

    • Vigorously shake the test tube for 1-2 minutes.

    • Observe for complete dissolution. If the compound dissolves, it is classified as water-soluble.

  • Solubility in Aqueous Acid and Base:

    • If the compound is insoluble in water, test its solubility in 5% aqueous HCl and 5% aqueous NaOH solutions separately, following the same procedure as above.

    • Solubility in 5% NaOH suggests the presence of an acidic functional group (in this case, the phenolic hydroxyl and the boronic acid).[4]

    • Solubility in 5% HCl would indicate a basic functional group.

  • Solubility in Organic Solvents:

    • Assess the solubility in a range of common organic solvents with varying polarities, such as methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

    • Use the same procedure as for water solubility. This will provide a solubility profile that can guide solvent selection for reactions, purification, and analysis.

pKa_Determination_Workflow cluster_0 Experimental Setup cluster_1 Titration cluster_2 Data Analysis A Dissolve Sample D Incremental Titrant Addition A->D B Calibrate pH Meter B->D C Prepare Titrant C->D E Record pH D->E After each addition E->D Repeat F Plot pH vs. Volume E->F After completion G Determine Equivalence Point(s) F->G H Calculate pKa(s) G->H

References

(4-Hydroxy-3-nitrophenyl)boronic acid: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide delves into the multifaceted potential of (4-Hydroxy-3-nitrophenyl)boronic acid, a specialized chemical entity poised to address some of the most pressing challenges in modern drug discovery and diagnostics. As a Senior Application Scientist, my objective is to move beyond a mere listing of properties and applications. Instead, this document is structured to provide a deep, mechanistic understanding of why this particular molecule is of significant interest and how its unique structural features can be rationally exploited in medicinal chemistry. We will explore its role from enzyme inhibition and anticancer strategies to advanced diagnostic sensors and targeted drug delivery systems.

Core Molecular Attributes: Understanding the Foundation

At the heart of its utility, this compound combines three critical functional groups on a stable phenyl ring: the boronic acid, a hydroxyl group, and a nitro group. Each contributes to its unique chemical personality and reactivity profile.

  • The Boronic Acid Moiety (-B(OH)₂): This is the cornerstone of its medicinal chemistry applications. The boron atom is a Lewis acid, meaning it is an electron-pair acceptor. This allows it to form reversible covalent bonds with nucleophiles, most notably the hydroxyl groups of serine residues found in the active sites of many enzymes.[1][2] This ability to engage in reversible covalent interactions is a key differentiator from traditional non-covalent inhibitors, often leading to enhanced potency and prolonged target engagement.[3][4] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade®), powerfully demonstrated the therapeutic potential of this moiety by targeting the proteasome in multiple myeloma.[1][5]

  • The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group significantly influences the electronic properties of the phenyl ring and, crucially, the Lewis acidity of the boron atom. This electronic modulation can fine-tune the reactivity of the boronic acid, impacting its binding affinity and kinetics with biological targets. Furthermore, the nitro group itself can participate in hydrogen bonding within enzyme active sites, acting as a critical interaction point.[6]

  • The Hydroxyl Group (-OH): The phenolic hydroxyl group provides an additional site for hydrogen bonding, potentially increasing the binding affinity and specificity of the molecule for its target. Its position relative to the other groups can also influence the overall conformation and electronic distribution of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 850568-75-1[7][8]
Molecular Formula C₆H₆BNO₅[7][8]
Molecular Weight 182.93 g/mol [7]
Appearance White to yellow crystalline powder[9]
pKa (Predicted) 7.04 ± 0.10 (for related 4-nitrophenylboronic acid)[9]

Application I: Precision Enzyme Inhibition

The ability of boronic acids to act as transition-state analogs for serine proteases makes them a powerful class of enzyme inhibitors.[10] The boron atom mimics the tetrahedral intermediate formed during peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.

Mechanism of Serine Protease Inhibition

The core interaction involves the nucleophilic attack of the catalytic serine's hydroxyl group on the electrophilic boron atom. This forms a stable, yet reversible, tetrahedral boronate adduct, effectively locking the enzyme in an inhibited state.

G cluster_0 Enzyme Active Site Ser-OH Serine Residue (Ser-OH) TetrahedralAdduct Reversible Tetrahedral Boronate Adduct (Inhibited State) Ser-OH->TetrahedralAdduct Nucleophilic Attack His-Im Histidine Residue His-Im->Ser-OH Proton Transfer BoronicAcid This compound -B(OH)₂ BoronicAcid->TetrahedralAdduct Binding

Caption: Mechanism of serine protease inhibition by boronic acid.

A notable example within this chemical family is 3-nitrophenyl boronic acid (NPBA), which has been shown to inhibit the activity of Prostate-Specific Antigen (PSA), a serine protease implicated in prostate cancer progression.[11] NPBA was found to significantly inhibit the proteolysis of fibronectin by PSA, suggesting that boronated compounds could be used to modulate PSA activity.[11] The this compound scaffold offers the potential for even greater specificity and affinity due to the additional hydrogen-bonding capacity of the hydroxyl group.

Application II: Chemosensors for Reactive Oxygen Species (ROS)

Reactive Oxygen Species (ROS), such as hydrogen peroxide (H₂O₂), play dual roles in cellular signaling and pathological processes like cancer and neurodegenerative diseases.[12][13] The development of sensors to detect ROS in living systems is therefore of great importance. Boronic acids, particularly boronate esters, provide an elegant chemical switch for this purpose.

Sensing Mechanism

The fundamental principle relies on the oxidative cleavage of a C-B bond by ROS.[14] A fluorophore can be "caged" by converting it into a boronate ester. In this state, the fluorescence is quenched. Upon exposure to ROS like H₂O₂, the boronate is oxidized and cleaved, releasing the free fluorophore and restoring its fluorescence. This "turn-on" signal is directly proportional to the concentration of the analyte.

G Start Non-Fluorescent Probe (Boronate Ester) Cleavage Oxidative Cleavage of C-B Bond Start->Cleavage ROS Reactive Oxygen Species (e.g., H₂O₂) ROS->Cleavage End Released Fluorophore (Fluorescent Signal) Cleavage->End

Caption: Workflow for ROS detection using a boronate-based probe.

The nitro and hydroxyl substituents on the this compound scaffold are critical. They modulate the electronic properties of the boronic acid, influencing its susceptibility to oxidation by ROS and thereby tuning the sensor's sensitivity and reaction kinetics.[15] This allows for the rational design of probes tailored to detect specific ROS within the complex cellular milieu.[16]

Experimental Protocol: Synthesis of a ROS-Responsive Fluorescent Probe

This protocol outlines a general strategy for synthesizing a coumarin-based fluorescent probe for H₂O₂ detection using a boronate scaffold.

  • Protection of Hydroxyl Group: The hydroxyl group of this compound is first protected (e.g., as a methoxymethyl ether) to prevent interference in the subsequent coupling step.

  • Suzuki-Miyaura Cross-Coupling: The protected boronic acid is coupled with a brominated coumarin derivative (e.g., 7-bromo-4-methylcoumarin) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water).

  • Deprotection: The protecting group is removed under acidic conditions (e.g., HCl) to yield the final probe.

  • Purification & Characterization: The final product is purified using column chromatography and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

  • Fluorometric Assay:

    • Prepare a stock solution of the probe in DMSO.

    • In a 96-well plate, add buffer (e.g., PBS, pH 7.4) and the probe to achieve the final desired concentration.

    • Add varying concentrations of H₂O₂ and other relevant ROS/RNS to different wells to test for sensitivity and selectivity.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the coumarin fluorophore.

Application III: Next-Generation Anticancer Agents

The structural motif of this compound is highly relevant to anticancer drug design, particularly in the context of modifying existing drugs to improve their therapeutic index.

Isosteric Replacement to Reduce Toxicity

Many anticancer drugs contain a nitroaromatic scaffold. For example, the antiandrogen drug flutamide, used to treat prostate cancer, features a 4-nitro-3-(trifluoromethyl)anilide structure.[6] However, the nitro group is often associated with hepatotoxicity.[6] A promising strategy involves the isosteric replacement of this problematic nitro group with a boronic acid functionality.

This substitution serves two purposes:

  • Reduces Toxicity: It removes the moiety often responsible for toxic metabolites.

  • Introduces a New Binding Moiety: The boronic acid can form unique interactions, including reversible covalent bonds, with amino acid residues like serine or coordinate covalent interactions with arginine in the androgen receptor (AR) binding pocket.[6][17]

Studies have shown that replacing the nitro group of flutamide-like compounds with a boronic acid can yield molecules with comparable or even better antiproliferative activity against prostate cancer cell lines, coupled with lower toxicity in non-cancerous cells.[6][17]

G cluster_0 Drug Scaffold (e.g., Antiandrogen) cluster_1 Modified Scaffold Nitro Nitro Group (-NO₂) - H-bonds with Arg752 - Potential Toxicity Strategy Isosteric Replacement Nitro->Strategy Boronic Boronic Acid (-B(OH)₂) - Covalent interaction with Arg752 - Reduced Toxicity Goal Improved Therapeutic Index: - Enhanced Efficacy - Lower Toxicity Boronic->Goal Strategy->Boronic

Caption: Logic of replacing a nitro group with boronic acid.

Application IV: Bio-responsive Drug Delivery and Bioconjugation

Phenylboronic acids (PBAs) are renowned for their ability to form reversible boronate esters with 1,2- or 1,3-cis-diols, a structural feature abundant in saccharides like glucose.[18][19] This interaction forms the basis of "smart" drug delivery systems that can respond to specific biological cues.

  • Glucose-Responsive Systems: Nanoparticles functionalized with PBA derivatives can be designed to release their payload (e.g., insulin) in response to elevated glucose levels. The competitive binding of glucose displaces the drug from the PBA-functionalized carrier, enabling a self-regulated release mechanism.[19] The electronic properties imparted by the nitro and hydroxyl groups can be used to tune the pKa of the boronic acid, making it more responsive at physiological pH.[19]

  • Targeting Sialic Acid: Many cancer cells overexpress sialic acids on their surfaces. PBA-functionalized nanoparticles can selectively bind to these diol-containing structures, providing a mechanism for active tumor targeting.

  • Bioconjugation: The boronic acid moiety can be used in novel bioconjugation strategies. For example, it can react with salicylhydroxamic acid to form a stable boronate ester, providing a bioorthogonal ligation method. Furthermore, recent advances have utilized boronic acids to form iminoboronates and diazaborines for labeling and conjugating biomolecules.[4]

Future Perspectives and Conclusion

This compound is more than just a chemical reagent; it is a versatile platform for innovation in medicinal chemistry. The strategic combination of its three functional groups provides chemists with a powerful toolkit to address challenges in efficacy, toxicity, and targeted delivery.

Future research should focus on:

  • Synthesizing libraries of derivatives based on this scaffold to explore structure-activity relationships for specific enzyme targets.

  • Developing advanced ROS sensors with improved selectivity and in vivo stability.

  • Integrating this moiety into prodrugs that are activated by the tumor microenvironment (e.g., by high ROS levels or specific enzymes).

  • Designing novel biomaterials and nanoparticles that leverage its unique responsive properties for targeted drug delivery and diagnostics (theranostics).

By understanding the fundamental chemical principles that govern its reactivity, researchers can unlock the full potential of this compound, paving the way for the next generation of precision medicines and diagnostic tools.

References

(4-Hydroxy-3-nitrophenyl)boronic Acid: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Hydroxy-3-nitrophenyl)boronic acid is a multifunctional aromatic building block that has garnered significant interest in organic synthesis. Its unique substitution pattern, featuring a boronic acid moiety for cross-coupling, a hydroxyl group for derivatization, and a nitro group for electronic modulation or subsequent transformation, makes it a highly versatile reagent. This guide provides a comprehensive overview of its synthesis, properties, and key applications. We delve into its pivotal role in palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Chan-Lam coupling reactions for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. Detailed mechanistic insights and field-proven experimental protocols are provided. Furthermore, we explore its emerging applications in medicinal chemistry and the design of chemical sensors, highlighting its potential in the development of novel pharmaceuticals and diagnostic tools.

Introduction to Arylboronic Acids in Organic Synthesis

First synthesized in 1860, boronic acids have evolved from chemical curiosities to indispensable tools in synthetic chemistry.[1][2] Their appeal stems from a combination of versatile reactivity, general stability to air and moisture, low toxicity, and the fact that their byproduct, boric acid, is environmentally benign.[1][2] Arylboronic acids are particularly prominent as key reagents in transition metal-catalyzed cross-coupling reactions, which form the cornerstone of modern molecule construction.[3][4]

The utility of these compounds is rooted in the unique physicochemical properties of the boronic acid group [-B(OH)₂]. As Lewis acids, they can interact with Lewis bases and form reversible covalent bonds with diols, a property that has been widely exploited in the development of chemical sensors for saccharides.[5][6][7][8] In drug design, the boronic acid moiety can act as a bioisostere for other functional groups or form reversible covalent interactions with nucleophilic residues, such as serine, in enzyme active sites.[3][9][10] This has led to the successful development of several FDA-approved boronic acid-containing drugs, including the proteasome inhibitor Bortezomib.[1][9][11]

Physicochemical Properties and Synthesis of this compound

Molecular Structure and Properties

This compound is a crystalline solid whose structure combines the reactivity of a boronic acid with the functionalities of a phenol and a nitrobenzene. The electron-withdrawing nitro group and the electron-donating hydroxyl group create a unique electronic profile that influences its reactivity in cross-coupling reactions.

PropertyValueReference
IUPAC Name This compound[12]
CAS Number 850568-75-1[12][13]
Molecular Formula C₆H₆BNO₅[12][13]
Molecular Weight 182.93 g/mol [13]
Appearance Solid-
Purity Typically ≥95%[12]
Synthesis Routes

The synthesis of substituted hydroxyphenylboronic acids often requires a multi-step approach involving protection of the reactive hydroxyl group. A common strategy starts from a readily available bromophenol. The hydroxyl group is first protected, for example, as a tert-butyldimethylsilyl (TBDMS) or benzyl ether, to prevent interference in subsequent steps.[14] The protected aryl bromide can then be converted to the corresponding boronic acid via a lithium-halogen exchange followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate), or through a palladium-catalyzed Miyaura borylation reaction with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[14][15] Finally, deprotection of the hydroxyl group yields the target molecule. Direct nitration of 4-hydroxyphenylboronic acid is an alternative, though the harsh conditions can lead to side reactions, including protodeboronation (loss of the C-B bond).[16]

G cluster_0 Step 1: Protection cluster_1 Step 2: Borylation cluster_2 Step 3: Nitration cluster_3 Step 4: Deprotection A 4-Bromophenol B Protected 4-Bromophenol A->B  Protecting Agent (e.g., TBDMSCl) C Protected 4-Bromophenylboronic Ester B->C  1. n-BuLi  2. B(OR)₃ or  Pd Catalyst + B₂pin₂ D Protected 4-Hydroxy-3-nitrophenylboronic Ester C->D  HNO₃/H₂SO₄ E This compound D->E  Deprotecting Agent (e.g., TBAF or H₂/Pd)

Caption: A plausible synthetic workflow for this compound.

Applications in Cross-Coupling Reactions

The true power of this compound is realized in its application as a versatile coupling partner in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate, forming a new carbon-carbon bond.[17][18] It is one of the most widely used reactions in medicinal chemistry for constructing biaryl and substituted aromatic systems.[4]

Mechanism: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid by forming a more nucleophilic "ate" complex.

  • Reductive Elimination: The two organic fragments (R¹ and R²) couple and are eliminated from the palladium center, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst.[17]

Suzuki_Miyaura_Cycle cluster_steps Catalytic Cycle Pd0 Pd(0)L₂ ArPdXL2 Ar¹-Pd(II)-X L₂ Pd0->ArPdXL2 Oxidative Addition (Ar¹-X) ArPdArL2 Ar¹-Pd(II)-Ar² L₂ ArPdXL2->ArPdArL2 Transmetalation (Ar²-B(OH)₂) + Base ArPdArL2->Pd0 Reductive Elimination Product Product (Ar¹-Ar²) ArPdArL2->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

Causality: The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields. Phosphine ligands like SPhos or XPhos stabilize the palladium catalyst and facilitate the reaction steps. An inorganic base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid for transmetalation. A mixture of an organic solvent (like dioxane or THF) and water is often used to dissolve both the organic and inorganic reagents.

  • Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Chan-Lam Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms aryl carbon-heteroatom bonds, typically C-N and C-O.[19][20] It provides a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination, with the advantage that it can often be run at room temperature and open to the air.[19][21] The reaction couples an arylboronic acid with an N-H or O-H containing compound, such as an amine, alcohol, phenol, or amide.[19][21][22]

Mechanism: While still being investigated, a plausible mechanism involves:

  • Ligand Exchange/Transmetalation: The arylboronic acid reacts with a Cu(II) salt (e.g., Cu(OAc)₂) to form an aryl-Cu(II) intermediate.

  • Coordination: The N-H or O-H nucleophile coordinates to the copper center.

  • Reductive Elimination: The aryl group and the heteroatom nucleophile couple and are eliminated from a transient Cu(III) species (formed via oxidation), yielding the product and a Cu(I) species.

  • Reoxidation: The Cu(I) is reoxidized back to the active Cu(II) state by an oxidant, often oxygen from the air, to complete the catalytic cycle.[21][23]

Chan_Lam_Cycle cluster_steps Catalytic Cycle CuII Cu(II) ArCuII Ar-Cu(II) CuII->ArCuII Transmetalation (Ar-B(OH)₂) ArCuIINu Ar-Cu(II)-NuH ArCuII->ArCuIINu Coordination (Nu-H) ArCuIII Ar-Cu(III)-Nu ArCuIINu->ArCuIII Oxidation CuI Cu(I) ArCuIII->CuI Reductive Elimination (Ar-Nu) Product Product (Ar-Nu) ArCuIII->Product CuI->CuII Reoxidation (O₂)

Caption: A plausible catalytic cycle for the Chan-Lam C-N/C-O coupling reaction.

Experimental Protocol: Generalized Chan-Lam N-Arylation

Causality: Copper(II) acetate is a common and inexpensive catalyst. A base like pyridine or triethylamine is often used to facilitate the reaction, and in many cases, the reaction can be performed in air, which serves as the terminal oxidant to regenerate the Cu(II) catalyst.

  • Reagent Setup: In a round-bottom flask, dissolve the amine (1.0 equiv.), this compound (1.5-2.0 equiv.), and copper(II) acetate (Cu(OAc)₂, 1.0-2.0 equiv. for stoichiometric or 10-20 mol% for catalytic).

  • Solvent and Base: Add a suitable solvent such as dichloromethane (DCM) or methanol. Add a base, such as pyridine or triethylamine (2.0 equiv.).

  • Reaction: Stir the mixture vigorously at room temperature. If using a catalytic amount of copper, the flask should be open to the air or have an air-filled balloon attached to allow for reoxidation of the catalyst. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove copper salts, washing with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to isolate the N-arylated product.

Advanced Applications and Future Outlook

Role in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it an exceptionally valuable scaffold in drug discovery. The nitro group can be readily reduced to an amine using reagents like SnCl₂ or catalytic hydrogenation with H₂/Pd-C.[24] This amine, along with the phenolic hydroxyl, provides two distinct points for further chemical elaboration, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This "build-and-couple" strategy is highly efficient for exploring chemical space around a core scaffold. For example, the boronic acid can be used to synthesize a biaryl core, and the nitro and hydroxyl groups can then be functionalized to optimize binding to a biological target.[10]

Application in Chemical Sensors

Boronic acids are well-known for their ability to reversibly bind with 1,2- and 1,3-diols to form cyclic boronate esters.[6][8] This interaction is the basis for a wide range of chemical sensors, particularly for detecting carbohydrates like glucose.[7] this compound can be incorporated into fluorescent sensor molecules. The binding of a diol to the boronic acid moiety can alter the electronic properties of the entire molecule, leading to a change in its fluorescence intensity or wavelength. The ortho-nitro and para-hydroxyl groups significantly influence the Lewis acidity of the boron atom and the photophysical properties of the phenyl ring, allowing for fine-tuning of the sensor's sensitivity and selectivity.[5][25]

Conclusion

This compound is more than just a simple reagent; it is a strategic building block that enables complex molecular architecture. Its participation in robust and reliable cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings provides synthetic chemists with efficient pathways to C-C, C-N, and C-O bonds. The presence of orthogonal functional handles—the hydroxyl and nitro groups—opens up a vast landscape for post-coupling modifications, making it an ideal platform for generating diverse molecular libraries in drug discovery and materials science. As synthetic methodologies continue to advance, the strategic application of such multifunctional building blocks will remain central to innovation in chemical synthesis.

References

A Technical Guide to the Reactivity of the Nitro Group in (4-Hydroxy-3-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Hydroxy-3-nitrophenyl)boronic acid is a versatile bifunctional molecule increasingly utilized in medicinal chemistry and materials science. While its boronic acid moiety is primarily exploited for Suzuki-Miyaura cross-coupling reactions, the nitro group offers a rich and distinct avenue for chemical transformations. This guide provides an in-depth exploration of the nitro group's reactivity, influenced by the adjacent hydroxyl and boronic acid functionalities. We will delve into the principal reaction pathways—chemoselective reduction, nucleophilic aromatic substitution (SNAr), and reductive cross-coupling—supported by mechanistic insights, detailed experimental protocols, and field-proven advice for researchers, scientists, and drug development professionals.

Molecular Profile and Electronic Landscape

This compound presents a fascinating case of intramolecular electronic interplay. The aromatic ring is influenced by three key substituents with competing and complementary effects:

  • Nitro Group (-NO2): A powerful electron-withdrawing group (EWG) through both resonance and inductive effects. It deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[1][2]

  • Hydroxyl Group (-OH): An electron-donating group (EDG) through resonance, which activates the ring. Its position ortho to the nitro group can influence reaction pathways through hydrogen bonding and steric effects.

  • Boronic Acid Group [-B(OH)2]: Generally considered an electron-withdrawing group, it acts as a Lewis acid due to the empty p-orbital on the boron atom.[3][4] This property can be crucial, as the boronic acid can interact with Lewis bases and its pKa of ~9 means it exists predominantly in its neutral, trigonal form at physiological pH but can form anionic, tetrahedral boronate complexes under more basic conditions.[4][5][6]

This unique electronic architecture makes the nitro group a prime target for selective transformations, often leaving the boronic acid available for subsequent coupling reactions.

Caption: Electronic effects governing the reactivity of the molecule.

Key Reaction Pathways of the Nitro Group

The strategic position and electronic nature of the nitro group in this compound open up several high-yield synthetic routes.

Chemoselective Reduction to an Amine

The reduction of the nitro group to an amine is one of the most fundamental and valuable transformations, yielding (3-Amino-4-hydroxyphenyl)boronic acid, a critical building block in pharmaceutical synthesis.[7][8] The primary challenge is to achieve this reduction with high chemoselectivity, preserving the sensitive boronic acid moiety.

Causality of Reagent Choice:

  • Catalytic Hydrogenation (e.g., H2, Pd/C): This is a classic and effective method.[7] However, it requires careful control of conditions (pressure, temperature, catalyst loading) to prevent side reactions like deboronylation, especially under harsh conditions. It is often the go-to method for clean, high-yield conversions when optimized.

  • Metal-Free Reductions: Recent advancements have focused on milder, metal-free conditions. Tetrahydroxydiboron [B2(OH)4], activated by an organocatalyst like 4,4'-bipyridine, offers a rapid and highly chemoselective method at room temperature.[9][10][11] This system is particularly advantageous as it tolerates a wide range of other sensitive functional groups.[11]

  • Transfer Hydrogenation: Reagents like ammonium formate or silanes with a metal catalyst (e.g., iron(III)) provide an alternative to using high-pressure hydrogen gas, enhancing operational safety.[12]

Reducing Agent SystemKey AdvantagesTypical ConditionsYield (%)Reference
H₂, 10% Pd/CHigh yield, clean reactionMeOH, H₂ (balloon or Parr), rt>90[7]
B₂(OH)₄, 4,4'-bipyridylMetal-free, rapid, highly chemoselectiveDMF, rt, <1 hr~91[10][11]
Fe(III) catalyst, SilaneMild, avoids H₂ gas, good selectivityrt, low catalyst loadingHigh[12]
Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol is adapted from established procedures for the reduction of similar nitrophenylboronic acids.[7]

  • Setup: In a round-bottom flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol (approx. 10-15 mL per gram of starting material).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the flask, evacuate the air, and purge with hydrogen gas. Maintain a positive hydrogen pressure using a balloon or a Parr hydrogenation apparatus.

  • Reaction Monitoring: Vigorously stir the mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Workup: Upon completion, carefully purge the reaction vessel with an inert gas. Filter the mixture through a pad of diatomaceous earth (Celite®) to remove the Pd/C catalyst, washing the pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (3-Amino-4-hydroxyphenyl)boronic acid, which can be purified further by recrystallization or column chromatography if necessary.

Nucleophilic Aromatic Substitution (SNAr)

The potent electron-withdrawing nature of the nitro group, combined with the boronic acid, renders the aromatic ring sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SNAr).[1][13] This pathway is less common for this specific molecule but theoretically viable, especially if a good leaving group were present ortho or para to the nitro group. In the absence of a halide, the nitro group itself can, under specific conditions, act as the leaving group, though this is a more challenging transformation.

The mechanism proceeds via a two-step addition-elimination process, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][14] The stability of this complex is the key to the reaction's success and is greatly enhanced by the presence of EWGs like the nitro group at the ortho or para positions relative to the leaving group.[15]

SNAr_Mechanism Start Aryl Halide with o/p-NO2 + Nucleophile (Nu⁻) Step1 Addition: Nucleophile attacks ipso-carbon Start->Step1 Meisenheimer Formation of resonance- stabilized Meisenheimer Complex (carbanion) Step1->Meisenheimer Step2 Elimination: Loss of Leaving Group (X⁻) Meisenheimer->Step2 Product Substituted Aromatic Product Step2->Product Reductive_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Core cluster_workup Isolation A Nitroarene E In-situ reduction of -NO₂ to -NO A->E B Boronic Acid F C-N Coupling of Nitrosoarene and Boronic Acid B->F C Metal Catalyst (e.g., Cu, Mo) C->E D Reductant (e.g., Silane, PPh₃) D->E E->F G Reaction Workup & Purification F->G H Final Diaryl/Alkyl-Aryl Amine Product G->H

References

The Emergence of (4-Hydroxy-3-nitrophenyl)boronic Acid in Advanced Fluorescent Sensing: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quest for Precision in Biological Sensing

In the intricate landscape of cellular biology and drug development, the ability to selectively detect and quantify specific analytes is paramount. Fluorescent sensors have emerged as indispensable tools in this pursuit, offering high sensitivity and spatiotemporal resolution. Within this class of molecular probes, those based on boronic acids have garnered significant attention due to their unique reactivity with diols and certain reactive oxygen species (ROS). This guide delves into the potential of a specific, yet underexplored, molecule: (4-Hydroxy-3-nitrophenyl)boronic acid . We will explore its rational design, proposed synthesis, and its promising application as a "turn-on" fluorescent sensor, particularly for the detection of biologically relevant analytes. This document is intended for researchers, scientists, and drug development professionals seeking to expand their arsenal of molecular tools for probing complex biological systems.

The Rationale: Why this compound?

The design of a fluorescent probe is a deliberate process of engineering a molecule to exhibit a specific response to a target analyte. The structure of this compound incorporates key functional groups that suggest a potent sensing capability, primarily through a Photoinduced Electron Transfer (PeT) or Intramolecular Charge Transfer (ICT) mechanism.

  • The Boronic Acid Moiety: This functional group is the cornerstone of the sensor's reactivity. Arylboronic acids are known to undergo oxidative cleavage in the presence of certain reactive oxygen species (ROS), such as peroxynitrite (ONOO⁻) and hydrogen peroxide (H₂O₂), to yield the corresponding phenol.[1][2] This transformation is the basis for the "turn-on" fluorescence response.

  • The Phenolic Hydroxyl Group: The presence of a hydroxyl group on the phenyl ring can influence the electronic properties of the molecule and may participate in chelation-enhanced fluorescence (CHEF) effects or modulate the pKa of the boronic acid.

  • The Nitro Group: As a strong electron-withdrawing group, the nitro group plays a crucial role in modulating the electronic properties of the aromatic system. In the context of a fluorescent sensor, it can act as a quencher of fluorescence in the unreacted state. The oxidation of the boronic acid to a phenol can alter the electronic landscape of the molecule, disrupting the quenching effect and leading to a "turn-on" fluorescent signal.

The interplay of these functional groups suggests that this compound is a prime candidate for the development of a highly selective and sensitive fluorescent probe for ROS.

Proposed Synthesis of this compound

Diagram of Proposed Synthetic Pathway

Synthetic Pathway A 4-Bromophenol B Protected 4-Bromophenol A->B Protection (e.g., TBDMSCl) C Protected 4-Bromo-3-nitrophenol B->C Nitration (HNO3/H2SO4) D Protected this compound ester C->D Borylation (e.g., Miyaura borylation) E This compound D->E Deprotection

Caption: Proposed synthetic route for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Protection of the Phenolic Hydroxyl Group

  • To a solution of 4-bromophenol (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq.).

  • Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the protected 4-bromophenol.

Step 2: Nitration of the Protected 4-Bromophenol

  • Dissolve the protected 4-bromophenol (1 eq.) in concentrated sulfuric acid at 0 °C.

  • Slowly add a mixture of concentrated nitric acid and sulfuric acid (nitrating mixture).

  • Maintain the temperature at 0-5 °C and stir for 2-4 hours.

  • Pour the reaction mixture onto ice and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography to obtain the protected 4-bromo-3-nitrophenol.

Step 3: Miyaura Borylation

  • In a flame-dried Schlenk flask, combine the protected 4-bromo-3-nitrophenol (1 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (3 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous dioxane and heat the reaction mixture at 80-90 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the protected this compound pinacol ester. A PubChem entry for this compound confirms its structure.[3]

Step 4: Deprotection of the Hydroxyl and Boronic Ester Groups

  • Dissolve the protected boronic acid ester (1 eq.) in a mixture of tetrahydrofuran (THF) and 1 M hydrochloric acid.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the deprotection by TLC.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

  • Further purification may be achieved by recrystallization.

Sensing Mechanism: A "Turn-On" Fluorescence Response

The proposed sensing mechanism for this compound relies on the selective oxidation of the boronic acid moiety by specific ROS, leading to a significant increase in fluorescence intensity. This "turn-on" response is highly desirable for biological imaging as it minimizes background signal and enhances sensitivity.[1]

Diagram of the Sensing Mechanism

Sensing Mechanism cluster_0 Non-fluorescent State cluster_1 Fluorescent State A This compound (Fluorescence Quenched) B 4-Hydroxy-3-nitrophenol (Fluorescent) A->B Oxidation by ROS (e.g., ONOO⁻)

Caption: Proposed "turn-on" fluorescence sensing mechanism.

In its native state, the this compound is expected to be weakly fluorescent or non-fluorescent. The electron-withdrawing nitro group, in conjunction with the boronic acid, facilitates a photoinduced electron transfer (PeT) process that quenches the fluorescence of the aromatic system.

Upon interaction with a target ROS, such as peroxynitrite, the boronic acid is oxidized to a phenolic hydroxyl group. This irreversible chemical transformation significantly alters the electronic properties of the molecule. The newly formed 4-hydroxy-3-nitrophenol has a different electronic distribution, which disrupts the PeT quenching pathway. Consequently, the molecule becomes highly fluorescent, resulting in a "turn-on" signal that is directly proportional to the concentration of the analyte.

Experimental Protocol for ROS Detection

The following is a generalized, hypothetical protocol for the application of this compound as a fluorescent probe for the detection of peroxynitrite in a buffered aqueous solution.

Materials and Reagents:

  • This compound (synthesized as described above)

  • Peroxynitrite (ONOO⁻) solution (commercially available or freshly synthesized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.

  • Working Solution: Dilute the stock solution in PBS (pH 7.4) to a final concentration of 10 µM.

  • Fluorescence Measurement:

    • Place 2 mL of the 10 µM probe solution into a quartz cuvette.

    • Record the baseline fluorescence spectrum (Excitation wavelength will need to be determined experimentally, but a starting point could be around 340-380 nm).

    • Add aliquots of a standard peroxynitrite solution to the cuvette to achieve a range of final concentrations (e.g., 0-100 µM).

    • After each addition, gently mix the solution and record the fluorescence spectrum after a short incubation period (e.g., 5 minutes).

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of peroxynitrite concentration.

    • Determine the limit of detection (LOD) and the linear range of the sensor.

Table 1: Expected Fluorescence Response

AnalyteConcentration (µM)Fluorescence Intensity (a.u.)Fold Change
Blank0Low1.0
ONOO⁻10Increased>1
ONOO⁻50Significantly Increased>>1
ONOO⁻100SaturatedMax
H₂O₂100Minor Increase>1
Other ROS100Minimal Change~1

(Note: The values in this table are illustrative and would need to be determined experimentally.)

Considerations for In-Cellulo Applications

For the application of this compound in living cells, several factors must be considered:

  • Cell Permeability: The probe's ability to cross the cell membrane is crucial. Modifications to the structure, such as esterification of the boronic acid, may be necessary to enhance lipophilicity and cellular uptake.

  • Cytotoxicity: The potential toxicity of the probe and its metabolic byproducts must be assessed using standard cell viability assays.

  • Localization: The subcellular localization of the probe should be determined to ensure that it is sensing ROS in the desired compartment.

  • Specificity: The selectivity of the probe for the target ROS over other cellular components and analytes must be rigorously validated.

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, platform for the development of "turn-on" fluorescent sensors. Its rational design, incorporating a reactive boronic acid moiety and a fluorescence-modulating nitro group, suggests a high potential for the selective detection of reactive oxygen species. While the synthesis and application protocols presented in this guide are hypothetical, they are grounded in well-established chemical principles and provide a solid foundation for future research.

Further investigations should focus on the experimental validation of the proposed synthesis, a thorough characterization of the compound's photophysical properties, and a comprehensive evaluation of its performance as a fluorescent sensor for various ROS. The successful development of this probe would provide a valuable tool for researchers in cell biology, pharmacology, and drug discovery, enabling a deeper understanding of the role of oxidative stress in health and disease.

References

(4-Hydroxy-3-nitrophenyl)boronic Acid: A Bioisosteric Scaffold for Next-Generation Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic replacement of key functional groups with bioisosteres is a cornerstone of modern medicinal chemistry, enabling the optimization of lead compounds into viable drug candidates. Phenolic and catecholic moieties, while prevalent in many biologically active molecules, often present significant challenges in drug development, including metabolic instability and poor pharmacokinetic profiles. This guide provides a comprehensive investigation into the use of (4-hydroxy-3-nitrophenyl)boronic acid as a versatile bioisostere for these critical functional groups. We will delve into the rationale behind this bioisosteric replacement, detailing the synthesis, physicochemical properties, and biological evaluation of this promising scaffold. Through a detailed case study and practical experimental protocols, this whitepaper aims to equip researchers with the knowledge and tools necessary to leverage this compound in their drug discovery programs, paving the way for the development of safer and more effective therapeutics.

The Challenge of Phenolic and Catecholic Moieties in Drug Design

Phenols and catechols are common structural motifs in a vast array of bioactive natural products and synthetic drugs. Their ability to participate in hydrogen bonding and act as antioxidants contributes significantly to their biological activity. However, these very properties often render them problematic as drug candidates. They are susceptible to rapid metabolic degradation, primarily through glucuronidation and sulfation, leading to poor oral bioavailability and short half-lives[1]. Furthermore, the catechol moiety, in particular, can be prone to oxidation, forming reactive quinones that can lead to off-target toxicity[1].

Bioisosterism, the replacement of a functional group with another that possesses similar physicochemical properties, offers a rational approach to mitigate these liabilities while preserving or even enhancing biological activity[2][3]. The ideal bioisostere for a phenol or catechol should mimic its hydrogen bonding capabilities and electronic properties, while exhibiting improved metabolic stability and a more favorable pharmacokinetic profile.

This compound: A Promising Bioisosteric Candidate

We propose this compound as a compelling bioisostere for phenolic and catecholic groups. The rationale for this selection is multi-faceted:

  • Mimicry of Key Interactions: The hydroxyl group on the phenyl ring can act as a hydrogen bond donor, similar to the phenolic hydroxyl. The boronic acid moiety, being a Lewis acid, can form a reversible covalent bond with nucleophilic residues in the target protein, such as the serine or threonine in the active site of many enzymes. This interaction can mimic the hydrogen bond accepting ability of a second hydroxyl in a catechol.

  • Reversible Covalent Inhibition: Boronic acids are well-established as reversible covalent inhibitors[4]. This mode of action can lead to prolonged target engagement and increased potency compared to non-covalent interactions.

  • Modulation of Physicochemical Properties: The nitro group is a strong electron-withdrawing group, which can influence the pKa of the boronic acid and the phenolic hydroxyl, thereby modulating binding affinity and cell permeability.

  • Improved Metabolic Stability: The boronic acid moiety is generally more resistant to the metabolic pathways that degrade phenols and catechols.

Synthesis and Physicochemical Characterization

A robust and reproducible synthesis of this compound is crucial for its widespread adoption in drug discovery campaigns. While a direct, one-pot synthesis from commercially available starting materials is not extensively documented, a plausible and efficient route can be adapted from established methods for the synthesis of substituted phenylboronic acids[5][6][7][8][9][10].

Proposed Synthetic Pathway

A feasible synthetic route starts from the commercially available 4-bromo-2-nitrophenol. The phenolic hydroxyl group is first protected, for instance, as a tert-butyldimethylsilyl (TBDMS) ether, to prevent interference in the subsequent borylation step. The resulting aryl bromide can then be converted to the corresponding boronic acid pinacol ester via a palladium-catalyzed Miyaura borylation reaction with bis(pinacolato)diboron. Finally, deprotection of the silyl ether and hydrolysis of the pinacol ester under acidic conditions yields the desired this compound.

G A 4-Bromo-2-nitrophenol B TBDMS Protection A->B TBDMSCl, Imidazole C Protected Intermediate B->C D Miyaura Borylation (Pd catalyst, Bis(pinacolato)diboron) C->D E Pinacol Ester Intermediate D->E F Deprotection & Hydrolysis (Acidic conditions) E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties
PropertyEstimated ValueSignificance in Drug Design
pKa (Phenolic OH) ~7-8Influences ionization state at physiological pH, affecting solubility and receptor interactions.
pKa (Boronic Acid) ~8-9Dictates the equilibrium between the neutral trigonal and anionic tetrahedral forms, crucial for covalent bond formation.
cLogP ~1.5 - 2.5A measure of lipophilicity, impacting cell membrane permeability and absorption.
Aqueous Solubility ModerateEssential for formulation and bioavailability.

Table 1: Estimated Physicochemical Properties of this compound.

Experimental Protocol for Physicochemical Property Determination

For researchers wishing to determine these properties experimentally, the following protocols are recommended:

Protocol 1: Determination of pKa by Potentiometric Titration

  • Preparation: Prepare a 0.01 M solution of this compound in a 1:1 mixture of methanol and water.

  • Titration: Titrate the solution with a standardized 0.01 M solution of NaOH, monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. Two inflection points are expected, corresponding to the phenolic hydroxyl and the boronic acid.

Protocol 2: Determination of logP by Shake-Flask Method

  • Partitioning: Prepare a solution of this compound of known concentration in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: Shake the mixture vigorously for 1 hour to allow for partitioning between the two phases.

  • Separation and Quantification: Separate the n-octanol and aqueous layers by centrifugation. Determine the concentration of the compound in each layer using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Case Study: this compound as a Bioisostere for a Phenolic Tyrosine Kinase Inhibitor

To illustrate the practical application of this compound as a bioisostere, we present a case study focused on the inhibition of a hypothetical tyrosine kinase, a class of enzymes often targeted by phenolic compounds[17][18][19][20][21].

Rationale for Tyrosine Kinase Inhibition

Many potent tyrosine kinase inhibitors incorporate a phenolic hydroxyl group that forms a critical hydrogen bond with a key residue in the ATP-binding site[17]. However, as previously discussed, this phenolic moiety is often a metabolic liability. Replacing this phenol with the this compound group could maintain the crucial hydrogen bonding interaction via the remaining hydroxyl group while introducing the potential for a reversible covalent interaction with a nearby nucleophilic residue, such as a serine, which is often found in or near the active sites of kinases.

G cluster_0 Phenolic Inhibitor cluster_1 Boronic Acid Bioisostere A Phenolic Drug C Hydrogen Bond (Phenolic OH) A->C B Tyrosine Kinase Active Site C->B D This compound F Hydrogen Bond (Phenolic OH) D->F G Reversible Covalent Bond (Boronic Acid - Serine) D->G E Tyrosine Kinase Active Site F->E G->E G A Prepare Protein Structure (e.g., from PDB) C Define Covalent Attachment Site (e.g., Serine residue) A->C B Prepare Ligand Structure (this compound) B->C D Perform Covalent Docking (e.g., AutoDock) C->D E Analyze Docking Poses D->E F Identify Key Interactions (H-bonds, covalent bond) E->F G Correlate with SAR Data F->G

References

Methodological & Application

Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling of (4-Hydroxy-3-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This application note provides a comprehensive guide to performing the Suzuki-Miyaura coupling using a particularly challenging, yet valuable, building block: (4-Hydroxy-3-nitrophenyl)boronic acid. This substrate, featuring both a phenolic hydroxyl group and a strongly electron-withdrawing nitro group, requires careful optimization to overcome common side reactions such as protodeboronation and homocoupling.[3][4][5] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, offer guidance on parameter optimization, and present a troubleshooting guide to empower researchers in synthesizing complex biaryl structures crucial for pharmaceutical and materials science applications.

Scientific Foundation: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling stems from a palladium-catalyzed cycle that methodically joins an organoboron species with an organohalide.[6][7][8] Understanding this mechanism is paramount for troubleshooting and optimizing reactions. The cycle comprises three fundamental steps:

  • Oxidative Addition: A low-valent Palladium(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. This is often the initial and rate-determining step for less reactive halides like chlorides.[8][9]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base.[10] The base converts the neutral boronic acid into a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which readily exchanges its organic group with the halide on the Pd(II) complex.[11][12][13]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][8][9]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R²B(OH)₃]⁻ PdII_Biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Base Base (e.g., OH⁻) Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + Base Boronate->PdII_Aryl Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Unique Challenges of this compound

The specific structure of this boronic acid introduces complexities not present with simpler arylboronic acids.

  • Protodeboronation: The strong electron-withdrawing effect of the nitro group makes the carbon-boron bond susceptible to cleavage, especially under the basic, aqueous conditions typical of Suzuki couplings.[4][5] This undesired side reaction replaces the boronic acid group with a hydrogen atom, yielding 4-hydroxy-3-nitrobenzene and reducing the overall yield of the desired product.

  • Homocoupling: Electron-deficient boronic acids can be more prone to self-coupling, forming 2,2'-dinitro-4,4'-dihydroxybiphenyl. This side reaction is often facilitated by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), a species known to promote homocoupling.[3][14]

  • Phenolic Interference: The acidic proton of the hydroxyl group can react with the base, potentially requiring a higher equivalence of base. While many modern catalyst systems tolerate free hydroxyl groups, its presence is a key consideration during optimization.[15][16]

Detailed Experimental Protocol

This protocol is a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of temperature, base, and catalyst may be required for different coupling partners.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts are toxic and should be handled with care.

Materials and Reagents
  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)

  • Round-bottom flask or microwave vial

  • Magnetic stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up and purification

  • Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Reaction Workflow

Experimental_Workflow cluster_setup I. Reaction Setup cluster_reaction II. Reaction Execution cluster_workup III. Work-up & Purification A 1. Add solids: Aryl Halide, Boronic Acid, Base to a flame-dried flask. B 2. Seal flask, evacuate, and backfill with Argon (3x). A->B C 3. Add degassed solvents (Dioxane/Water) via syringe. B->C D 4. Add Pd Catalyst under positive Argon pressure. C->D E 5. Heat reaction (e.g., 90°C) and monitor by TLC/LC-MS. D->E F 6. Cool to RT. Dilute with Ethyl Acetate. E->F G 7. Wash with water and then brine. F->G H 8. Dry organic layer (e.g., MgSO₄), filter. G->H I 9. Concentrate under reduced pressure. H->I J 10. Purify via column chromatography. I->J

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. An inert atmosphere is critical to prevent catalyst degradation and minimize homocoupling side reactions.[3]

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling Argon through the solvent mixture for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and then with brine to remove the base and inorganic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the final product.

Parameter Optimization

For challenging substrates, a single protocol is rarely universal. The following parameters are the most critical to adjust for optimizing yield and minimizing side reactions.

ParameterRecommended Starting PointRationale & Optimization Strategy
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%)For higher reactivity: Consider modern pre-catalysts like XPhos-Pd-G3 or SPhos-Pd-G3 (0.5-2 mol%). These catalysts, featuring bulky, electron-rich ligands, are highly active and can promote faster coupling, which outcompetes protodeboronation.[4][17] They are particularly effective for sterically hindered or electron-deficient substrates.[15][18][19]
Base K₂CO₃ (2 equiv)To reduce protodeboronation: If significant protodeboronation is observed, switch to a weaker base like K₃PO₄ or a non-aqueous base like CsF.[4][10] The choice of base is a delicate balance; it must be strong enough to form the boronate "ate" complex but mild enough to avoid cleaving the C-B bond.[11][13]
Solvent System 1,4-Dioxane/H₂O (4:1)To minimize side reactions: While water is often necessary for inorganic bases, it is also the proton source for protodeboronation.[4] Consider using anhydrous solvents like THF or Toluene with an organic-soluble base (e.g., CsF) or a phosphate base (K₃PO₄), which is effective even with minimal water.[6][20]
Temperature 90-100 °CBalancing rate and stability: Higher temperatures accelerate the reaction but also increase the rate of protodeboronation.[4] If side products are prevalent, try lowering the temperature to 70-80 °C, potentially for a longer reaction time. Using a more active catalyst can often allow for lower reaction temperatures.
Boronic Acid Use as is (1.2 equiv)For maximum stability: If protodeboronation remains a persistent issue, convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These derivatives slowly release the active boronic acid in situ, keeping its concentration low and minimizing side reactions.[4][5]

Troubleshooting Guide

Observed ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield of Product 1. Inactive catalyst. 2. Excessive protodeboronation. 3. Reaction temperature too low.1. Use a fresh bottle of catalyst or switch to a more robust pre-catalyst. 2. Lower the reaction temperature and/or switch to a milder base (K₃PO₄). Consider using the pinacol ester of the boronic acid.[4] 3. Ensure the internal reaction temperature is correct. If using a highly active catalyst, a modest increase in temperature may be needed to drive the reaction to completion.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction vessel. 2. Pd(II) species present in the catalyst source.1. Ensure the reaction setup is rigorously degassed and maintained under a positive pressure of inert gas.[3] 2. Use a high-purity Pd(0) source or a pre-catalyst, which can help ensure a rapid initiation of the catalytic cycle, minimizing competing pathways.[14]
Formation of Nitrobenzene Byproduct 1. High rate of protodeboronation. 2. Reaction conditions (base, temp.) are too harsh.1. This is the primary indicator of protodeboronation.[4] The most effective solution is to convert the boronic acid to a more stable MIDA or pinacol ester.[5] 2. Lower the reaction temperature. Screen weaker bases (e.g., K₃PO₄, Cs₂CO₃). Use a highly active catalyst to shorten the reaction time.[4]
Inconsistent Results Between Batches 1. Variable quality/purity of reagents or solvents. 2. Inconsistent degassing or moisture control.1. Use high-purity, anhydrous solvents and ensure the boronic acid has not degraded during storage. 2. Standardize the degassing procedure (e.g., number of freeze-pump-thaw cycles or duration of sparging).

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (4-Hydroxy-3-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of Substituted Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has become indispensable in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.[2][3] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling, with a specific focus on the use of (4-Hydroxy-3-nitrophenyl)boronic acid. This particular substrate, with its electron-withdrawing nitro group and phenolic hydroxyl group, presents unique challenges and opportunities that necessitate a carefully considered experimental design.

The presence of both an electron-withdrawing group (nitro) and a potentially reactive hydroxyl group on the boronic acid partner can significantly influence the catalytic cycle.[4][5] Understanding these electronic and steric effects is paramount to achieving high yields and minimizing side reactions. This document, therefore, aims to provide not just a protocol, but a comprehensive understanding of the underlying principles that govern the successful cross-coupling of this valuable building block.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[6][7] The three key steps in this cycle are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boronic Acid Activation Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar'-B(OH)2 Ar'-B(OH)₂ Ar'-B(OH)3- [Ar'-B(OH)₃]⁻ Ar'-B(OH)2->Ar'-B(OH)3- Base (e.g., OH⁻) Ar'-B(OH)3-->Ar-Pd(II)L2-Ar' Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition to an organic halide (Ar-X), forming a Pd(II) intermediate.[1] This is often the rate-determining step of the reaction.[1]

  • Transmetalation: The organic group from the boronic acid (Ar') is then transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][9]

  • Reductive Elimination: Finally, the two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Key Considerations for Coupling with this compound

The specific substituents on this compound necessitate careful selection of reaction parameters to ensure an efficient and high-yielding transformation.

Catalyst and Ligand Selection

The choice of the palladium source and the ancillary ligand is critical for a successful Suzuki-Miyaura coupling. While Pd(PPh₃)₄ can be effective, modern palladium precatalysts, often featuring bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), offer superior activity and stability.[10]

  • For Electron-Deficient Systems: The electron-withdrawing nitro group on the boronic acid can slow down the transmetalation step. To counteract this, ligands that increase the electron density on the palladium center are often beneficial. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are particularly effective in these scenarios.[11]

  • Steric Hindrance: While not overly bulky, the ortho-nitro group can introduce some steric hindrance. Ligands with a large bite angle can help to facilitate both the oxidative addition and reductive elimination steps.

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura reaction.[1] Its primary function is to activate the boronic acid, forming a more nucleophilic boronate complex that readily undergoes transmetalation.[8][9] However, with a phenolic substrate like this compound, the choice of base is even more critical.

  • Base Strength: A sufficiently strong base is required to facilitate the formation of the boronate. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[10]

  • Compatibility with the Hydroxyl Group: Strong bases can also deprotonate the phenolic hydroxyl group. While this may not always be detrimental, it can affect the solubility and reactivity of the starting material. Weaker bases like potassium fluoride (KF) can be employed, particularly if base-labile functional groups are present.[8] In some cases, the deprotonated phenol can even participate in the reaction, leading to undesired side products. Careful optimization is therefore essential.

Solvent Systems

The choice of solvent depends on the solubility of the reactants and the reaction temperature. A mixture of an organic solvent and water is often employed to dissolve both the organic halide and the inorganic base.

  • Common Solvents: Dioxane/water, toluene/water, and DMF/water are frequently used solvent systems.[7][10]

  • Degassing: It is crucial to thoroughly degas the solvent and the reaction mixture to prevent the oxidation of the Pd(0) catalyst, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[10]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for different aryl halides.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Reagent Preparation - Weigh this compound, aryl bromide, base, and catalyst/ligand. B 2. Reaction Setup - Combine reagents in a reaction vessel. - Add degassed solvent. A->B C 3. Inert Atmosphere - Purge the vessel with an inert gas (e.g., Argon or Nitrogen). B->C D 4. Heating & Stirring - Heat the reaction to the desired temperature with vigorous stirring. C->D E 5. Reaction Monitoring - Monitor progress by TLC or LC-MS. D->E F 6. Workup - Cool the reaction. - Perform aqueous extraction. E->F G 7. Purification - Purify the crude product by column chromatography. F->G H 8. Characterization - Analyze the final product (NMR, MS, etc.). G->H

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.[10]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[7]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7][10]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Summary: Typical Reaction Parameters

The following table summarizes typical reaction conditions for the Suzuki-Miyaura cross-coupling of this compound. These should be considered as starting points for optimization.

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald PrecatalystsA range of catalysts can be effective; more advanced catalysts may be needed for challenging substrates.
Catalyst Loading 1-5 mol%Lower loadings are desirable for cost and ease of removal, but higher loadings may be needed for less reactive substrates.
Ligand Phosphine-based (e.g., PPh₃, Buchwald ligands)Ligand choice is crucial for catalyst stability and activity, especially with electron-deficient substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃A strong inorganic base is typically required to activate the boronic acid.[1]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA polar aprotic solvent with water is often used to dissolve all reactants.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion.[10]
Reaction Time 2-24 hoursVaries depending on the reactivity of the coupling partners and the reaction conditions.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst, insufficient degassing, impure reagents.Use a fresh batch of catalyst, ensure proper degassing of solvents, and verify the purity of starting materials.[10]
Protodeboronation Presence of water and strong base.Switch to anhydrous conditions or use a milder base like KF.[8][10]
Homocoupling Presence of oxygen, use of a Pd(II) precatalyst without a reducing agent.Ensure rigorous degassing; if using a Pd(II) source, the reaction conditions should facilitate its in-situ reduction to Pd(0).[6][10]
Incomplete Reaction Insufficient temperature, catalyst deactivation.Increase the reaction temperature, or consider a more robust catalyst/ligand system.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful tool for the synthesis of functionalized biaryl compounds. By understanding the mechanistic nuances and carefully selecting the reaction parameters, researchers can overcome the challenges posed by the substituted boronic acid and achieve high yields of the desired products. The protocols and insights provided in this guide serve as a foundation for the successful application of this important synthetic transformation in academic and industrial research.

References

base and solvent selection for Suzuki reactions involving (4-Hydroxy-3-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Base and Solvent Selection for Suzuki Reactions Involving (4-Hydroxy-3-nitrophenyl)boronic Acid

Introduction

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its power in forming carbon-carbon bonds, particularly in the construction of biaryl compounds.[1] Its widespread adoption in academic and industrial settings, including pharmaceutical drug development, stems from its generally mild conditions, tolerance of diverse functional groups, and the low toxicity of its organoboron reagents.[1][2]

This guide provides specialized insights into conducting Suzuki-Miyaura reactions with a challenging, yet valuable, substrate: This compound . This molecule presents a unique combination of an acidic hydroxyl (-OH) group and a strongly electron-withdrawing nitro (-NO₂) group. These features significantly influence the reaction's kinetics and equilibrium, making the judicious selection of base and solvent paramount for achieving high yields and purity. As a senior application scientist, this document will explain the causal relationships behind experimental choices, offering field-proven protocols and troubleshooting advice for researchers, scientists, and drug development professionals.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

The reaction proceeds via a well-defined catalytic cycle centered on a palladium catalyst.[3][4] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

  • Oxidative Addition : A coordinatively unsaturated Palladium(0) complex initiates the cycle by inserting into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) intermediate.[1][5]

  • Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center.[6] This step requires activation by a base.[6][7]

  • Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (+ Ar-X) ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime Transmetalation (- X⁻) ArPdAr_prime->Pd0 Reductive Elimination (+ Ar-Ar') Boronate Ar'-B(OR)₃⁻ Boronate->ArPdX BoronicAcid Ar'-B(OH)₂ BoronicAcid->Boronate Activation Base Base (e.g., OH⁻) center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 1: The Critical Role of the Base

The base is arguably the most critical variable in a Suzuki coupling.[2] Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates the otherwise slow transmetalation step.[7][8] For this compound, base selection is a two-fold challenge.

  • Acidity of the Phenolic Proton: The hydroxyl group is acidic and will be deprotonated by any base strong enough to activate the boronic acid. This consumes an additional equivalent of base and forms a phenoxide, which can alter the electronic properties and solubility of the substrate.

  • Reduced Nucleophilicity: The electron-withdrawing nitro group deactivates the aromatic ring, making the boronic acid less nucleophilic. This sluggishness often requires more forceful conditions, such as a stronger base, to drive the transmetalation to completion.[9][10]

Comparative Analysis of Common Bases

The choice of base must balance the need for sufficient reactivity against the risk of promoting side reactions like catalyst decomposition or protodeboronation (cleavage of the C-B bond).[11]

Base ClassExamplespKa (Conjugate Acid)StrengthsWeaknesses & Considerations
Carbonates K₂CO₃, Cs₂CO₃, Na₂CO₃~10.3Widely used, good for many substrates, moderate strength.[5]May be too weak for electron-deficient partners.[9] Cs₂CO₃ is stronger and more soluble but also more expensive.
Phosphates K₃PO₄~12.3Excellent for challenging substrates (electron-deficient or sterically hindered).[3][9] Less prone to cause base-sensitive functional group hydrolysis than hydroxides.Can be hygroscopic. Its strength is often ideal for substrates like the one .
Hydroxides NaOH, KOH, Ba(OH)₂~15.7Very strong, can accelerate slow reactions.[12] Often used in aqueous or biphasic systems.Can promote side reactions and hydrolysis of sensitive groups (e.g., esters). May lead to catalyst decomposition.[13]
Alkoxides KOtBu, NaOEt~18Extremely strong bases, useful for very unreactive partners, especially aryl chlorides.[6][12]High reactivity can lead to low selectivity and degradation of substrates or catalyst. Generally requires anhydrous conditions.
Fluorides KF, CsF~3.2Mild; useful for substrates with base-labile groups.[7]Often requires anhydrous conditions and may not be strong enough for deactivated systems.

For This compound , potassium phosphate (K₃PO₄) often represents the optimal choice. Its strength is sufficient to overcome the electronic deactivation by the nitro group without being so aggressive as to cause significant degradation.[9] Cesium carbonate (Cs₂CO₃) is another excellent, albeit more costly, alternative.

Part 2: Strategic Solvent Selection

The solvent system must solubilize the reagents, stabilize the palladium catalyst, and mediate the interaction between the organic and inorganic components.[14] The choice of solvent can profoundly impact reaction rates and even selectivity.[15][16]

Comparative Analysis of Common Solvents
Solvent ClassExamplesPropertiesStrengthsWeaknesses & Considerations
Ethers 1,4-Dioxane, Tetrahydrofuran (THF)Polar AproticExcellent for solubilizing organic reagents and many catalyst complexes.[5] Often used with water.Peroxide formation risk. THF has a low boiling point, limiting reaction temperature.
Aromatics Toluene, XylenesNonpolarHigh boiling points allow for higher reaction temperatures. Good for biphasic systems with water.[6]May not effectively solubilize polar reagents or inorganic bases without a co-solvent.
Amides DMF, DMAcPolar AproticHigh polarity and boiling points. Can solubilize a wide range of compounds.[14]Can be difficult to remove. Potential for catalyst deactivation or side reactions at high temperatures.
Alcohols / Water EtOH, n-BuOH, H₂OProtic"Green" solvents. Water is essential for dissolving inorganic bases in biphasic systems.[6]Can participate in side reactions (e.g., protodeboronation).[11] Must be carefully degassed.

A biphasic system, such as Dioxane/Water or Toluene/Water , is a highly reliable starting point. This combination allows the inorganic base to reside in the aqueous phase while the organic coupling partners and catalyst are primarily in the organic phase. This setup facilitates the reaction at the phase interface and often leads to clean, high-yielding transformations.[3]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio, 10 mL total)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction (e.g., Ethyl Acetate) and chromatography (e.g., Hexanes/Ethyl Acetate)

Experimental_Workflow Setup 1. Reagent Setup (Flask, Stir Bar, Reagents) Inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) Setup->Inert Solvent 3. Add Degassed Solvents (Dioxane, Water) Inert->Solvent Heat 4. Heat and Stir (e.g., 80-100 °C, Monitor by TLC/LC-MS) Solvent->Heat Cooldown 5. Cooldown & Quench (Cool to RT, Add Water) Heat->Cooldown Extract 6. Extraction (e.g., Ethyl Acetate) Cooldown->Extract Dry 7. Dry & Concentrate (Dry with Na₂SO₄, Rotovap) Extract->Dry Purify 8. Purification (Column Chromatography) Dry->Purify

Caption: A standard workflow for a Suzuki-Miyaura coupling experiment.

Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (3.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Establish Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Using a syringe, add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water). Solvents should be thoroughly degassed beforehand by sparging with an inert gas for 15-30 minutes.

  • Reaction Execution : Lower the flask into a preheated oil bath set to the desired temperature (e.g., 90 °C). Stir the mixture vigorously for the required time (typically 4-24 hours).

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.

  • Workup : Once complete, cool the reaction mixture to room temperature. Dilute with water (20 mL) and transfer the mixture to a separatory funnel.

  • Extraction : Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

References

Application Notes & Protocols: (4-Hydroxy-3-nitrophenyl)boronic Acid in the Synthesis of Biaryl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of (4-Hydroxy-3-nitrophenyl)boronic Acid

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials, largely due to their unique conformational properties and ability to engage in critical binding interactions with biological targets.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging C(sp²)–C(sp²) bonds, celebrated for its mild conditions, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[3][4]

This compound is a particularly valuable building block in this context. It introduces a highly functionalized phenyl ring, featuring both a hydrogen bond-donating hydroxyl group and an electron-withdrawing nitro group. This specific substitution pattern is of significant interest in drug design for several reasons:

  • The nitro group can act as a bioisostere for other functionalities, participate in hydrogen bonding, and serve as a synthetic handle for further transformations, such as reduction to an amine.[5]

  • The phenolic hydroxyl group is a classic pharmacophoric feature, capable of forming key hydrogen bond interactions within a protein's active site.

  • The ortho-nitro, para-hydroxyl arrangement provides a distinct electronic and steric profile, enabling the exploration of specific chemical space in structure-activity relationship (SAR) studies.

This guide provides a comprehensive overview of the mechanistic considerations, practical protocols, and optimization strategies for effectively utilizing this compound in Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura Coupling: Mechanistic Insights

The success of a Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] Understanding the role of each component is critical for troubleshooting and optimization.

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the aryl halide (Ar¹-X) bond, forming a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > OTf >> Cl.[4]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid (Ar²-B(OH)₂) must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar²-B(OH)₃]⁻).[8][9][10] This anionic boronate species then transfers its aryl group (in this case, the 4-hydroxy-3-nitrophenyl group) to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The resulting diorganopalladium(II) complex, now bearing both aryl groups, undergoes reductive elimination. The two organic fragments are expelled as the final biaryl product (Ar¹-Ar²), and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[11]

Causality Behind Component Choices with this compound:
  • The Role of the Base: The choice of base is paramount. It must be strong enough to activate the boronic acid by forming the boronate complex but not so strong as to cause unwanted side reactions.[12] The phenolic proton of this compound is also acidic and will be deprotonated by the base. This can influence the electronic properties and solubility of the boronate complex. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly employed, often in aqueous mixtures with organic solvents.[12] The formation of the boronate enhances the nucleophilicity of the ipso-carbon, facilitating its transfer to the palladium center.[8][9]

  • Catalyst and Ligand Selection: The electronic nature of the coupling partners dictates the optimal catalyst system. This compound contains a strongly electron-withdrawing nitro group, which can decrease the nucleophilicity of the boronic acid. Coupling this with electron-rich or sterically hindered aryl halides may require more sophisticated catalyst systems. While Pd(PPh₃)₄ is a workhorse catalyst, systems using bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor can significantly improve reaction efficiency, especially for challenging substrates like aryl chlorides.[13][14]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_label Oxidative Addition pd0->oa_label pd2_oa Ar¹-Pd(II)L₂-X tm_label Transmetalation pd2_oa->tm_label pd2_tm Ar¹-Pd(II)L₂-Ar² re_label Reductive Elimination pd2_tm->re_label product Ar¹-Ar² (Biaryl Product) oa_label->pd2_oa tm_label->pd2_tm re_label->pd0 re_label->product boronic_reagent (4-Hydroxy-3-nitrophenyl)B(OH)₂ + Base → [Ar²B(OH)₃]⁻ boronic_reagent->tm_label aryl_halide Ar¹-X aryl_halide->oa_label

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

The following protocol is a general, self-validating starting point for the coupling of an aryl bromide with this compound. It should be optimized for each specific substrate pairing.

Protocol 1: General Suzuki-Miyaura Coupling

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (6 mL, degassed)

  • Deionized Water (2 mL, degassed)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Brine

  • Silica Gel for column chromatography

Equipment:

  • Oven-dried Schlenk flask or reaction vial with a screw cap and PTFE septum

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen)

  • Heating block or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: To the Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed 1,4-dioxane (6 mL) and degassed water (2 mL) via syringe. A brief period of sonication can help dissolve the reagents.

  • Reaction: Place the flask in a preheated heating block at 90 °C. Stir the mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Experimental_Workflow setup 1. Reagent Setup (Ar-Br, Boronic Acid, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvents (Dioxane/H₂O) inert->solvent react 4. Heat & Stir (e.g., 90 °C, 4-12h) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Workup (EtOAc/H₂O Extraction) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for biaryl synthesis.

Data Presentation: Parameter Optimization

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific substrates and reaction conditions. The following table summarizes key parameters and provides field-proven insights for optimizing the synthesis of (4-hydroxy-3-nitrophenyl) biaryls.

ParameterOptionsRationale & Field InsightsPotential Outcome
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is a reliable choice for many aryl bromides/iodides.[15] For less reactive aryl chlorides or sterically hindered partners, a combination of Pd(OAc)₂ or Pd₂(dba)₃ with a specialized ligand is often superior.[3][13]High yields with aryl bromides/iodides. Improved performance for challenging substrates.
Ligand PPh₃ (in Pd(PPh₃)₄), SPhos, XPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) accelerate the rate-limiting oxidative addition and reductive elimination steps, which is crucial for deactivated substrates.[14]Enables coupling of aryl chlorides and sterically demanding substrates at lower temperatures.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFK₃PO₄ and Cs₂CO₃ are stronger bases and often more effective for less reactive boronic acids or when dealing with substrates prone to side reactions.[16] KF can be used for base-sensitive functional groups.[3]Increased reaction rates and yields, especially for difficult couplings.
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, 2-MeTHF/H₂OThe aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. The choice of organic solvent affects reagent solubility and reaction temperature.[13]Good solubility of all components is key to achieving a homogeneous and efficient reaction.
Temperature Room Temp to 120 °CMost reactions proceed efficiently between 80-100 °C. For highly active catalyst systems or reactive coupling partners, lower temperatures may be sufficient. Deactivated aryl chlorides may require higher temperatures.[17]Optimization can minimize side reactions (e.g., protodeboronation) and energy consumption.

Conclusion

This compound is a potent and versatile reagent for the synthesis of highly functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the reaction mechanism, particularly the critical role of the base in activating the boronic acid and the judicious selection of a palladium catalyst system, empowers researchers to overcome synthetic challenges. The protocols and optimization strategies outlined in this guide provide a robust framework for scientists in drug discovery and materials science to efficiently incorporate this valuable structural motif into their target molecules, thereby accelerating the development of novel chemical entities.

References

Application Notes & Protocols: Strategic Protection of the Hydroxyl Moiety in (4-Hydroxy-3-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Hydroxy-3-nitrophenyl)boronic acid is a pivotal building block in synthetic organic chemistry, particularly in the realm of drug discovery and materials science. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established. However, the presence of a reactive phenolic hydroxyl group necessitates a strategic approach to its temporary masking, or "protection," to prevent undesired side reactions and ensure the desired chemical transformation occurs at the boronic acid moiety. This document provides a detailed guide on protecting group strategies for the hydroxyl group of this compound, offering in-depth technical insights and field-proven protocols for researchers, scientists, and drug development professionals.

The choice of a suitable protecting group is governed by several critical factors: ease of introduction in high yield, stability under the conditions of subsequent reactions, and facile, selective removal (deprotection) without affecting other functional groups in the molecule, namely the nitro group and the boronic acid. This guide will focus on three robust and commonly employed protecting groups: Methoxymethyl (MOM) ether, tert-Butyldimethylsilyl (TBDMS) ether, and Benzyl (Bn) ether.

Protecting Group Strategies: A Comparative Overview

The selection of an optimal protecting group is contingent upon the planned synthetic route. The following table summarizes the key features of the MOM, TBDMS, and Benzyl protecting groups for the phenolic hydroxyl of this compound.

Protecting GroupProtection ConditionsDeprotection ConditionsStability & Compatibility
Methoxymethyl (MOM) Ether MOM-Cl, DIPEA, DCM, 0 °C to rtAcidic hydrolysis (e.g., HCl in EtOH; TFA in DCM)[1]Stable to strongly basic and weakly acidic media.[2] Compatible with Suzuki-Miyaura coupling.
tert-Butyldimethylsilyl (TBDMS) Ether TBDMS-Cl, Imidazole, DMF, rtFluoride source (e.g., TBAF in THF); Acidic conditions (e.g., aq. HF, CSA in MeOH)[3]Stable to aqueous base.[4] Cleaved under acidic or fluoride-mediated conditions. The boronic acid may require protection during silyl ether cleavage with fluoride.
Benzyl (Bn) Ether BnBr, K₂CO₃, Acetone, refluxCatalytic hydrogenolysis (H₂, Pd/C)[5][6]Stable to a wide range of acidic and basic conditions. Hydrogenolysis is a mild deprotection method, but care must be taken with other reducible functional groups.[7]

Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Methoxymethyl (MOM) Ether Protection

The MOM group is a popular choice for protecting phenols due to its ease of introduction and stability across a range of reaction conditions.[1]

Diagram of MOM Protection and Deprotection:

MOM_Protection_Deprotection Substrate This compound MOM_Protected (4-(Methoxymethoxy)-3-nitrophenyl)boronic acid Substrate->MOM_Protected  MOM-Cl, DIPEA, DCM   Deprotected This compound MOM_Protected->Deprotected  Acidic Hydrolysis (e.g., HCl/EtOH)  

Caption: Workflow for MOM protection and deprotection.

Protocol: MOM Protection of this compound

  • Preparation: To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Addition of Reagent: Slowly add chloromethyl methyl ether (MOM-Cl, 1.5 eq). Caution: MOM-Cl is a carcinogen and should be handled with appropriate safety precautions in a fume hood.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL/mmol).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired (4-(methoxymethoxy)-3-nitrophenyl)boronic acid.

Protocol: MOM Deprotection

  • Preparation: Dissolve the MOM-protected (4-(methoxymethoxy)-3-nitrophenyl)boronic acid (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1).[2]

  • Addition of Catalyst: Add a catalytic amount of a Lewis acid such as bismuth triflate (Bi(OTf)₃, 1-2 mol%).[2] Alternatively, protic acids like HCl in ethanol can be used.[1]

  • Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Work-up and Purification: Filter the reaction mixture, concentrate the filtrate, and purify by column chromatography to yield the deprotected this compound.[2]

tert-Butyldimethylsilyl (TBDMS) Ether Protection

TBDMS ethers are widely used due to their stability under many synthetic conditions and the availability of selective deprotection methods.[9]

Diagram of TBDMS Protection and Deprotection:

TBDMS_Protection_Deprotection Substrate This compound TBDMS_Protected (4-((tert-Butyldimethylsilyl)oxy)-3-nitrophenyl)boronic acid Substrate->TBDMS_Protected  TBDMS-Cl, Imidazole, DMF   Deprotected This compound TBDMS_Protected->Deprotected  TBAF, THF  

Caption: Workflow for TBDMS protection and deprotection.

Protocol: TBDMS Protection of this compound

  • Preparation: Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF, 5 mL/mmol) at room temperature under an inert atmosphere.

  • Addition of Reagent: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) in one portion.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 10 mL/mmol).

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to give the pure (4-((tert-butyldimethylsilyl)oxy)-3-nitrophenyl)boronic acid.

Protocol: TBDMS Deprotection

  • Preparation: To a solution of the TBDMS-protected compound (1.0 eq) in anhydrous THF (10 mL/mmol) at 0 °C, add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq).

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Benzyl (Bn) Ether Protection

Benzyl ethers are robust protecting groups, stable to a wide array of reagents, making them suitable for multi-step syntheses.[6]

Diagram of Benzyl Protection and Deprotection:

Benzyl_Protection_Deprotection Substrate This compound Bn_Protected (4-(Benzyloxy)-3-nitrophenyl)boronic acid Substrate->Bn_Protected  BnBr, K₂CO₃, Acetone   Deprotected This compound Bn_Protected->Deprotected  H₂, Pd/C, EtOH  

Caption: Workflow for Benzyl protection and deprotection.

Protocol: Benzyl Protection of this compound

  • Preparation: In a round-bottom flask, combine this compound (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 3.0 eq), and acetone (15 mL/mmol).

  • Addition of Reagent: Add benzyl bromide (BnBr, 1.2 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours, with TLC monitoring.

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield (4-(benzyloxy)-3-nitrophenyl)boronic acid.

Protocol: Benzyl Deprotection (Hydrogenolysis)

  • Preparation: Dissolve the benzyl-protected compound (1.0 eq) in ethanol (20 mL/mmol) in a flask suitable for hydrogenation.

  • Addition of Catalyst: Carefully add palladium on carbon (Pd/C, 10 wt. %, 0.1 eq) to the solution.

  • Reaction: Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the reaction under a hydrogen atmosphere at room temperature for 4-12 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.

  • Purification: Concentrate the filtrate to obtain the deprotected product, which can be further purified if necessary.

Orthogonal Protecting Group Strategies

In complex syntheses, it may be necessary to deprotect one hydroxyl group in the presence of another protected hydroxyl group. This is achieved through an "orthogonal" protecting group strategy, where each protecting group can be removed by a specific set of reagents that do not affect the others.[10][11] For instance, a TBDMS ether can be cleaved with fluoride ions without affecting a benzyl ether, which in turn can be removed by hydrogenolysis without cleaving the TBDMS ether.

Conclusion

The judicious selection and application of protecting groups are paramount for the successful synthesis of complex molecules derived from this compound. The MOM, TBDMS, and Benzyl ether protecting groups each offer a unique set of advantages in terms of stability and deprotection conditions. By understanding the principles outlined in these application notes and adhering to the detailed protocols, researchers can confidently navigate the synthetic challenges associated with this versatile building block.

References

Application Notes and Protocols: One-Pot Synthesis of Heterocyclic Compounds Using (4-Hydroxy-3-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Streamlining Heterocyclic Synthesis with (4-Hydroxy-3-nitrophenyl)boronic Acid

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis, therefore, is a cornerstone of modern organic chemistry. Traditional multi-step syntheses, however, are often plagued by issues of low overall yields, significant solvent waste, and laborious purification processes. One-pot multi-component reactions (MCRs) have emerged as an elegant and efficient alternative, allowing for the construction of complex molecular architectures in a single synthetic operation.[1][2] This approach offers significant advantages in terms of atom economy, time efficiency, and reduced environmental impact.[1][2]

Arylboronic acids are remarkably versatile reagents in organic synthesis, most famously for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Beyond this, their utility extends to acting as mild Lewis acid catalysts, activating functional groups under gentle reaction conditions.[3] this compound is a particularly intriguing building block and catalyst candidate. The presence of the electron-withdrawing nitro group enhances the Lewis acidity of the boron center, while the hydroxyl group offers a potential site for further functionalization or can influence the electronic properties of the molecule. This unique combination of functional groups makes it a valuable tool for the synthesis of diverse heterocyclic scaffolds.

These application notes provide detailed protocols for the one-pot synthesis of two important classes of heterocyclic compounds—benzimidazoles and quinoxalines—utilizing this compound as a catalyst. The methodologies presented are designed to be robust, adaptable, and serve as a strong foundation for further research and development in the synthesis of novel bioactive molecules.

Part 1: Catalytic One-Pot Synthesis of 2-Aryl-1H-benzimidazoles

Benzimidazoles are a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5] The classical synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde. This reaction can be efficiently catalyzed by Lewis acids. Here, we propose the use of this compound as a mild and effective catalyst for this transformation.

Reaction Rationale and Mechanistic Insight

The catalytic cycle is initiated by the activation of the aldehyde's carbonyl group through coordination with the Lewis acidic boron center of this compound. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by one of the amino groups of the o-phenylenediamine to form a hemiaminal intermediate. Subsequent dehydration and cyclization, followed by aromatization, yield the desired benzimidazole product. The catalyst is regenerated and can participate in further catalytic cycles.

G cluster_0 Catalytic Cycle for Benzimidazole Synthesis catalyst This compound (Catalyst) activated_complex Activated Aldehyde-Catalyst Complex catalyst->activated_complex Coordination aldehyde Aromatic Aldehyde (Substrate 1) aldehyde->activated_complex opd o-Phenylenediamine (Substrate 2) intermediate1 Hemiaminal Intermediate opd->intermediate1 activated_complex->intermediate1 + o-Phenylenediamine intermediate2 Cyclized Intermediate intermediate1->intermediate2 Dehydration & Cyclization water H2O product 2-Aryl-1H-benzimidazole (Product) intermediate2->product Aromatization product->catalyst Catalyst Regeneration G cluster_1 Workflow for Quinoxaline Synthesis start Combine Reactants and Catalyst react Reflux in Ethanol start->react monitor Monitor by TLC react->monitor workup Aqueous Workup and Filtration monitor->workup Reaction Complete purify Recrystallization workup->purify end Pure Quinoxaline Product purify->end

References

Application Notes and Protocols for Scale-Up of Suzuki Coupling Reactions with (4-Hydroxy-3-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (4-Hydroxy-3-nitrophenyl)boronic acid in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful reaction has found widespread application in the pharmaceutical and fine chemical industries for the synthesis of a diverse array of complex molecules.[1][3] this compound is a particularly valuable building block, as the resulting biaryl structures are precursors to a wide range of biologically active compounds and functional materials. However, the unique electronic and steric properties of this substrate, namely the electron-withdrawing nitro group and the ortho-hydroxyl group, present specific challenges that must be carefully considered for successful and efficient scale-up from the laboratory to pilot and manufacturing scales.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key considerations and protocols for the successful scale-up of Suzuki coupling reactions involving this compound. We will delve into the mechanistic nuances of this specific transformation, offering field-proven insights and detailed methodologies to navigate the complexities of large-scale production.

Pre-Reaction Considerations: Laying the Foundation for a Successful Scale-Up

A successful scale-up begins with meticulous planning and a thorough understanding of the reaction at the laboratory scale. The following considerations are critical for a smooth transition to larger batches.

Quality Control of Starting Materials: A Non-Negotiable Prerequisite

The purity of all reagents is paramount in any catalytic reaction, and this is especially true for Suzuki couplings. Impurities in the this compound or the coupling partner can poison the palladium catalyst, leading to diminished yields and inconsistent reaction profiles.[4]

  • This compound: Ensure the boronic acid is free from boric acid and other inorganic boron species, which can interfere with the catalytic cycle. The presence of homocoupled boronic acid impurities should also be minimized.

  • Aryl Halide/Triflate: The purity of the electrophilic coupling partner is equally important. Halide or triflate impurities can lead to the formation of undesired byproducts.

  • Solvents and Reagents: All solvents should be of high purity and appropriately degassed to prevent catalyst deactivation by oxygen.[5] Bases and other reagents should be of a grade suitable for pharmaceutical or large-scale chemical synthesis.

Strategic Selection of the Catalytic System: Balancing Reactivity and Stability

The choice of palladium catalyst and ligand is a critical determinant of reaction success, particularly with a challenging substrate like this compound. The electron-withdrawing nitro group can deactivate the boronic acid towards transmetalation, while the ortho-hydroxyl group can potentially coordinate with the palladium center, influencing reactivity.

  • Palladium Precatalysts: A variety of palladium precatalysts are available, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices. For challenging couplings, pre-formed palladium-ligand complexes (e.g., PEPPSI-type catalysts) can offer enhanced stability and activity.[6]

  • Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[7] For sterically hindered or electronically deactivated substrates, bulky and electron-rich phosphine ligands, such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands, are often highly effective.[8][9][10] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives, offering high stability and reactivity.[6][7]

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)L_n-X Ar-Pd(II)L_n-X Oxidative\nAddition->Ar-Pd(II)L_n-X Transmetalation Transmetalation Ar-Pd(II)L_n-X->Transmetalation Ar'-B(OH)₂, Base Ar-Pd(II)L_n-Ar' Ar-Pd(II)L_n-Ar' Transmetalation->Ar-Pd(II)L_n-Ar' Ar-Pd(II)L_n-Ar'->Pd(0)L_n Reductive\nElimination Reductive Elimination Ar-Pd(II)L_n-Ar'->Reductive\nElimination Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'-B(OH)₂ Ar'-B(OH)₂ Troubleshooting_Tree start Low Yield / Incomplete Conversion q1 Check Reagent Purity start->q1 q2 Optimize Catalyst/Ligand System start->q2 q3 Increase Reaction Temperature/Time start->q3 q4 Evaluate Base and Solvent start->q4 q5 Ensure Efficient Mixing start->q5 q6 Verify Inert Atmosphere start->q6

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Suzuki Reactions with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields when using electron-deficient boronic acids. As experienced chemists know, while the Suzuki reaction is a powerful tool for C-C bond formation, its efficiency can be significantly impacted by the electronic nature of the coupling partners.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and optimize your reactions for success.

The Challenge with Electron-Deficient Boronic Acids

The core of the issue lies in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Electron-deficient boronic acids are less nucleophilic, which can lead to a sluggish or inefficient transfer of the organic group from the boron atom to the palladium center.[2] This often results in low product yields and the prevalence of side reactions. Furthermore, these substrates can be more susceptible to decomposition under harsh reaction conditions.[2] This guide will address these issues systematically, providing actionable solutions grounded in mechanistic principles.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve common issues encountered during Suzuki reactions with electron-deficient boronic acids.

Issue 1: Low or No Conversion of Starting Materials

Potential Cause: Inefficient catalyst activation or slow oxidative addition.

  • Q: My reaction isn't working at all. What are the first things I should check?

    • A: Before delving into specifics related to the electron-deficient nature of your boronic acid, it's crucial to verify the fundamentals of your reaction setup.

      • Catalyst Activity: The active catalytic species is Pd(0).[3] If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ.[3] This reduction step can sometimes be the point of failure. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst. To confirm the activity of your catalyst, you can run a control reaction with known reactive partners, such as phenylboronic acid and bromobenzene.[3]

      • Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of boronic acids and decomposition of the Pd(0) catalyst.[2][4] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[2]

      • Reagent Purity: Verify the purity of your aryl halide and boronic acid. Boronic acids, in particular, can degrade over time.[2]

  • Q: My aryl halide is electron-rich and sterically hindered, and my boronic acid is electron-deficient. How do I get the reaction to proceed?

    • A: This is a particularly challenging combination as a sluggish oxidative addition (due to the electron-rich halide) is paired with a slow transmetalation. To overcome this, you need to enhance the reactivity of the catalytic system.

      • Ligand Choice: Employ electron-rich and bulky phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are highly effective.[5][6] These ligands promote the oxidative addition step and can accelerate the overall catalytic cycle.[5][6]

      • Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barriers for both oxidative addition and transmetalation.[5]

Issue 2: Significant Protodeboronation of the Boronic Acid

Potential Cause: The boronic acid is unstable under the reaction conditions, leading to the replacement of the -B(OH)₂ group with a hydrogen atom. This is a common side reaction, especially with electron-deficient and heteroaromatic boronic acids.[5][7]

  • Q: I'm observing a significant amount of the arene product corresponding to my boronic acid starting material. How can I prevent this?

    • A: Protodeboronation is often exacerbated by strong bases and the presence of water.[2][5]

      • Use Milder Bases: Switch from strong bases like NaOH or K₃PO₄ to milder options such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[2][5]

      • Anhydrous Conditions: Since water is the proton source for this side reaction, employing strictly anhydrous conditions can significantly reduce protodeboronation.[2][5]

      • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative. Pinacol esters (BPin), MIDA esters, or potassium trifluoroborate salts (BF₃K) are significantly more resistant to protodeboronation.[4][5]

Issue 3: Low Yield with Consumption of Starting Materials and Formation of Side Products

Potential Cause: Slow transmetalation is allowing side reactions like homocoupling of the boronic acid to dominate.

  • Q: My starting materials are being consumed, but I'm getting a mixture of products, including a significant amount of biaryl from the homocoupling of my boronic acid. What's going wrong?

    • A: This indicates that the transmetalation step is the rate-limiting step. The palladium complex may be promoting other catalytic cycles before the desired cross-coupling can occur.

      • Strengthen the Base: A stronger base is often required to activate the electron-deficient boronic acid for transmetalation.[2] Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[2][5]

      • Optimize the Solvent: Aprotic polar solvents like dioxane or THF, often with a small amount of water, can be effective.[5] Water can help to solubilize the base and facilitate the formation of the active boronate species.[5] However, for substrates highly prone to protodeboronation, anhydrous conditions are preferable.[5]

      • Increase Temperature: Higher temperatures can accelerate the slow transmetalation step.[2]

Below is a troubleshooting workflow to guide your decision-making process when dealing with low yields in Suzuki reactions involving electron-deficient boronic acids.

G cluster_solutions Potential Solutions start Low Yield with Electron-Deficient Boronic Acid transmetalation Slow Transmetalation is the Likely Cause start->transmetalation sol1 Use a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) transmetalation->sol1 To activate the boronic acid sol2 Employ Electron-Rich, Bulky Ligand (e.g., XPhos, SPhos) transmetalation->sol2 To accelerate the catalytic cycle sol3 Increase Reaction Temperature transmetalation->sol3 To overcome the activation barrier sol4 Use a More Stable Boron Reagent (e.g., Pinacol Ester, MIDA Ester) transmetalation->sol4 To prevent protodeboronation

Caption: Troubleshooting flowchart for low yields with electron-deficient boronic acids.

Frequently Asked Questions (FAQs)

  • Q1: Why are electron-deficient boronic acids so challenging to use in Suzuki couplings?

    • A: The primary reason is their reduced nucleophilicity. The electron-withdrawing groups on the aromatic ring decrease the electron density on the boron-carbon bond, making the transfer of the aryl group to the palladium center (transmetalation) more difficult.[2]

  • Q2: What is the role of the base in the Suzuki reaction, and why is the choice so critical for my substrate?

    • A: The base is essential for activating the boronic acid. It converts the neutral boronic acid into a more nucleophilic boronate species, which is the active component in the transmetalation step.[5][8] For electron-deficient boronic acids, a stronger base is often needed to generate a sufficient concentration of the reactive boronate.[2]

  • Q3: Should I use water in my reaction? I've seen protocols that are aqueous and others that are strictly anhydrous.

    • A: The role of water can be complex. In many cases, a small amount of water is beneficial as it can help dissolve inorganic bases like K₃PO₄ and facilitate the formation of key intermediates.[5] However, for boronic acids that are highly susceptible to protodeboronation, strictly anhydrous conditions are recommended to minimize this side reaction.[2][5]

  • Q4: When is it appropriate to switch from a boronic acid to a boronic ester or a trifluoroborate salt?

    • A: You should consider using a more stable derivative when you observe significant decomposition of your boronic acid, primarily through protodeboronation.[5]

      • Pinacol Boronic Esters (BPin): These are much more stable than the corresponding boronic acids and are a common choice for challenging substrates.[5]

      • MIDA Boronates: These are highly stable, crystalline solids that can withstand chromatography, making them ideal for multi-step syntheses.[5]

      • Potassium Trifluoroborate Salts (BF₃K): These salts are very stable to air and moisture and often exhibit enhanced reactivity.[4][5]

  • Q5: How do I choose the right ligand for my reaction?

    • A: For coupling electron-deficient boronic acids, especially with challenging aryl halides, the use of electron-rich and sterically hindered ligands is often key.

      • Buchwald Ligands (e.g., XPhos, SPhos): These biaryl phosphine ligands are highly effective for a wide range of substrates, promoting both oxidative addition and reductive elimination.[2]

      • N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that form very stable palladium complexes, making them excellent for coupling unreactive partners.[2]

Experimental Protocols & Data

General Protocol for Suzuki-Miyaura Coupling with an Electron-Deficient Boronic Acid

This protocol provides a robust starting point that can be further optimized for your specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), the electron-deficient boronic acid or its ester derivative (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[2] Add a magnetic stir bar.

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.[2]

  • Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[2]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[2]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography.[5]

Table 1: Recommended Conditions for Challenging Suzuki Couplings
Aryl Halide PartnerBoronic Acid PartnerRecommended LigandRecommended BaseSolvent SystemTemperature (°C)
Electron-Rich Ar-BrElectron-Deficient Ar-B(OH)₂XPhos or SPhosK₃PO₄Dioxane/H₂O (10:1)100-110
Sterically Hindered Ar-ClElectron-Deficient Ar-B(OH)₂RuPhos or tBuXPhosCs₂CO₃Toluene or Dioxane110-120
Electron-Deficient Ar-ClElectron-Deficient Ar-B(OH)₂BrettPhos or cataCXium® AK₃PO₄THF/H₂O (10:1)80-100
Heteroaryl-BrElectron-Deficient Heteroaryl-BPinSPhosK₂CO₃Dioxane100

This table provides general starting points. Optimization will be required for specific substrates.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)L₂-X oa->pd2_complex transmetalation Transmetalation (Rate-Limiting Step for Electron-Deficient Boronic Acids) pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_diaryl re Reductive Elimination pd2_diaryl->re re->pd0 product Ar-Ar' (Product) re->product aryl_halide Ar-X aryl_halide->oa boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Managing Side Reactions of Nitrophenylboronic Acids in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving nitrophenylboronic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered with these valuable yet sometimes problematic reagents. Here, we provide in-depth troubleshooting advice, mechanistic insights, and validated protocols to help you achieve successful and reproducible outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with nitrophenylboronic acids consistently giving low yields?

Low yields with nitrophenylboronic acids are a frequent issue stemming from several competing side reactions.[1] The primary culprits are protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid.[2][3] The electron-withdrawing nature of the nitro group makes the boronic acid particularly susceptible to these degradation pathways, especially under the basic and often heated conditions of the reaction.[1] Catalyst deactivation can also be a significant factor.[1]

Q2: What is protodeboronation and why is it so prevalent with nitrophenylboronic acids?

Protodeboronation is an undesired reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, converting your nitrophenylboronic acid into nitrobenzene.[2][4] This side reaction is catalyzed by aqueous bases and accelerated by higher temperatures.[1] Electron-deficient arylboronic acids, like the nitro-substituted variants, are particularly prone to this reaction.[1][2] The mechanism of protodeboronation can be complex and pH-dependent.[5]

Q3: I am observing a significant amount of 2,2'-dinitrobiphenyl in my reaction mixture. What is causing this?

The formation of 2,2'-dinitrobiphenyl is a result of a homocoupling side reaction, where two molecules of your nitrophenylboronic acid couple together.[3] This is often promoted by the presence of oxygen and palladium(II) species in the reaction.[3][6] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate this undesired coupling.[3]

Q4: Is there a difference in reactivity between ortho-, meta-, and para-nitrophenylboronic acids?

Yes, the position of the nitro group significantly impacts reactivity. Generally, the reactivity trend in Suzuki-Miyaura coupling is: para > meta >> ortho.[7] The ortho-isomer is particularly challenging due to the steric hindrance and the strong electron-withdrawing effect of the nitro group, which can impede the crucial transmetalation step in the catalytic cycle.[7][8]

Q5: What are MIDA or pinacol esters, and can they help with these side reactions?

N-methyliminodiacetic acid (MIDA) boronates and pinacol esters are more stable derivatives of boronic acids.[2][9] They are less prone to protodeboronation and homocoupling during storage and under reaction conditions.[2][9] These derivatives act as "slow-release" sources of the active boronic acid, maintaining a low concentration in the reaction mixture, which can suppress side reactions.[2][9]

Troubleshooting Guide: Protodeboronation

Protodeboronation is one of the most common failure modes when using nitrophenylboronic acids. Its effective management is critical for a successful cross-coupling reaction.

Identifying the Problem
  • Symptom: Low yield of the desired product accompanied by the formation of nitrobenzene as a major byproduct.

  • Analysis: Monitor your reaction progress using TLC, GC/MS, or LC/MS to identify and quantify the formation of nitrobenzene.

The Mechanism: Why It Happens

The cleavage of the C-B bond is typically facilitated by a proton source, which is often water present in the solvent or base.[2] The reaction is base-catalyzed, and higher temperatures accelerate the process.[1][2] The electron-withdrawing nitro group makes the ipso-carbon more susceptible to protonation.

Mitigation Strategies & Protocols

A systematic approach to troubleshooting protodeboronation involves optimizing several reaction parameters.

Troubleshooting Workflow: Protodeboronation

G start Problem: High Protodeboronation (Nitrobenzene Formation) strategy1 Strategy 1: Stabilize the Boronic Acid start->strategy1 strategy2 Strategy 2: Optimize Reaction Conditions start->strategy2 strategy3 Strategy 3: Accelerate Cross-Coupling start->strategy3 action1a Use a more stable derivative: - Pinacol Ester - MIDA Boronate strategy1->action1a action2a Screen Weaker Bases: K₃PO₄, K₂CO₃, Cs₂CO₃ strategy2->action2a action3a Use a Highly Active Catalyst System: - Buchwald/Fu-type precatalysts - Different Pd/ligand ratio strategy3->action3a end Successful Coupling: Minimized Nitrobenzene action1a->end action2b Lower Reaction Temperature: Attempt at RT or 40-60 °C action2a->action2b action2c Ensure Anhydrous Conditions (if applicable) action2b->action2c action2c->end action3a->end

Caption: Troubleshooting workflow for minimizing protodeboronation.

Table 1: Recommended Bases for Mitigating Protodeboronation
BaseStrengthTypical ConditionsComments
K₃PO₄ Moderate2-3 equiv., often in dioxane/waterA reliable choice for challenging substrates, balancing reactivity and minimizing side reactions.[1]
K₂CO₃ Mild2-3 equiv., aqueous solvent mixturesA standard, milder base suitable for many Suzuki reactions.[1]
Cs₂CO₃ Stronger2-3 equiv., various solventsEffective when weaker bases fail, but may require more careful temperature control.[1]
KF Mild2-3 equiv., anhydrous conditionsUseful for base-sensitive substrates, as it's less harsh than carbonates or phosphates.[1]
Protocol 1: General Procedure for Minimizing Protodeboronation

This protocol provides a starting point for optimizing your reaction.

Materials:

  • Aryl Halide (1.0 equiv)

  • 2-Nitrophenylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine the aryl halide, nitrophenylboronic acid pinacol ester, and base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.[1]

  • Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl halide.[1]

  • Reaction: Place the flask in a preheated oil bath at a moderate temperature (e.g., 60-80 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS, checking for both product formation and the appearance of nitrobenzene.[2]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1]

Troubleshooting Guide: Homocoupling

The formation of symmetrical biaryls from the boronic acid starting material is another common side reaction that reduces the yield of the desired cross-coupled product.

Identifying the Problem
  • Symptom: Formation of a symmetrical biphenyl (e.g., 2,2'-dinitrobiphenyl) alongside the desired product.

  • Analysis: This byproduct can often be identified by LC/MS or NMR analysis of the crude reaction mixture.

The Mechanism: Why It Happens

Homocoupling is primarily caused by the presence of Pd(II) species and an oxidant, most commonly oxygen.[3] There are two main pathways:

  • Reductive Elimination from a Diaryl-Palladium(II) Complex: Two aryl groups from the boronic acid transmetalate onto a Pd(II) center, followed by reductive elimination to form the homocoupled product and Pd(0).

  • Oxidative Coupling: The active Pd(0) catalyst is oxidized by oxygen to Pd(II), which then promotes the homocoupling reaction.[3]

Catalytic Cycle vs. Homocoupling Pathway

G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Undesired Homocoupling Pathway Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition PdII Pd(II) Pd0->PdII Oxidation ArPdArB Ar-Pd(II)-Ar'(L₂) ArPdX->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination Product Ar-Ar' (Desired Product) ArPdArB->Product ArX Ar-X (Aryl Halide) ArX->ArPdX ArB Ar'-B(OR)₂ (Boronic Acid) ArB->ArPdArB ArPdAr Ar'-Pd(II)-Ar' ArB->ArPdAr PdII->ArPdAr 2 x Transmetalation ArPdAr->Pd0 Reductive Elimination Homocoupling_Product Ar'-Ar' (Homocoupling) ArPdAr->Homocoupling_Product O2 O₂ (Oxygen) O2->PdII

Caption: Desired Suzuki-Miyaura cycle versus the undesired homocoupling pathway.[3]

Mitigation Strategies & Protocols

The key to preventing homocoupling is to minimize the presence of both oxygen and Pd(II) species in the reaction mixture.

Protocol 2: Minimizing Homocoupling through Rigorous Degassing and Catalyst Choice

Materials:

  • Aryl Halide (1.0 equiv)

  • 2-Nitrophenylboronic acid (1.2 equiv)

  • Pd(0) Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a Pd(II) precatalyst with a reducing agent.

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., Toluene/Ethanol/Water mixture)[1]

Procedure:

  • Solvent Degassing: Degas the solvent thoroughly by subjecting it to three freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[1]

  • Reaction Setup: In a Schlenk flask, combine the aryl halide, nitrophenylboronic acid, and base.

  • Inert Atmosphere: Thoroughly evacuate and backfill the flask with an inert gas at least three times. Maintain a positive pressure of inert gas throughout the setup and reaction.

  • Catalyst Addition: Use a Pd(0) source like Pd(PPh₃)₄ to avoid introducing Pd(II) initially. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), consider adding a mild reducing agent like potassium formate.[10]

  • Solvent Addition: Add the rigorously degassed solvent via cannula or syringe.

  • Reaction and Monitoring: Proceed with the reaction at the optimized temperature. Monitor for the formation of the homocoupled byproduct.

  • Work-up and Purification: Follow the standard procedure as described in Protocol 1.

Troubleshooting Guide: Low Reactivity & Catalyst Deactivation

For particularly challenging substrates, especially ortho-substituted nitrophenylboronic acids, the reaction may be sluggish or stall completely.

Identifying the Problem
  • Symptom: The reaction does not proceed to completion, even after extended reaction times, with starting materials remaining.

  • Analysis: TLC or LC/MS analysis shows the presence of unreacted aryl halide and/or nitrophenylboronic acid.

Potential Causes
  • Inefficient Catalyst System: The chosen palladium catalyst and ligand may not be active enough to overcome the steric and electronic challenges of the substrate.[2]

  • Catalyst Deactivation: The nitro group or other functionalities on the substrates could coordinate to the palladium center, leading to inactive species.[1]

  • Poor Solubility: One or more of the reactants may not be fully soluble in the chosen solvent system, hindering the reaction.[1]

Mitigation Strategies
Table 2: Ligand Selection for Challenging Couplings
Ligand TypeExamplesCharacteristicsWhen to Use
Bulky Biarylphosphines SPhos, RuPhos, BrettPhosElectron-rich and sterically demanding. Promote fast oxidative addition and reductive elimination.For sterically hindered or electron-deficient substrates.[11][12]
Dialkylphosphinobiphenyls Buchwald-type ligandsHighly active for a broad range of substrates, including aryl chlorides.General-purpose, highly effective ligands for challenging couplings.[2]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, form robust catalysts.Can offer higher activity and stability compared to some phosphine ligands.[12][13]
Protocol 3: Enhancing Reactivity for Sluggish Couplings

Materials:

  • Aryl Halide (1.0 equiv)

  • ortho-Nitrophenylboronic acid or its MIDA ester (1.5 equiv)

  • Palladium Precatalyst (e.g., SPhos Pd G3, 2-5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Degassed Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine the aryl halide, o-nitrophenylboronic acid MIDA ester, base, and the palladium precatalyst in a reaction vial or flask.

  • Solvent Addition: Add the degassed anhydrous solvent.

  • Reaction: Seal the vessel and heat to the required temperature (e.g., 80-110 °C). The use of a precatalyst often ensures rapid initiation of the catalytic cycle.[2]

  • Monitoring: Monitor the reaction for the consumption of starting materials. If the reaction stalls, a modest increase in temperature may be beneficial, but monitor for an increase in protodeboronation.[2]

  • Work-up and Purification: Follow the standard procedure as described in Protocol 1.

References

effect of temperature on the stability and reactivity of (4-Hydroxy-3-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-Hydroxy-3-nitrophenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, stability, and reactivity of this versatile reagent, with a specific focus on the effects of temperature.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and handling of this compound.

Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?

A1: Proper storage is crucial for maintaining the integrity of this compound. Like many boronic acids, it is susceptible to degradation over time, particularly when exposed to atmospheric moisture and elevated temperatures.[1][2]

Key Storage Recommendations:

  • Temperature: Store in a cool, dry place. Refrigeration is often recommended for long-term storage.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with air and moisture.[1] Boronic acids are known to be hygroscopic.[1][2]

  • Container: Keep the container tightly sealed.[3][4]

The rationale behind these conditions is to prevent two primary degradation pathways:

  • Dehydration/Anhydride Formation: Boronic acids can lose water to form boroxines (anhydrides), which can affect reactivity and stoichiometry in reactions.

  • Oxidative Deboronation: Exposure to air can lead to oxidation of the carbon-boron bond, converting the boronic acid to a phenol and boric acid.[5]

Q2: How do the hydroxyl and nitro functional groups on the phenyl ring influence the stability and reactivity of this boronic acid?

A2: The electronic properties of the substituents have a significant impact on the molecule's behavior.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group decreases the electron density on the aromatic ring and at the carbon-boron bond.[6][7] This can make the boronic acid less nucleophilic, potentially slowing down the transmetalation step in Suzuki-Miyaura coupling reactions.[7] However, the electron-deficient nature of the C-B bond does not favor protodeboronation.[6]

  • Hydroxyl Group (-OH): The hydroxyl group is an electron-donating group, which can partially counteract the effect of the nitro group. Its presence also introduces the possibility of intramolecular interactions and alters the acidity of the molecule.

The combination of these groups makes this compound a unique reagent. The electron-withdrawing nature of the nitro group generally deactivates the boronic acid for transmetalation, but the overall reactivity is a balance of these electronic effects.[7]

Q3: What is protodeboronation, and how is it affected by temperature?

A3: Protodeboronation is a common side reaction for arylboronic acids where the boronic acid group is replaced by a hydrogen atom, yielding the corresponding arene.[6][8][9] This process is often promoted by acidic conditions and elevated temperatures.[6]

Studies have shown that the yield of protodeboronation products increases steadily with rising temperature. For instance, in one study, 130 °C was found to be the optimal temperature for acid-promoted protodeboronation of various arylboronic acids.[6][10] Therefore, when using this compound in reactions that require high temperatures, particularly in the presence of acidic reagents or solvents, there is an increased risk of this unwanted side reaction.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low or no yield in a Suzuki-Miyaura cross-coupling reaction.

Possible Cause 1: Inadequate reaction temperature. While high temperatures can promote side reactions, Suzuki-Miyaura couplings often require sufficient thermal energy to proceed at a reasonable rate.[11][12] The optimal temperature depends on the specific substrates, catalyst, and solvent system.

Troubleshooting Steps:

  • Gradual Temperature Increase: If the reaction is sluggish at a lower temperature (e.g., 60 °C), consider incrementally increasing the temperature (e.g., to 80-100 °C) while monitoring the reaction progress by TLC or LC-MS.[11]

  • Solvent Choice: Ensure your solvent has a boiling point compatible with the desired reaction temperature. Toluene or dioxane are common choices for higher-temperature Suzuki reactions.[11]

  • Microwave Irradiation: For challenging couplings, microwave heating can often provide rapid and efficient heating to drive the reaction to completion in shorter times.[12]

Possible Cause 2: Protodeboronation of the starting material. As discussed, high temperatures can lead to the loss of the boronic acid group.

Troubleshooting Steps:

  • Analyze Crude Reaction Mixture: Check for the presence of 2-nitrophenol, the protodeboronation product of this compound.

  • Lower Reaction Temperature: If protodeboronation is significant, try running the reaction at a lower temperature for a longer duration.[11]

  • Use of Boronic Esters: Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) which can sometimes be less prone to protodeboronation under certain conditions.[13]

Problem 2: Formation of significant impurities or decomposition of the boronic acid.

Possible Cause: Thermal decomposition of the boronic acid. While specific thermal decomposition data for this compound is not readily available, related compounds like 2-nitrophenylboronic acid are known to be susceptible to thermal decomposition, which can generate hazardous byproducts.[14]

Troubleshooting and Safety Protocol:

  • Thermal Analysis: If you are working at the process development scale, it is highly recommended to perform thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the onset of decomposition for this specific reagent.[14][15]

  • Reaction Temperature Control: Maintain strict control over the reaction temperature and avoid localized overheating.

  • Inert Atmosphere: Always run reactions under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation, especially at elevated temperatures.[1]

Experimental Protocol: Hypothetical TGA of this compound

This protocol provides a general framework for assessing thermal stability.[14]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C at a heating rate of 10 °C/min.

  • Data Collection: Continuously record the mass loss as a function of temperature.

Data Interpretation: The resulting TGA curve will show the temperature at which mass loss begins, indicating the onset of decomposition.

Parameter Description
Onset of Decomposition (Tonset) The temperature at which significant mass loss begins. This is a critical parameter for defining the safe upper-temperature limit for reactions.
Decomposition Steps The TGA curve may show one or more distinct steps, corresponding to different decomposition events.
Residual Mass The mass remaining at the end of the experiment, which could correspond to inorganic residues like boron oxides.
Visualization of Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting a low-yielding Suzuki-Miyaura reaction with this compound.

troubleshooting_workflow start Low Yield in Suzuki Reaction check_impurities Analyze Crude Reaction Mixture (LC-MS, NMR) start->check_impurities protodeboronation Protodeboronation Product (2-Nitrophenol) Detected? check_impurities->protodeboronation Check for Protodeboronation decomposition Significant Unidentified Impurities or Tar? protodeboronation->decomposition No lower_temp Action: Lower Reaction Temperature and/or Use Boronic Ester protodeboronation->lower_temp Yes no_reaction Mainly Starting Material Remaining? decomposition->no_reaction No thermal_analysis Action: Perform TGA/DSC to Determine Decomposition T. Reduce Reaction Temperature. decomposition->thermal_analysis Yes increase_temp Action: Gradually Increase Reaction Temperature. Consider Microwave Heating. no_reaction->increase_temp Yes end Reaction Optimized lower_temp->end thermal_analysis->end increase_temp->end

Troubleshooting workflow for Suzuki-Miyaura reactions.

Section 3: Reactivity Considerations at Different Temperatures

The reactivity of this compound is highly dependent on the reaction temperature. The table below summarizes the expected behavior and potential issues at various temperature ranges.

Temperature RangeExpected ReactivityPotential Issues & Considerations
Room Temperature Generally stable.[3] May participate in some highly efficient couplings with very active catalysts.[16][17]Reaction rates for many Suzuki couplings may be impractically slow.
40 - 80 °C A good starting point for many Suzuki-Miyaura reactions.[11] Balances reaction rate with stability.Monitor for protodeboronation, especially if reaction times are long or acidic conditions are present.
> 80 °C Increased reaction rates.[11] May be necessary for less reactive coupling partners.Higher risk of protodeboronation[6][10] and thermal decomposition.[14] Strict temperature control and inert atmosphere are critical.
Speculative Thermal Decomposition Pathway

In the absence of specific experimental data, a plausible decomposition pathway for this compound at elevated temperatures can be proposed based on the chemistry of related molecules.[14]

decomposition_pathway start This compound dehydration Dehydration (Formation of Boroxine) start->dehydration ΔT (Heat) decomposition Decomposition of Nitro Group and Aromatic Ring dehydration->decomposition Higher ΔT residue Complex Nitrogenous Organics + Boron Oxides decomposition->residue

A speculative thermal decomposition pathway.

This guide is intended to provide a foundational understanding of the impact of temperature on this compound. For critical applications, especially at scale, it is imperative to conduct your own experimental validation of thermal stability and reactivity under your specific reaction conditions.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with Sulfur-Containing Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with catalyst deactivation when using sulfur-containing boronic acids in cross-coupling reactions. This resource provides in-depth troubleshooting advice, preventative strategies, and clear explanations of the underlying chemical mechanisms.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction (e.g., Suzuki-Miyaura) failing or showing low yield when using a sulfur-containing boronic acid?

A1: The most common culprit is catalyst poisoning. Palladium catalysts, frequently employed in these reactions, are highly susceptible to deactivation by sulfur compounds.[1][2] The sulfur atom, present in moieties like thiophenes, thiols, or thioethers within your boronic acid, can strongly adsorb to the palladium surface.[1] This process, known as chemisorption, blocks the active sites of the catalyst, preventing it from participating in the catalytic cycle and leading to diminished or no product formation.[1]

Q2: What is the specific mechanism behind palladium catalyst poisoning by sulfur?

A2: The deactivation occurs through the formation of strong coordinate bonds between the sulfur atom's lone pair of electrons and the palladium metal center.[1] This interaction is often irreversible under typical reaction conditions. In more severe cases, this can lead to the formation of highly stable and catalytically inactive palladium sulfide (PdS) species on the catalyst surface.[1] The strength of this interaction effectively removes the palladium from the catalytic cycle, halting the reaction.

Q3: Are all sulfur-containing groups equally detrimental to the catalyst?

A3: No, the severity of catalyst poisoning varies with the nature of the sulfur-containing functional group.[1]

Functional GroupDeactivation PotentialRationale
Thiols (-SH) Very HighThe unprotected thiol group has a very high affinity for palladium, leading to rapid and severe catalyst poisoning.[1][3]
Thioethers (-S-R) HighThioethers are also potent catalyst poisons, though the deactivation kinetics might be slightly slower than with thiols.
Thiophenes Moderate to HighThe sulfur atom within the aromatic thiophene ring can still coordinate to the palladium catalyst, causing deactivation.[1][4]
Sulfones (-SO₂-) LowerThe sulfur atom in a sulfone is in a higher oxidation state and is more sterically hindered, reducing its ability to poison the catalyst. However, it can still have a negative impact.
Q4: My reaction starts but then stops before completion. What's happening?

A4: This phenomenon, known as progressive deactivation, suggests that your catalyst is initially active but is gradually being poisoned as the reaction proceeds.[1] The concentration of the sulfur-containing boronic acid, while perhaps not high enough to cause immediate and complete deactivation, is sufficient to incrementally block the catalyst's active sites over time.

Q5: What are some immediate signs of catalyst deactivation in my reaction?

A5: Key indicators include:

  • Stalled Reactions: The reaction fails to proceed to completion, leaving significant amounts of starting material.

  • Low Yields: The desired product is formed in much lower quantities than expected.

  • Formation of Byproducts: An increase in homocoupling of the boronic acid may be observed.[5]

  • Visual Changes: In some cases, the precipitation of palladium black from a homogeneous catalyst solution can indicate catalyst decomposition and deactivation.

Troubleshooting and Mitigation Strategies

If you suspect catalyst deactivation is occurring, a systematic approach to troubleshooting is essential. The following guides provide actionable steps to diagnose and resolve the issue.

Guide 1: Diagnosing Catalyst Poisoning

The first step is to confirm that sulfur poisoning is indeed the root cause of your reaction's failure.

Experimental Protocol: Control Experiment
  • Set up a control reaction: Replicate your reaction conditions exactly, but substitute the sulfur-containing boronic acid with a non-sulfur-containing analogue (e.g., phenylboronic acid).

  • Monitor both reactions: Compare the progress of the control reaction with your original reaction using techniques like TLC, GC-MS, or NMR.

  • Analyze the results: If the control reaction proceeds smoothly to completion while the reaction with the sulfur-containing boronic acid fails, it strongly indicates catalyst poisoning.

Guide 2: Strategies to Overcome Catalyst Deactivation

Once catalyst poisoning is confirmed, several strategies can be employed to mitigate its effects.

Strategy 1: Increase Catalyst Loading
  • Rationale: A simple, albeit less elegant, solution is to increase the amount of catalyst. This essentially provides a sacrificial amount of catalyst that can be poisoned while still leaving enough active catalyst to complete the reaction.

  • Recommendation: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then to 5 mol%). Be mindful of the increased cost and potential for higher levels of residual metal in your product.

Strategy 2: Use More Robust Catalysts and Ligands
  • Rationale: The choice of ligand can significantly influence the catalyst's resistance to poisoning.[6] Bulky, electron-rich phosphine ligands can sometimes protect the palladium center and render it less susceptible to coordination by sulfur.

  • Recommendations:

    • Consider using modern, sophisticated ligands such as those from the Buchwald or Fu labs (e.g., SPhos, XPhos, RuPhos).

    • Pre-formed catalysts, often called "precatalysts," can also offer enhanced stability and activity.

Strategy 3: Slow Addition of the Sulfur-Containing Reagent
  • Rationale: Adding the sulfur-containing boronic acid slowly over an extended period can maintain a low instantaneous concentration in the reaction mixture.[1] This minimizes the rate of catalyst deactivation, allowing the desired cross-coupling to occur.

  • Experimental Protocol: Slow Addition

    • Dissolve the sulfur-containing boronic acid in a suitable solvent.

    • Using a syringe pump, add the boronic acid solution to the reaction mixture over several hours.

    • Monitor the reaction progress to optimize the addition rate.

Strategy 4: Protection of the Sulfur Moiety
  • Rationale: For particularly problematic functional groups like thiols, chemical protection can be a highly effective strategy.[1] By temporarily masking the sulfur atom, you prevent it from interacting with the catalyst. The protecting group can then be removed in a subsequent step.

  • Example Protocol: Thiol Protection

    • Protect the thiol group of your starting material before introducing the boronic acid functionality. Common protecting groups for thiols include acetyl (Ac) or p-methoxybenzyl (PMB).

    • Perform the boronic acid synthesis and subsequent cross-coupling reaction with the protected substrate.

    • Deprotect the thiol group after the cross-coupling is complete to yield the desired final product.

Strategy 5: Purification of Starting Materials
  • Rationale: Commercially available boronic acids can contain impurities, including residual sulfur-containing reagents from their synthesis. Purifying the boronic acid before use can sometimes resolve the issue.

  • Purification Technique: Recrystallization is often a viable method for purifying boronic acids.[7] Alternatively, derivatization into a boronate ester followed by chromatographic purification and subsequent hydrolysis back to the boronic acid can be effective.[7]

Visualizing the Problem and Solution

To better understand the processes involved, the following diagrams illustrate the catalyst deactivation pathway and the troubleshooting workflow.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_poisoning Deactivation Pathway Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Poisoned_Catalyst Deactivated Pd-S Complex (Catalytically Inactive) Pd(0)L2->Poisoned_Catalyst Pd(II)_Complex Pd(II) Intermediate Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar-B(OR)2) Pd(II)_Complex->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Product (R-Ar) Reductive_Elimination->Product Sulfur_Boronic_Acid Sulfur-Containing Boronic Acid Sulfur_Boronic_Acid->Poisoned_Catalyst

Caption: Mechanism of palladium catalyst deactivation by a sulfur-containing molecule.

G Start Low Yield or Failed Reaction Q_Sulfur Is a sulfur-containing boronic acid used? Start->Q_Sulfur A_Poisoning Suspect Catalyst Poisoning Q_Sulfur->A_Poisoning Yes Other_Issue Investigate Other Issues: - Reagent Quality - Reaction Conditions - Solvent/Base Choice Q_Sulfur->Other_Issue No Control_Exp Run Control Experiment (non-sulfur analogue) A_Poisoning->Control_Exp Q_Control_OK Control Reaction Successful? Control_Exp->Q_Control_OK A_Confirm_Poisoning Poisoning Confirmed Q_Control_OK->A_Confirm_Poisoning Yes Q_Control_OK->Other_Issue No Troubleshoot Implement Mitigation Strategies: - Increase Catalyst Loading - Use Robust Ligands - Slow Addition - Protect Sulfur Group - Purify Reagents A_Confirm_Poisoning->Troubleshoot Success Successful Reaction Troubleshoot->Success

Caption: Troubleshooting workflow for catalyst deactivation.

Advanced Topic: Catalyst Regeneration

Q6: Can a sulfur-poisoned palladium catalyst be regenerated?

A6: For heterogeneous palladium catalysts (e.g., Pd on carbon), regeneration is sometimes possible, though often challenging and may not restore full activity.[1] The most common method is oxidative treatment.

Experimental Protocol: Catalyst Regeneration (Heterogeneous)

Caution: This procedure involves high temperatures and potentially hazardous gases. It should only be performed by trained personnel with appropriate safety measures in place.

  • Recovery: Filter the heterogeneous catalyst from the reaction mixture.

  • Washing: Wash the recovered catalyst extensively with water and organic solvents (e.g., acetone, ethanol) to remove adsorbed organic residues. Dry the catalyst thoroughly.

  • Oxidative Treatment: Place the dried catalyst in a tube furnace. Heat the catalyst in a stream of air or oxygen at 300-500 °C for several hours.[1] This process aims to oxidize the adsorbed sulfur to volatile sulfur oxides (SOx).

  • Reduction (Optional but Recommended): After oxidation, the palladium may exist as palladium oxide (PdO). To regenerate the active Pd(0) state, the catalyst should be reduced by heating in a stream of hydrogen gas (H₂).

  • Activity Test: The regenerated catalyst must be tested in a small-scale reaction to evaluate the extent of activity recovery.

For homogeneous catalysts that have decomposed to palladium black, regeneration is generally not feasible in a standard laboratory setting.

References

Technical Support Center: Strategies to Improve the Solubility of (4-Hydroxy-3-nitrophenyl)boronic acid in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of (4-Hydroxy-3-nitrophenyl)boronic acid. The unique electronic and structural features of this compound present specific challenges that can hinder reaction efficiency and reproducibility. This document is designed to provide not just protocols, but a foundational understanding of the chemical principles at play, enabling you to make informed decisions in your experimental design.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound.

Q1: Why does my this compound show such poor solubility in standard organic solvents like Toluene or THF?

A1: The solubility behavior of this compound is governed by its distinct functional groups, which make it significantly more polar than simpler arylboronic acids like phenylboronic acid.

  • Polar Functional Groups: The presence of a phenolic hydroxyl (-OH) group and a nitro (-NO2) group imparts high polarity. These groups can engage in strong intermolecular hydrogen bonding with each other and with the boronic acid moiety, leading to a stable, less soluble crystal lattice.

  • Boroxine Formation: Like many boronic acids, it can exist in equilibrium with its cyclic anhydride, a trimeric boroxine, especially under nominally anhydrous conditions.[1] This process releases water and can result in a species with different solubility characteristics, often being less soluble in certain organic solvents.[2]

  • Amphiphilic Nature: The molecule has a nonpolar phenyl ring and highly polar substituents, giving it an amphiphilic character that can complicate dissolution in either purely nonpolar or purely polar solvents. Finding a solvent system that can accommodate both aspects is key.

Q2: What is the most critical first step to improve solubility during a reaction like a Suzuki-Miyaura coupling?

A2: The single most effective initial step is the addition of a suitable base . In the context of Suzuki-Miyaura coupling, the base is not merely a component of the catalytic cycle; it is a primary solubilizing agent.[3]

The base performs two crucial functions for this compound:

  • Formation of the Boronate Anion: The base reacts with the Lewis acidic boronic acid to form a tetrahedral boronate anion (Ar-B(OH)₃⁻).[4][5] This process increases the negative charge and polarity of the molecule, significantly enhancing its solubility in polar solvents, particularly water. This boronate is also the more reactive species for the crucial transmetalation step in the catalytic cycle.[5][6]

  • Deprotonation of the Phenolic Hydroxyl: The phenolic -OH group is acidic and will also be deprotonated by the base, forming a phenolate. This adds another negative charge to the molecule, further increasing its polarity and solubility in aqueous or highly polar media.

Therefore, incomplete dissolution is often observed until the base is added to the reaction mixture.

Q3: How should I select the right solvent system? Is a single solvent sufficient, or is a mixture better?

A3: A single solvent is rarely optimal. The goal is to create a medium that can dissolve the polar boronic acid salt, the typically less polar organic (pseudo)halide, and the palladium catalyst complex. A biphasic or mixed-solvent system is almost always the superior choice.[6][7]

Commonly used systems include:

  • Ethers with Water: Dioxane/H₂O or Tetrahydrofuran (THF)/H₂O. These are excellent general-purpose systems.[8][9]

  • Aromatics with Alcohols/Water: Toluene/Ethanol/H₂O. Toluene is good for dissolving many organic halides, while the alcohol and water help dissolve the boronate salt.[10]

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be effective but may require higher temperatures for catalyst activity and can be more difficult to remove post-reaction.[8]

The water component is critical for dissolving inorganic bases like K₂CO₃ or K₃PO₄ and the resulting boronate/phenolate salt.[6]

Q4: My boronic acid still isn't dissolving, even with a base and a biphasic system. What is my next option?

A4: When in-situ solubilization fails, the most robust strategy is to covalently modify the boronic acid before the reaction . Converting the boronic acid to a boronate ester or a trifluoroborate salt fundamentally changes its physical properties, making it more soluble in a wider range of organic solvents and less prone to side reactions.[10][11]

  • Boronate Esters (e.g., Pinacol Ester): Reacting the boronic acid with a diol, such as pinacol, creates a boronate ester.[12] This masks the polar -B(OH)₂ group, making the molecule significantly less polar and more soluble in common organic solvents like THF, Dioxane, and Toluene.[13][14] This is a highly effective strategy for challenging substrates.

  • Potassium Aryltrifluoroborate Salts: Treatment with KHF₂ converts the boronic acid to a stable, crystalline trifluoroborate salt (Ar-BF₃K). These salts are often easier to handle and purify, are less prone to protodeboronation, and exhibit different solubility profiles than the parent boronic acids.[6][10]

  • N-methyliminodiacetic acid (MIDA) Boronates: MIDA esters are another class of derivatives known for enhancing stability and solubility, particularly in drug discovery applications.[15]

Q5: I suspect protodeboronation is occurring due to poor solubility and long reaction times. How can I mitigate this?

A5: Your suspicion is well-founded. Poor solubility leads to low concentrations of the active reagent in the solution phase, requiring longer reaction times and higher temperatures, which are conditions that promote protodeboronation (cleavage of the C–B bond).[10] The electron-withdrawing nitro group on your substrate makes it particularly susceptible to this side reaction.[10]

To minimize protodeboronation:

  • Improve Solubility: Employ the strategies above (base, solvent choice, derivatization) to ensure the boronic acid is fully available in the reaction medium. A homogeneous reaction is much faster and more efficient.

  • Choose the Right Base: While a base is necessary, an overly harsh base in a protic medium can accelerate protodeboronation. Consider using moderately strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[10] Potassium fluoride (KF) can be a good option, especially under anhydrous conditions, as it is less harsh.[3][10]

  • Protect the Boronic Acid: As mentioned in Q4, converting the boronic acid to a pinacol ester or a trifluoroborate salt is one of the most effective ways to prevent protodeboronation.[10] These derivatives are significantly more stable under many reaction conditions.

Section 2: Decision-Making Workflow for Solubility Enhancement

When encountering solubility issues with this compound, follow this logical progression to identify the optimal solution for your specific reaction.

G cluster_0 start Start: Reaction Setup (Boronic Acid, Halide, Pd Catalyst) sol_issue Is the Boronic Acid Fully Dissolved? start->sol_issue base_solv Step 1: Adjust Base & Solvent - Add appropriate base (e.g., K3PO4) - Use biphasic system (e.g., Dioxane/H2O) sol_issue->base_solv No proceed Proceed with Reaction sol_issue->proceed Yes sol_issue2 Is the issue resolved? base_solv->sol_issue2 derivatize Step 2: Pre-reaction Derivatization - Synthesize Pinacol Ester - Form Trifluoroborate Salt (KHF2) sol_issue2->derivatize No sol_issue2->proceed Yes derivatize->proceed fail Reaction Failure/ Low Yield proceed->fail

Caption: Decision workflow for troubleshooting solubility.

Section 3: The Chemistry of Solubilization

Understanding the underlying chemical equilibria is key to manipulating the solubility of this compound. The following diagram illustrates the critical transformations that occur in the reaction flask.

G cluster_main Chemical Equilibria in Solution boronic_acid Boronic Acid (Ar-B(OH)₂) - Sparingly Soluble in Organics boroxine Boroxine (Trimer) - Often Insoluble boronic_acid->boroxine - 3 H₂O + 3 H₂O boronate Boronate Salt [Ar-B(OH)₃]⁻ - Water Soluble - Active Species boronic_acid->boronate + Base (OH⁻) phenolate_boronate Phenolate-Boronate Dianion [Ar(-O⁻)-B(OH)₃]⁻ - Highly Water Soluble boronate->phenolate_boronate + Base (OH⁻)

Caption: Key equilibria governing boronic acid solubility.

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for Solubility Screening in Biphasic Systems

This protocol allows for the rapid testing of various solvent and base combinations on a small scale before committing to a large-scale reaction.

Materials:

  • This compound

  • A selection of solvents: 1,4-Dioxane, THF, Toluene, Ethanol

  • A selection of bases: K₃PO₄, K₂CO₃, Cs₂CO₃

  • Deionized water

  • Small (1-dram) vials with magnetic stir bars

Procedure:

  • To a 1-dram vial, add this compound (e.g., 0.1 mmol).

  • Add the organic solvent of choice (e.g., 1.0 mL).

  • Begin stirring at room temperature. Observe the initial insolubility.

  • Add the base (e.g., 0.2 - 0.3 mmol, 2-3 equivalents).

  • Add water dropwise (e.g., starting with 0.1 mL up to 0.5 mL) while stirring.

  • Observe for complete dissolution. If the solid persists, gently warm the vial (e.g., to 50-60 °C) and observe again.

  • Record the solvent system, base, amount of water, and temperature required to achieve full dissolution.

  • Compare the results from different systems to select the most effective and mildest conditions for your reaction.

Protocol 2: Synthesis of this compound pinacol ester

This procedure converts the boronic acid into its more organic-soluble pinacol ester, which is often a stable, crystalline solid that is easier to handle and purify.[12]

Materials:

  • This compound (1.0 eq)

  • Pinacol (1.1 eq)

  • Toluene or Hexane

  • Dean-Stark apparatus or molecular sieves

  • Reaction flask and condenser

Procedure:

  • Combine this compound and pinacol (1.1 equivalents) in a round-bottom flask equipped with a magnetic stir bar.

  • Add a sufficient volume of toluene or hexane to create a slurry that can be stirred effectively (e.g., 10 mL per gram of boronic acid).

  • If using a Dean-Stark trap, attach it to the flask and condenser, and fill the trap with the chosen solvent. If not, add activated 4Å molecular sieves to the flask.

  • Heat the mixture to reflux. The azeotropic removal of water (with toluene/hexane) drives the esterification reaction to completion.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed (typically 2-6 hours).

  • Allow the reaction to cool to room temperature.

  • If the product crystallizes upon cooling, collect it by filtration. If not, remove the solvent under reduced pressure.

  • The crude pinacol ester can be purified by recrystallization (e.g., from ethyl acetate/hexane) or by silica gel chromatography. The resulting ester is typically much more soluble in solvents like THF, Dioxane, and CH₂Cl₂ than the starting boronic acid.[13]

Section 5: Summary Data Table

The following table summarizes recommended starting conditions for improving the solubility of this compound in Suzuki-Miyaura type reactions.

Solvent SystemTypical Ratio (v/v)Recommended BaseTemperature Range (°C)Key Considerations & Insights
1,4-Dioxane / H₂O4:1 to 10:1K₃PO₄, Cs₂CO₃80 - 110A robust, general-purpose system. K₃PO₄ is often effective for challenging substrates and can minimize side reactions.[10]
Toluene / EtOH / H₂O3:1:1K₂CO₃, K₃PO₄80 - 110Good for less polar coupling partners. Ethanol acts as a co-solvent to bridge the polarity gap.[10]
THF / H₂O4:1 to 10:1K₂CO₃, NaOH60 - 80A lower-boiling point option. Good for substrates that may be sensitive to higher temperatures.[6]
DMFN/A (often with H₂O)Cs₂CO₃, K₂CO₃80 - 120Highly polar system, can be very effective but requires careful purification to remove DMF.[8]
Anhydrous THFN/AKF60 - 80Use with pre-formed boronate esters. KF is a milder base, useful for substrates with base-sensitive groups like esters.[3][10]

References

identifying and characterizing byproducts in the synthesis of (4-Hydroxy-3-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Hydroxy-3-nitrophenyl)boronic acid. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to help identify and characterize byproducts that may arise during the synthesis. Our goal is to equip you with the expertise to anticipate and resolve common synthetic challenges, ensuring the integrity and purity of your final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound and related compounds.

Q1: What are the most common synthetic routes to this compound, and what are their associated challenges?

A1: The most prevalent synthetic strategy involves the nitration of a pre-existing phenylboronic acid derivative. A common starting material is 4-hydroxyphenylboronic acid. The primary challenge in this approach is controlling the regioselectivity of the nitration. The hydroxyl group is an ortho-, para-directing group, and while the para-position is blocked by the boronic acid moiety, nitration can still occur at the ortho position. Another significant challenge is the potential for ipso-substitution, where the boronic acid group is replaced by a nitro group, leading to 4-nitrophenol as a significant byproduct.[1][2] The C-B bond is susceptible to cleavage under harsh electrophilic conditions.[1]

Q2: I am observing a significant amount of a byproduct that is not my desired product. What are the likely culprits?

A2: Several byproducts are common in this synthesis. These include:

  • Regioisomers : Nitration at an alternative position on the aromatic ring.

  • Ipso-Substitution Product (Protodeboronation) : The boronic acid group is replaced by a nitro group, yielding 4-nitrophenol. This is particularly prevalent with strong nitrating agents or elevated temperatures.[1][2]

  • Boroxine Formation : Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides called boroxines.[3] This can complicate purification and spectral analysis.

  • Starting Material : Incomplete reaction will leave unreacted 4-hydroxyphenylboronic acid.

  • Homocoupling Products : In some related reactions like Suzuki couplings, which may use similar precursors, homocoupling of the boronic acid can occur, though this is less common during the nitration step itself.[4][5][6]

Q3: My NMR spectrum looks complex and the peaks are broadened. What could be the cause?

A3: Complex and broadened signals in the NMR spectrum, particularly in ¹H NMR, are often indicative of boroxine formation.[3] Boroxines exist in equilibrium with the monomeric boronic acid in solution, leading to multiple species and exchange broadening. To simplify the spectrum, you can try dissolving the sample in a coordinating deuterated solvent like methanol-d₄, which can help break up the trimer.[3]

Q4: How can I minimize the formation of the ipso-nitration byproduct?

A4: Minimizing ipso-nitration involves carefully controlling the reaction conditions. Using milder nitrating agents and maintaining low temperatures are crucial.[1] For instance, using fuming nitric acid at controlled temperatures has been shown to be effective for ipso-nitration, so avoiding such harsh conditions is key when this is an undesired side reaction.[2] A thorough degassing of the reaction mixture and maintaining an inert atmosphere can also be beneficial in minimizing side reactions.[4][5]

Section 2: Troubleshooting Guides for Byproduct Identification

This section provides detailed workflows for identifying and characterizing common byproducts using various analytical techniques.

Initial Assessment and Workflow

When your reaction yields an unexpected mixture of products, a systematic approach to identification is crucial. The following diagram outlines a logical workflow for byproduct characterization.

Byproduct_Identification_Workflow Workflow for Byproduct Identification Start Crude Reaction Mixture TLC_HPLC Initial Purity Assessment (TLC/HPLC) Start->TLC_HPLC Multiple_Spots Multiple Spots/Peaks Observed TLC_HPLC->Multiple_Spots Single_Spot Single Major Spot/Peak TLC_HPLC->Single_Spot Purification Purification (Column Chromatography, Recrystallization) Multiple_Spots->Purification LCMS LC-MS Analysis Single_Spot->LCMS Isolated_Compounds Isolated Compounds Purification->Isolated_Compounds Isolated_Compounds->LCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Isolated_Compounds->NMR FTIR FT-IR Spectroscopy Isolated_Compounds->FTIR Structure_Elucidation Structure Elucidation LCMS->Structure_Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation Known_Byproduct Compare with Known Byproducts (Isomers, Ipso-product, Boroxine) Structure_Elucidation->Known_Byproduct Unknown_Byproduct Further Characterization (HRMS, 2D NMR) Structure_Elucidation->Unknown_Byproduct

Caption: A logical workflow for the identification and characterization of byproducts.

Analytical Techniques for Characterization

HPLC is a powerful tool for assessing the purity of your product and quantifying impurities.[7][8]

  • Problem: Multiple peaks are observed in the HPLC chromatogram.

  • Possible Causes & Solutions:

    • Regioisomers and Ipso-Substitution Product: These byproducts will likely have different retention times from the desired product due to polarity differences.

    • Boroxine Formation: Boroxines may appear as separate, often broader, peaks.

    • Method Development: A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile and water with ammonium acetate) can provide good separation of boronic acids and their impurities.[9] A gradient elution may be necessary to resolve closely eluting peaks.[8]

    • Detection: A PDA detector can provide UV spectra for each peak, aiding in the initial identification of chromophores. For more definitive identification, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[9]

Table 1: Example HPLC Method Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Detection PDA (210-400 nm) and/or ESI-MS

Mass spectrometry is indispensable for determining the molecular weight of the parent compound and its byproducts.[10][11]

  • Problem: Unexpected masses are detected in the mass spectrum.

  • Possible Causes & Solutions:

    • Regioisomers: Will have the same mass as the desired product. Their presence will be confirmed by separation techniques like HPLC or by distinct fragmentation patterns in MS/MS.

    • Ipso-Substitution Product (4-nitrophenol): Will have a mass corresponding to the loss of the B(OH)₂ group and the addition of a hydrogen atom.

    • Boroxine Formation: Boroxines will appear as higher molecular weight species, corresponding to the trimer minus three water molecules.[3] Gentle ionization techniques like Electrospray Ionization (ESI) are preferred.[10]

    • Isotopic Pattern: A key diagnostic feature for boron-containing compounds is the characteristic isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80% abundance), which will be visible in the mass spectrum.[12] The absence of this pattern for a suspected byproduct can indicate the loss of the boronic acid moiety.[13]

Table 2: Expected m/z Values for this compound and Potential Byproducts (Positive ESI Mode)

CompoundFormulaExpected m/z [M+H]⁺
Desired Product C₆H₆BNO₅184.0361
Ipso-Substitution Product C₆H₅NO₃140.0291
Boroxine of Desired Product C₁₈H₁₂B₃N₃O₉495.0703
Starting Material C₆H₇BO₃139.0510

NMR provides detailed structural information about the desired product and any impurities. ¹H, ¹³C, and ¹¹B NMR are all valuable.

  • Problem: Unidentified peaks are present in the ¹H NMR spectrum.

  • Possible Causes & Solutions:

    • Regioisomers: Will show a different splitting pattern and chemical shifts for the aromatic protons compared to the desired product.

    • Ipso-Substitution Product (4-nitrophenol): The characteristic broad singlet for the B(OH)₂ protons will be absent. The aromatic proton signals will also shift.

    • Boroxine Formation: Can lead to broadened or multiple sets of signals for the aromatic protons.[3]

    • ¹¹B NMR: This is a highly informative technique for characterizing boronic acids. The sp²-hybridized boron of a boronic acid typically appears as a broad singlet. Different boron species (boronic acid, boronate esters, boroxines) will have distinct chemical shifts.[14][15][16]

Table 3: Representative NMR Chemical Shifts

NucleusSpeciesExpected Chemical Shift (ppm)
¹H B(OH)₂~8.0-8.5 (broad singlet)
¹¹B Ar-B(OH)₂~28-33
¹¹B Boroxine~30-35
¹¹B Boronate Ester~20-25

Section 3: Experimental Protocols

Protocol: ¹¹B NMR for Byproduct Analysis

Objective: To identify the presence of different boron-containing species in a crude or purified sample.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband probe.

  • Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. A sufficient number of scans (e.g., 1024) may be needed for good signal-to-noise, especially for dilute samples.[14]

  • Data Processing: Process the spectrum with an appropriate line broadening factor to improve the signal-to-noise ratio of the typically broad boron signals. Reference the spectrum to an external standard (e.g., BF₃·OEt₂).

NMR_Protocol Protocol for ¹¹B NMR Analysis Start Sample Dissolve Dissolve in Deuterated Solvent Start->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire ¹¹B NMR Spectrum (Proton Decoupled) Transfer->Acquire Process Process Data (Line Broadening, Referencing) Acquire->Process Analyze Analyze Chemical Shifts (Identify Boronic Acid, Boroxine, etc.) Process->Analyze

Caption: A step-by-step workflow for performing ¹¹B NMR analysis.

Section 4: Conclusion

The successful synthesis of this compound hinges on careful control of reaction conditions and a thorough understanding of potential side reactions. By employing a systematic approach to byproduct identification, utilizing a combination of HPLC, MS, and NMR, researchers can effectively troubleshoot their syntheses and ensure the desired product's purity. This guide provides the foundational knowledge and practical protocols to navigate the common challenges associated with this synthesis, ultimately leading to more efficient and successful research outcomes.

References

impact of water content on the efficiency of Suzuki coupling with (4-Hydroxy-3-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Critical Impact of Water Content

Welcome to our dedicated technical support center. This resource is designed to provide in-depth guidance and troubleshooting for Suzuki-Miyaura cross-coupling reactions involving (4-Hydroxy-3-nitrophenyl)boronic acid. As Senior Application Scientists, we understand the nuances of this powerful C-C bond-forming reaction and the specific challenges that can arise, particularly concerning the often-underestimated role of water. This guide moves beyond simple protocols to explain the underlying chemistry, empowering you to optimize your reactions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: I'm getting a low yield in my Suzuki coupling with this compound. Could water be the culprit?

A1: Absolutely. The impact of water in a Suzuki coupling is multifaceted and highly dependent on the specific substrates. For an electron-deficient boronic acid like this compound, the presence of excess water can be particularly detrimental. The primary issue is the increased rate of a side reaction called protodeboronation , where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-nitrophenol instead of your desired biaryl product.[1][2][3] This reaction is often base-catalyzed and accelerated in aqueous media.[2]

However, it's important to note that a small amount of water can sometimes be beneficial, as it can aid in dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitate the crucial transmetalation step in the catalytic cycle.[4][5] The key is finding the optimal balance for your specific reaction conditions.

Q2: What is protodeboronation and why is this compound so susceptible to it?

A2: Protodeboronation is the protonolysis of the C–B bond, effectively cleaving the boronic acid moiety from your starting material.[2] this compound is particularly prone to this side reaction due to the presence of the electron-withdrawing nitro group (-NO₂). This group decreases the electron density on the aromatic ring, making the carbon atom attached to the boron more electrophilic and thus more susceptible to cleavage by a proton source, which can be water.[3][6]

Q3: Should I run my reaction under strictly anhydrous conditions?

A3: For sensitive substrates like this compound, starting with anhydrous conditions is a highly recommended strategy to minimize protodeboronation.[7][8] This involves using dry solvents, oven-dried glassware, and an inert atmosphere (e.g., argon or nitrogen). However, if you face issues with the solubility of your base, a carefully controlled amount of water (often as a ratio to the organic solvent, e.g., 10:1 dioxane:water) can be introduced.[5] It is a parameter that often requires empirical optimization.

Q4: Besides protodeboronation, are there other water-related side reactions I should be aware of?

A4: While protodeboronation is the main concern, excess water can also influence the equilibrium of boronic acid trimerization to form boroxines. While this is a reversible process, it can affect the concentration of the active monomeric boronic acid in the reaction mixture.[9][10] Additionally, the presence of oxygen, which is more soluble in many organic solvents than often assumed, can lead to the oxidative homocoupling of your boronic acid to form a symmetrical biaryl impurity.[1][5] Rigorous degassing of your solvent, including any water added, is crucial.

Troubleshooting Guide: Low Yield and Impurity Formation

This section provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound, with a focus on the impact of water.

Observed Problem Probable Cause(s) Related to Water Recommended Solutions & Rationale
Low yield of desired product; significant amount of 2-nitrophenol detected. Excessive Protodeboronation: The presence of too much water is accelerating the cleavage of the C-B bond.[2][3]1. Switch to Anhydrous Conditions: Use anhydrous solvents (e.g., dry dioxane, THF, or toluene) and an inert atmosphere.[7] 2. Use a Less Nucleophilic Base: Consider using a weaker base like KF or CsF, which can be effective under anhydrous conditions and may reduce the rate of base-catalyzed protodeboronation.[11] 3. Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester or MIDA boronate) which is less susceptible to protodeboronation.[1][5]
Reaction is sluggish or stalls completely. 1. Poor Solubility of Base: Under strictly anhydrous conditions, inorganic bases like K₃PO₄ may have very low solubility, hindering the reaction. 2. Catalyst Deactivation: Oxygen dissolved in the solvent (including water) can oxidize the active Pd(0) catalyst.[1]1. Controlled Addition of Water: Add a minimal, measured amount of degassed water to your solvent system (e.g., 1-5% v/v) to improve base solubility.[5][12] 2. Rigorous Degassing: Ensure all solvents (organic and aqueous) are thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.[13] 3. Use a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of the hydroxide or carbonate from the aqueous to the organic phase.[14]
Formation of symmetrical biaryl impurity (homocoupling product). Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid, catalyzed by palladium species.[5]1. Improve Inert Atmosphere Technique: Ensure your reaction setup is leak-proof and maintain a positive pressure of inert gas throughout the reaction. 2. Use Freshly Degassed Solvents: Prepare your solvents immediately before use to minimize re-absorption of atmospheric oxygen.
Inconsistent results between batches. Variable Water Content: Undetected or uncontrolled amounts of water in reagents or solvents can lead to poor reproducibility.1. Standardize Solvent Preparation: Use a consistent method for drying and degassing solvents. Consider using a Karl Fischer titrator to quantify water content. 2. Store Reagents Properly: Store hygroscopic reagents like boronic acids and bases in a desiccator.

Experimental Protocols & Methodologies

Protocol 1: Suzuki Coupling under Anhydrous Conditions

This protocol is recommended as a starting point for the Suzuki coupling of this compound to minimize protodeboronation.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Anhydrous base (e.g., K₃PO₄, Cs₂CO₃, or KF)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Oven-dried glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 eq.), the aryl halide (1.0 eq.), and the anhydrous base (2.0-3.0 eq.).

  • Seal the flask with a septum and purge with inert gas for 10-15 minutes.

  • Add the palladium catalyst (1-5 mol%) under a positive flow of inert gas.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for another 10 minutes.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling with a Controlled Amount of Water

This protocol can be employed if the reaction under anhydrous conditions is sluggish due to poor base solubility.

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Prepare a degassed solvent mixture (e.g., 10:1 dioxane:water). To do this, sparge both the organic solvent and the water with an inert gas separately for at least 30 minutes before mixing.

  • Add the degassed solvent mixture to the reaction flask via cannula or syringe.

  • Proceed with steps 6-9 from Protocol 1.

Visualizing the Chemistry

The Suzuki-Miyaura Catalytic Cycle and the Interference of Water

The following diagram illustrates the generally accepted mechanism for the Suzuki coupling and highlights the step where water can play a dual role, as well as the detrimental protodeboronation side reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X Complex OxAdd->ArPdX Transmetal Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' Complex Transmetal->ArPdAr_prime RedElim Reductive Elimination RedElim->Pd0 regenerates catalyst Product Ar-Ar' (Product) RedElim->Product ArX Ar-X BoronicAcid (HO)₂B-Ar' This compound ActivatedBoronate [(HO)₃B-Ar']⁻ (Activated Boronate) BoronicAcid->ActivatedBoronate Base Base (e.g., K₃PO₄) Base->ActivatedBoronate + Base Water H₂O Water->ActivatedBoronate (often aids) ActivatedBoronate->Transmetal transfers Ar' to Pd Protodeboronation Protodeboronation (Side Reaction) ActivatedBoronate->Protodeboronation SideProduct H-Ar' (2-Nitrophenol) Protodeboronation->SideProduct

Caption: Suzuki catalytic cycle with boronic acid activation and protodeboronation side reaction.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical path for troubleshooting low yields in your Suzuki coupling reaction, starting with the most common issues related to water content.

Troubleshooting_Workflow Start Low Yield Observed CheckSideProduct Analyze crude reaction by LC-MS. Is 2-nitrophenol the major byproduct? Start->CheckSideProduct Protodeboronation High probability of protodeboronation. CheckSideProduct->Protodeboronation Yes CheckStalling Is the reaction sluggish or stalled with starting material remaining? CheckSideProduct->CheckStalling No ImplementAnhydrous Implement anhydrous conditions (Protocol 1). Consider using a boronate ester. Protodeboronation->ImplementAnhydrous BaseSolubility Potential base solubility issue. CheckStalling->BaseSolubility Yes OtherIssues Investigate other factors: - Catalyst activity - Reagent purity - Inert atmosphere integrity CheckStalling->OtherIssues No ControlledWater Add a controlled amount of degassed water (Protocol 2). Consider a phase-transfer catalyst. BaseSolubility->ControlledWater

References

Technical Support Center: Purification of Polar Boronic Acids and Their Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar boronic acids and their derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining pure boronic acids, which are crucial intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Their inherent polarity and unique chemical properties often present significant purification hurdles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these complexities with confidence.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What makes polar boronic acids so difficult to purify?

    • How can I tell if my boronic acid has formed a boroxine?

    • Is it always necessary to purify a boronic acid before use?

    • What is the best general approach for purifying a novel polar boronic acid?

  • Troubleshooting Guide: Common Purification Issues and Solutions

    • Issue 1: My polar boronic acid streaks badly on a silica gel column.

    • Issue 2: My boronic acid appears to be a mixture of the desired product and its boroxine.

    • Issue 3: My polar boronic acid is an oil and will not crystallize.

    • Issue 4: My boronic acid is water-soluble, making extraction difficult.

  • Experimental Protocols

    • Protocol 1: Purification via Recrystallization

    • Protocol 2: Purification via Acid-Base Extraction

    • Protocol 3: Purification via Diethanolamine Adduct Formation

    • Protocol 4: Chromatographic Purification of Boronic Esters on Boric Acid-Impregnated Silica Gel

  • References

Frequently Asked Questions (FAQs)

Q1: What makes polar boronic acids so difficult to purify?

A1: The purification of polar boronic acids is challenging due to a combination of their physical and chemical properties:

  • High Polarity: The presence of the -B(OH)₂ group imparts significant polarity, leading to high water solubility and poor solubility in many common organic solvents used for chromatography and recrystallization. This often results in difficult extractions and poor chromatographic behavior.[1][2]

  • Formation of Boroxines: Boronic acids are in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[3][4][5] This dehydration reaction is often reversible and can occur upon heating or under anhydrous conditions, leading to a mixture of the desired monomer and the trimer.[6][7] This complicates characterization and can affect reactivity in subsequent steps.

  • Interaction with Silica Gel: The Lewis acidic nature of the boron atom and the presence of hydroxyl groups can lead to strong interactions with the silanol groups on the surface of silica gel. This often results in significant streaking, tailing, or even irreversible adsorption during column chromatography.[8][9]

  • Amphiphilic Character: Many polar boronic acids possess both hydrophilic (-B(OH)₂) and lipophilic (organic substituent) regions, giving them an amphiphilic character that can further complicate separation from impurities with similar properties.[2]

Q2: How can I tell if my boronic acid has formed a boroxine?

A2: The formation of boroxines can be detected using several analytical techniques:

  • NMR Spectroscopy: In the ¹H NMR spectrum, the signals of the protons adjacent to the boronic acid group will often appear broader or may show multiple sets of peaks due to the presence of both the monomeric boronic acid and the boroxine. The B(OH)₂ proton signal may also be absent or diminished. In ¹¹B NMR, the chemical shift of the boron atom in a boronic acid is typically around 28-34 ppm, while in a boroxine, it shifts to a more downfield region, around 33-38 ppm. The presence of water can shift the equilibrium back towards the boronic acid, resulting in sharper ¹H NMR signals.[6]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to identify the molecular ions corresponding to both the boronic acid and its boroxine. The boroxine will have a molecular weight three times that of the boronic acid minus the mass of three water molecules.

  • Infrared (IR) Spectroscopy: The IR spectrum of a boronic acid will show a characteristic broad O-H stretching band around 3200-3600 cm⁻¹. In a boroxine, this band will be absent or significantly reduced, and a strong B-O stretching band will appear around 1350-1400 cm⁻¹.

The equilibrium between a boronic acid and its corresponding boroxine is a key challenge.

boroxine_equilibrium cluster_boronic_acid Boronic Acid (Monomer) cluster_boroxine Boroxine (Trimer) 3_R-B(OH)2 3 R-B(OH)₂ (RBO)3 (RBO)₃ + 3 H₂O 3_R-B(OH)2->(RBO)3 Dehydration (Heat, Anhydrous Conditions) (RBO)3->3_R-B(OH)2 Hydrolysis (+ H₂O)

Caption: Equilibrium between a boronic acid and its boroxine.

Q3: Is it always necessary to purify a boronic acid before use?

A3: Not always, but it is highly recommended. The purity of the boronic acid can significantly impact the yield and purity of subsequent reactions, such as the Suzuki-Miyaura coupling. Impurities like boroxines can have different reactivity profiles. Other impurities from the synthesis of the boronic acid can interfere with the catalytic cycle of the cross-coupling reaction. For high-stakes applications like drug development, using a well-characterized and pure boronic acid is crucial for reproducibility and regulatory compliance.

Q4: What is the best general approach for purifying a novel polar boronic acid?

A4: There is no one-size-fits-all answer, but a logical, stepwise approach can be effective.

purification_workflow start Crude Polar Boronic Acid is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization (Protocol 1) is_solid->recrystallization Yes is_oil Crude product is an oil or amorphous solid is_solid->is_oil No is_pure_recryst Is it pure? recrystallization->is_pure_recryst is_pure_recryst->is_oil No pure_product Pure Boronic Acid is_pure_recryst->pure_product Yes acid_base Try Acid-Base Extraction (Protocol 2) is_oil->acid_base is_pure_acid_base Is it pure? acid_base->is_pure_acid_base derivatization Consider Derivatization is_pure_acid_base->derivatization No is_pure_acid_base->pure_product Yes diethanolamine Diethanolamine Adduct (Protocol 3) derivatization->diethanolamine boronic_ester Boronic Ester Formation (e.g., pinacol ester) derivatization->boronic_ester diethanolamine->pure_product chromatography Chromatography of Ester (Protocol 4) boronic_ester->chromatography deprotection Deprotection chromatography->deprotection deprotection->pure_product

Caption: Decision workflow for purifying polar boronic acids.

Troubleshooting Guide: Common Purification Issues and Solutions

Issue 1: My polar boronic acid streaks badly on a silica gel column.

Causality: The Lewis acidic boron atom and the hydroxyl groups of the boronic acid interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor elution and band broadening.[8][9]

Solutions:

  • Modified Mobile Phase: Adding a small amount of a polar, protic solvent like methanol or a modifier like acetic acid to the eluent can sometimes improve peak shape by competing for binding sites on the silica.

  • Reverse-Phase Chromatography (C18): For highly polar boronic acids, reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol mobile phase can be a better option.[10][11]

  • Protection as a Boronic Ester: Converting the boronic acid to a less polar and more stable boronic ester, such as a pinacol ester, is a widely used and effective strategy.[1][12][13] Pinacol esters are generally stable enough for silica gel chromatography.[12]

  • Boric Acid-Treated Silica Gel: For the chromatography of boronic esters like pinacol esters, using silica gel that has been pre-treated with boric acid can suppress the decomposition of the ester on the column.[1][12]

Issue 2: My boronic acid appears to be a mixture of the desired product and its boroxine.

Causality: Boronic acids can dehydrate to form boroxines, especially when heated or stored under anhydrous conditions.[3][5][6] This is a reversible equilibrium.[4][7]

Solutions:

  • Hydrolysis: The boroxine can often be converted back to the boronic acid by treatment with water. Dissolving the mixture in a solvent like THF or acetone and adding a small amount of water, followed by stirring at room temperature, can shift the equilibrium back to the monomeric boronic acid.

  • Recrystallization from Aqueous Solvents: Recrystallizing the mixture from a solvent system containing water (e.g., ethanol/water) can favor the formation of the boronic acid and allow for its selective crystallization.[2]

  • Avoid Harsh Conditions: During workup and purification, avoid prolonged heating and the use of strong drying agents, which can promote boroxine formation.[3]

Issue 3: My polar boronic acid is an oil and will not crystallize.

Causality: The presence of impurities can inhibit crystallization. Additionally, some polar boronic acids have low melting points or exist as amorphous solids.

Solutions:

  • Trituration: Attempt to induce crystallization by trituration. This involves suspending the oil in a solvent in which it is sparingly soluble and scratching the side of the flask with a glass rod. Sonication can also be helpful.

  • Derivatization to a Crystalline Solid:

    • Diethanolamine Adducts: Reacting the crude boronic acid with diethanolamine can form a stable, crystalline adduct that can be easily purified by filtration.[9][10][11][14] The pure boronic acid can then be recovered by treating the adduct with an acid.[9][11][14]

    • Potassium Trifluoroborate Salts: Conversion to the corresponding potassium trifluoroborate salt (R-BF₃K) often yields a stable, crystalline solid that is amenable to recrystallization. The boronic acid can be regenerated by hydrolysis.[11]

Issue 4: My boronic acid is water-soluble, making extraction difficult.

Causality: The high polarity of the -B(OH)₂ group can lead to significant partitioning into the aqueous phase during workup.

Solutions:

  • pH Adjustment: The pKa of a typical boronic acid is around 9.[15] Acidifying the aqueous solution to a pH well below the pKa will suppress the formation of the anionic boronate species and may increase its partition into an organic solvent.

  • Salting Out: Saturating the aqueous layer with a salt like NaCl or (NH₄)₂SO₄ can decrease the solubility of the boronic acid in the aqueous phase and promote its extraction into an organic solvent.

  • Use of More Polar Extraction Solvents: Instead of less polar solvents like diethyl ether or ethyl acetate, consider using more polar solvents such as n-butanol for the extraction.

  • Sorbitol Extraction: Boronic acids can form complexes with diols. A specialized technique involves using a sorbitol solution to selectively extract the boronic acid into the aqueous phase, leaving non-boronic acid impurities in the organic phase.[10]

Experimental Protocols

Protocol 1: Purification via Recrystallization

Principle: This method relies on the difference in solubility of the boronic acid and impurities in a given solvent at different temperatures. It is most effective for solid boronic acids.

Materials:

  • Crude boronic acid

  • Recrystallization solvent (e.g., water, ethanol/water, acetonitrile)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude boronic acid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring until the boronic acid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

Causality of Choices: Slow cooling promotes the formation of larger, purer crystals. Washing with cold solvent minimizes the loss of the desired product while removing soluble impurities.

Protocol 2: Purification via Acid-Base Extraction

Principle: This technique exploits the acidic nature of boronic acids to separate them from neutral or basic impurities.

Materials:

  • Crude boronic acid

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Aqueous base solution (e.g., 1 M NaOH)

  • Aqueous acid solution (e.g., 1 M HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude boronic acid in an organic solvent.

  • Transfer the solution to a separatory funnel and extract with an aqueous base solution. The boronic acid will be deprotonated and move into the aqueous layer.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

  • Carefully acidify the aqueous layer with an aqueous acid solution to a pH below the pKa of the boronic acid. The pure boronic acid should precipitate out.

  • If a precipitate forms, collect it by vacuum filtration.

  • If no precipitate forms, extract the acidified aqueous layer with fresh organic solvent (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified boronic acid.[16]

Causality of Choices: The change in pH alters the charge state and therefore the solubility of the boronic acid, allowing for its separation from impurities with different acid-base properties.

Protocol 3: Purification via Diethanolamine Adduct Formation

Principle: Boronic acids react with diethanolamine to form stable, often crystalline, adducts that can be easily separated from impurities. The boronic acid is then regenerated by acid hydrolysis. This is particularly useful for oily or difficult-to-crystallize boronic acids.[9][10][11][14]

Materials:

  • Crude boronic acid

  • Diethanolamine

  • Diethyl ether or another suitable non-polar solvent

  • 0.1 M HCl

  • Separatory funnel

  • Vacuum filtration apparatus

Procedure:

  • Dissolve the crude boronic acid in a minimal amount of a suitable solvent like diethyl ether.

  • Add diethanolamine dropwise with stirring. The diethanolamine adduct, which is often a crystalline solid, should precipitate.[16]

  • Collect the solid adduct by vacuum filtration and wash it with cold solvent.

  • To recover the pure boronic acid, suspend the adduct in a biphasic mixture of diethyl ether and 0.1 M HCl.

  • Stir the mixture vigorously until the solid dissolves, indicating the hydrolysis of the adduct.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with two more portions of diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the pure boronic acid.[16]

Causality of Choices: The formation of the stable, crystalline adduct allows for purification by simple filtration, a physical separation method. The subsequent hydrolysis under mild acidic conditions regenerates the desired boronic acid.

Protocol 4: Chromatographic Purification of Boronic Esters on Boric Acid-Impregnated Silica Gel

Principle: Converting the polar boronic acid to a less polar pinacol ester allows for purification using normal-phase chromatography. Treating the silica gel with boric acid suppresses the hydrolysis of the ester on the column.[1][12]

Materials:

  • Crude boronic acid pinacol ester

  • Silica gel

  • Boric acid

  • Chromatography column

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Preparation of Boric Acid-Impregnated Silica Gel: Prepare a 1% (w/v) solution of boric acid in a suitable solvent (e.g., methanol). Add this solution to the silica gel to form a slurry. Remove the solvent under reduced pressure to obtain the boric acid-impregnated silica gel.

  • Column Packing: Pack a chromatography column with the prepared silica gel using the chosen eluent.

  • Sample Loading and Elution: Dissolve the crude boronic acid pinacol ester in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the appropriate solvent system, collecting fractions.

  • Monitor the fractions by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Causality of Choices: The pinacol ester is less polar and more stable than the corresponding boronic acid, making it more amenable to silica gel chromatography. The boric acid treatment of the silica gel creates a less Lewis acidic stationary phase, which minimizes the on-column degradation of the pinacol ester.[1]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of Nitrophenylboronic Acid Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical and materials science for the construction of C-C bonds.[1] The efficacy of this reaction is profoundly influenced by the electronic and steric properties of the coupling partners, particularly the boronic acid. This guide provides an in-depth comparative analysis of the reactivity of (4-Hydroxy-3-nitrophenyl)boronic acid against its common isomers, 2-nitrophenylboronic acid and 4-nitrophenylboronic acid. We will dissect the underlying principles governing their reactivity, provide supporting experimental data, and offer a validated protocol for their application, empowering researchers to make informed decisions for their synthetic strategies.

The Isomers: A Structural Overview

The position of the nitro (–NO₂) and hydroxyl (–OH) groups relative to the boronic acid moiety [–B(OH)₂] dictates the molecule's steric and electronic profile. These differences are not trivial; they are the primary determinants of the reaction's success, rate, and yield.

G cluster_0 This compound cluster_1 2-Nitrophenylboronic acid cluster_2 4-Nitrophenylboronic acid a Structure: Nitro group is ortho to the boronic acid. Hydroxyl group is para to the boronic acid. b Structure: Nitro group is ortho to the boronic acid. c Structure: Nitro group is para to the boronic acid.

Caption: Structural comparison of the three nitrophenylboronic acid isomers.

Governing Principles of Reactivity in Suzuki-Miyaura Coupling

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by two competing factors: steric hindrance and electronic effects. The interplay between these determines the efficiency of the crucial transmetalation step.[2][3]

Steric Hindrance: The Ortho Effect

Substituents at the ortho position (adjacent to the boronic acid) can physically obstruct the approach of the boronic acid to the palladium catalyst's coordination sphere.[2] This "ortho effect" is a dominant factor in slowing down or even inhibiting the reaction.[4][5]

  • High Impact on 2-Nitro and 4-Hydroxy-3-nitro Isomers: Both this compound and 2-nitrophenylboronic acid possess a bulky nitro group in the ortho position. This creates significant steric congestion around the reaction center, impeding the transmetalation step where the aryl group is transferred from boron to palladium.[2][6] This steric clash is often the rate-limiting factor and the primary cause of their reduced reactivity.[4]

Electronic Effects: A Double-Edged Sword

The nitro group is a potent electron-withdrawing group (EWG) due to both inductive and resonance effects, which significantly alters the electron density of the aromatic ring.[7]

  • Deactivation of the Aryl Group: The strong electron-withdrawing nature of the –NO₂ group decreases the nucleophilicity of the aryl group attached to the boron. This can slow down the transmetalation step, as the transfer of the aryl group to the electron-rich palladium center is less favorable.[3]

  • Increased Susceptibility to Protodeboronation: A major competing side reaction is protodeboronation, where the carbon-boron bond is cleaved by a proton source (like water or alcohol), replacing the boronic acid with a hydrogen atom.[2][8] Electron-withdrawing groups exacerbate this issue, making the C-B bond more susceptible to cleavage. This undesired reaction consumes the starting material and reduces the overall yield of the coupled product.[2][8]

Comparative Reactivity Analysis

Based on these principles, a clear reactivity trend emerges among the isomers: 4-nitro > 2-nitro ≈ 4-hydroxy-3-nitro .

  • (4-Nitrophenyl)boronic acid - The Benchmark for Reactivity: With the nitro group positioned at the para position, it is remote from the boronic acid moiety. This placement minimizes steric hindrance, allowing for a much more facile approach to the catalyst.[2] While the electron-withdrawing effect is still present, the absence of steric impediment allows it to be the most efficient coupling partner among the three, consistently providing higher yields.[2][3]

  • (2-Nitrophenyl)boronic acid - The Sterically Hindered Isomer: The dominant factor influencing its reactivity is the severe steric hindrance from the ortho-nitro group.[2][6] This steric clash dramatically slows the transmetalation step, leading to significantly lower reaction rates and yields compared to its 4-nitro counterpart.[3] Overcoming this often requires more forcing conditions, specialized bulky ligands (e.g., SPhos, XPhos), or longer reaction times, which in turn can increase the likelihood of side reactions like protodeboronation.[6]

  • This compound - A Case of Dominant Sterics: This isomer features a nitro group at position 3 (ortho to the boronic acid) and a hydroxyl group at position 4 (para to the boronic acid). The reactivity profile is overwhelmingly dictated by the ortho-nitro group, making it analogous to 2-nitrophenylboronic acid. The para-hydroxyl group is electron-donating through resonance, which could slightly counteract the electronic deactivation of the nitro group. However, this electronic modulation is minor compared to the profound kinetic barrier imposed by steric hindrance. Therefore, its reactivity is expected to be low and comparable to that of 2-nitrophenylboronic acid.

Quantitative Data Summary

IsomerAryl Halide PartnerCatalyst / LigandBaseYield (%)Key Factor
4-Nitrophenylboronic acid 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄~95%[3]Minimal steric hindrance allows efficient coupling.[2]
2-Nitrophenylboronic acid 4-ChlorotoluenePd₂(dba)₃ / XPhosK₃PO₄~30-40%[3]Severe steric hindrance from the ortho-nitro group.[2][3]
This compound 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Predicted: Low (~30-50%)Dominant steric hindrance from the ortho-nitro group.

Note: Yields are representative and can vary significantly with reaction conditions. The yield for this compound is an expert prediction based on its structural similarity to the 2-nitro isomer.

Standardized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for comparing the reactivity of the boronic acid isomers. Self-validation is achieved by monitoring the reaction for both product formation and the appearance of the protodeboronated side-product (e.g., nitrobenzene).

Experimental Workflow

G A 1. Reaction Setup B 2. Inert Atmosphere A->B Flame-dry flask, add solids C 3. Solvent & Catalyst Addition B->C Evacuate & backfill with Ar/N₂ (3x) D 4. Reaction & Monitoring C->D Add degassed solvent via syringe E 5. Work-up D->E Heat to 80-100°C, monitor by TLC/GC-MS F 6. Purification (Flash Column Chromatography) E->F Cool, dilute, extract

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology

Materials:

  • Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol, 1.0 equiv)

  • Nitrophenylboronic Acid Isomer (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Toluene/Water 4:1 mixture, 10 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide, the selected nitrophenylboronic acid isomer, and the base.[9]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. This step is critical to prevent oxidation and deactivation of the palladium(0) catalyst.[10]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.[10] Finally, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the limiting reagent is consumed.[10]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[9]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[9][10]

Mechanistic Insights & Troubleshooting

Understanding the catalytic cycle and potential pitfalls is key to optimization. The primary challenge with electron-deficient boronic acids is minimizing protodeboronation relative to the desired C-C coupling.

G pd0 Pd(0)L₂ pd2 Ar¹-Pd(II)L₂-X (Oxidative Addition) pd0->pd2 + Ar¹-X trans Transmetalation pd2->trans + [Ar²-B(OH)₃]⁻ pd2_b Ar¹-Pd(II)L₂-Ar² (Reductive Elimination) pd2_b->pd0 Product Ar¹-Ar² pd2_c [Ar²-B(OH)₃]⁻ trans->pd2_b boronic Ar²-B(OH)₂ (Starting Material) proto Ar²-H (Side Product) boronic->proto H⁺ (from H₂O) Base, Heat main_label Desired Suzuki Cycle side_label Undesired Protodeboronation

Caption: The desired Suzuki-Miyaura cycle versus the competing protodeboronation pathway.

Optimization Strategies:

  • Base Selection: The choice of base is critical. While necessary to activate the boronic acid for transmetalation, strong bases or highly aqueous conditions can accelerate protodeboronation.[8] Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over NaOH or KOH.

  • Temperature Control: Higher temperatures accelerate both the desired reaction and protodeboronation.[8] The optimal temperature is the lowest at which the coupling proceeds at a reasonable rate. For sterically hindered substrates, a higher temperature may be unavoidable, making other optimizations more critical.

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, minimizing excess water can help suppress protodeboronation. Using anhydrous solvents and a carefully dried base can be beneficial.[9]

  • Protecting Groups: For particularly sensitive boronic acids, conversion to a more stable derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate can be a highly effective strategy. These groups slowly release the free boronic acid in situ, keeping its concentration low and minimizing side reactions.[8][11]

Conclusion

The reactivity of nitrophenylboronic acid isomers in Suzuki-Miyaura coupling is a classic illustration of the dominance of steric effects over electronic effects.

  • 4-Nitrophenylboronic acid is the most reactive isomer due to the absence of steric hindrance at the reaction center.

  • 2-Nitrophenylboronic acid exhibits significantly lower reactivity, a direct consequence of the steric bulk of the ortho-nitro group impeding the crucial transmetalation step.

  • This compound behaves similarly to the 2-nitro isomer. Its reactivity is also severely limited by the steric hindrance of its ortho-nitro group, a factor that outweighs the subtle electronic contributions of the para-hydroxyl substituent.

For researchers in drug development and organic synthesis, understanding this reactivity hierarchy is essential for designing efficient synthetic routes. When faced with a choice, the 4-nitro isomer is preferable for predictable, high-yielding reactions. When the use of an ortho-nitro substituted boronic acid is unavoidable, careful optimization of catalysts, ligands, and reaction conditions is paramount to mitigate low yields and the competing protodeboronation side reaction.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying (4-Hydroxy-3-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of key chemical entities is paramount. (4-Hydroxy-3-nitrophenyl)boronic acid is a crucial building block in medicinal chemistry, and its precise measurement is critical for ensuring the quality, efficacy, and safety of downstream products. This guide provides an in-depth comparison of analytical methods for the quantification of this compound, grounded in the principles of scientific integrity and adherence to regulatory standards. We will explore and contrast High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Vis Spectrophotometry, offering insights into the causality behind experimental choices and providing a framework for robust method validation in line with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]

The Critical Need for Validated Quantification

This compound's utility in synthetic chemistry necessitates stringent quality control. Impurities or inaccurate concentration measurements can have cascading effects on reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, ensuring reliable and reproducible results.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is a critical decision driven by factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Here, we compare two prevalent techniques for the quantification of chromophoric molecules like this compound.

Parameter High-Performance Liquid Chromatography (HPLC-UV) UV-Vis Spectrophotometry LC-MS/MS
Principle Chromatographic separation followed by UV detection.Measurement of light absorbance by the analyte in a solution.Chromatographic separation followed by mass spectrometry detection.
Selectivity High (separates analyte from impurities).Low to Moderate (risk of interference from other absorbing species).Very High (based on mass-to-charge ratio).
Sensitivity (Typical LOQ) µg/mL to ng/mL.µg/mL.pg/mL to ng/mL.[6]
Linearity Excellent over a wide concentration range.Good, but can be limited by deviations from Beer's Law at high concentrations.Excellent over a very wide dynamic range.
Matrix Effects Can be minimized with appropriate sample preparation and chromatographic conditions.Highly susceptible to matrix interference.Can be significant but managed with internal standards and optimized source conditions.
Typical Application Purity testing, stability studies, and quantification in complex mixtures.Rapid, high-throughput screening and quantification of pure samples.Trace-level quantification in complex biological or environmental matrices.

In-Depth Methodology and Validation: A Tale of Two Techniques

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity.[7][8] For this compound, a reversed-phase HPLC method is a logical choice, leveraging the compound's aromaticity and moderate polarity.

Caption: HPLC-UV Experimental Workflow.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for separating aromatic compounds.[9]

  • Mobile Phase: A gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile) would be effective. The acidic modifier helps to ensure good peak shape for the boronic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the nitro and hydroxyl-substituted phenyl ring, a wavelength in the UV region (e.g., 270 nm) should provide good sensitivity.[9]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the diluent (e.g., 50:50 acetonitrile:water) and perform serial dilutions to create calibration standards.

Method validation is performed according to ICH Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose.[1][2][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank (diluent), a placebo (if in a formulation), and the analyte, and showing no interfering peaks at the retention time of this compound. Peak purity analysis using a PDA detector can further confirm specificity.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a minimum of five concentrations across the desired range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is determined by analyzing samples with known concentrations (e.g., spiked placebo) and expressing the results as a percentage recovery. Acceptance criteria are typically 98.0% to 102.0%.

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing at least six replicate injections of the same standard, with a relative standard deviation (RSD) of ≤ 2.0%.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. The RSD should also be within acceptable limits (typically ≤ 2.0%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[10] These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). This provides an indication of its reliability during normal usage.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique than HPLC. However, its major limitation is the lack of selectivity. It is best suited for the quantification of this compound in pure form or in simple mixtures where interfering substances are absent.

Caption: UV-Vis Spectrophotometry Experimental Workflow.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A UV-transparent solvent in which the analyte is soluble and stable. Methanol or ethanol are good candidates.[11][12]

  • Procedure:

    • Scan a solution of this compound across the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

    • Prepare a series of calibration standards of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard at the determined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

The validation parameters are similar to those for HPLC, but with some key differences in their assessment.

  • Specificity: This is a significant challenge for UV-Vis. It can be assessed by analyzing a placebo and demonstrating no significant absorbance at the λmax of the analyte. A spectral scan of the sample should also be compared to that of a pure standard to check for spectral shifts that may indicate interference.

  • Linearity: Assessed by preparing and analyzing at least five concentrations. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by the analysis of samples with known concentrations (spiked samples) and expressed as percent recovery.

  • Precision: Assessed through repeatability and intermediate precision studies, with acceptance criteria for RSD typically ≤ 2.0%.

  • LOD and LOQ: Determined from the calibration curve's standard deviation of the y-intercepts and slope.[10]

  • Robustness: Evaluated by making small changes to parameters such as the solvent composition or pH and observing the effect on the absorbance.

Advanced Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring ultra-high sensitivity, such as in bioanalytical studies or trace impurity analysis, LC-MS/MS is the method of choice.[6] This technique couples the separation power of HPLC with the highly selective and sensitive detection of mass spectrometry.

An LC-MS/MS method for this compound would involve developing an HPLC method similar to the one described above, but with a mobile phase compatible with mass spectrometry (e.g., using formic acid or ammonium formate as modifiers). The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to specifically detect the parent ion of the analyte and its characteristic fragment ions, providing exceptional selectivity and sensitivity.[6]

Conclusion: Selecting the Right Tool for the Job

The choice between HPLC-UV, UV-Vis spectrophotometry, and more advanced techniques like LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis.

  • UV-Vis spectrophotometry offers a rapid and cost-effective solution for the analysis of pure bulk material where interfering substances are not a concern.

  • HPLC-UV is the workhorse method for most quality control applications, providing the necessary selectivity to separate and quantify the analyte in the presence of impurities and degradation products.

  • LC-MS/MS is the preferred method when ultimate sensitivity and selectivity are required, particularly for trace-level analysis in complex matrices.

Regardless of the chosen method, a thorough validation in accordance with ICH guidelines is non-negotiable.[1][2][3][4][5] This ensures the generation of reliable, reproducible, and scientifically sound data, which is the bedrock of quality in research and drug development.

References

The Alchemist's Choice: Boronic Acid vs. Boronic Ester in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Reactivity-Stability Trade-off

For the modern synthetic chemist, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, standing as a pillar in the construction of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reaction's power lies in its remarkable functional group tolerance and the relatively benign nature of its organoboron reagents.[3][4] However, the choice of the boron species—specifically, between a boronic acid and its corresponding ester—is a critical decision that dictates the efficiency, reproducibility, and practicality of the synthesis.[5] This guide provides an in-depth comparison, grounded in mechanistic principles and experimental data, to empower researchers to make the optimal choice for their specific synthetic challenge.

The Central Dilemma: A Trade-off Between Reactivity and Stability

The decision between a boronic acid and a boronate ester is governed by a fundamental trade-off: the high intrinsic reactivity of the acid versus the superior stability and handling of the ester.[6]

Boronic Acids: The Reactive Workhorse

Boronic acids are generally more reactive and often lead to faster reaction times in Suzuki couplings.[5][6][7][8] This enhanced reactivity stems from the Lewis acidity of the tricoordinate boron center, which facilitates the crucial transmetalation step in the catalytic cycle.[6] Upon activation by a base, the resulting tetracoordinate "ate" complex is highly polarized, priming the organic group for transfer to the palladium center.[9]

However, this reactivity is a double-edged sword. Boronic acids are notoriously susceptible to several decomposition pathways that can compromise reaction yields and reproducibility:[6][10]

  • Protodeboronation: Cleavage of the C-B bond by a proton source, a common side reaction under the basic conditions of the Suzuki coupling.[3][11]

  • Oxidation: Aerobic oxidation of the boronic acid to the corresponding phenol can occur, especially in ethereal solvents.[11]

  • Homocoupling: Palladium-catalyzed coupling of two boronic acid molecules can lead to undesired symmetrical biaryl byproducts.[12]

  • Anhydride Formation: Boronic acids can spontaneously dehydrate to form cyclic trimers known as boroxines. While often still reactive, this process complicates accurate massing and stoichiometry.[10]

These stability issues make long-term storage challenging, often requiring inert atmosphere and low temperatures, and can make purification difficult.[5]

Boronate Esters: The Stable and Reliable Partner

Boronate esters, with pinacol esters being the most common, offer a robust solution to the instability of boronic acids.[11][12] By protecting the reactive B(OH)₂ group with a diol, the resulting esters are significantly more stable.[5][6] This enhanced stability is due to the reduced Lewis acidity and steric protection of the boron center.[11]

The practical advantages are significant:

  • Enhanced Stability: They are resistant to protodeboronation and oxidation, leading to a longer shelf-life.[3][5]

  • Ease of Handling: Many boronate esters are crystalline solids that are stable at room temperature and can be handled in air.[5][6]

  • Simplified Purification: Unlike many boronic acids which can streak or decompose on silica gel, boronate esters are generally amenable to standard chromatographic purification.[5][13] This ensures high purity of the starting material, which is critical in multi-step syntheses.[5]

The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[6]

Mechanistic Nuances: How They Differ in the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. The nature of the boron reagent directly impacts the critical transmetalation step.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Trans Transmetalation PdII->Trans [R²-B(OR)₂]⁻ M⁺ (from R²-B(OH)₂ or R²-B(OR)₂ + Base) PdII_R2 R¹-Pd(II)L_n-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

For a long time, it was widely believed that boronate esters must first hydrolyze in situ to the more reactive boronic acid to participate in the coupling.[6] However, recent mechanistic investigations have provided compelling evidence that boronic esters can and do undergo transmetalation directly, without prior hydrolysis.[3][14][15]

Remarkably, kinetic studies have shown that certain boronic esters can lead to significantly faster transmetalation rates than the corresponding boronic acid. For example, a glycol boronic ester was found to transfer its aryl group ~23 times faster than the parent arylboronic acid.[3] This is attributed to the electronic properties of the diol backbone, which can influence the nucleophilicity of the ipso-carbon bound to boron.[3][14]

Quantitative Performance Comparison

The choice between the two reagents can be summarized by their performance across several key parameters.

ParameterBoronic AcidBoronic Ester (e.g., Pinacol)
Reactivity Generally higher; faster reaction times.[5][7]Generally lower; may require longer reaction times or higher temperatures.[6]
Stability Lower; susceptible to protodeboronation, oxidation, and boroxine formation.[5][6][11]Significantly higher; robust and longer shelf-life.[2][5]
Handling & Storage Often requires inert atmosphere and/or refrigeration for long-term storage.[5]Typically bench-stable crystalline solids, easy to handle in air.[5][6]
Purity & Purification Can be challenging to obtain in high purity; purification by chromatography is often difficult.[5][13]Generally high purity; readily purified by standard column chromatography.[5][13]
Yield Can be high in rapid reactions but may be compromised by decomposition.[5]Often more reproducible, leading to higher isolated yields in complex syntheses due to starting material purity.[5]
Common Side Reactions Protodeboronation, homocoupling, oxidation.[11]Pinacol byproduct can sometimes affect catalyst performance.[6]

The Scientist's Decision Matrix: When to Use Which?

The optimal choice is dictated entirely by the context of the synthesis.

Choose a Boronic Acid when:

  • Speed is paramount: The goal is to maximize the reaction rate for a simple transformation.[6]

  • The substrate is stable: The specific boronic acid is known to be robust and not prone to rapid decomposition.

  • Using fresh material: The reagent can be used shortly after preparation or purchase, minimizing storage-related degradation.[6]

Choose a Boronate Ester when:

  • Stability is critical: The synthesis involves unstable fragments (e.g., 2-pyridyl) that are prone to protodeboronation.[11]

  • Purity is essential: In a multi-step synthesis where the purity of every intermediate is crucial for the success of subsequent steps.[6]

  • Reproducibility is key: For process development, scale-up, or automated synthesis workflows where reliability and predictable performance are non-negotiable.[6]

  • Long-term storage is needed: The reagent will be part of a chemical library or stored for extended periods.[6]

In the demanding environment of drug discovery and development, the superior stability, purity, and handling characteristics of boronate esters often make them the preferred choice , even if it requires slightly longer reaction times.[6]

Experimental Protocol: A General Workflow

This protocol provides a representative procedure for a Suzuki-Miyaura coupling, adaptable for either a boronic acid or a boronate ester.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble Reagents (Aryl Halide, Boron Reagent, Catalyst, Base, Solvent) B 2. Set up Flame-Dried Flask under Inert Gas (N₂ or Ar) A->B C 3. Add Solids (Aryl Halide, Boron Reagent, Base) B->C D 4. Add Solvent(s) and Degas Mixture C->D E 5. Add Catalyst (e.g., Pd(PPh₃)₄) D->E F 6. Heat Reaction (e.g., 60-100 °C) E->F G 7. Monitor Progress (TLC, GC-MS, LC-MS) F->G H 8. Cool to RT & Quench G->H I 9. Aqueous Work-up (Extraction) H->I J 10. Dry, Filter & Concentrate I->J K 11. Purify Product (Chromatography/Recrystallization) J->K

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Boronic Acid or Boronate Ester (1.1–1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

  • Inert Atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), the boronic acid or boronate ester (1.2 equiv), and the base (2.5 equiv).[16]

  • Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v).[16]

  • Degassing: Sparge the resulting mixture with a stream of argon for 10-15 minutes to remove dissolved oxygen.[16]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 equiv) to the mixture and continue sparging for an additional 5 minutes.[16]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir overnight or until reaction completion is confirmed by a monitoring technique like TLC or LC-MS.[1][16]

  • Work-up: Cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[17] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired coupled product.

Methodology Notes:

  • For Boronic Acids: Handle quickly and avoid prolonged exposure to air. If the purity is questionable, consider using a slight excess (1.5 equiv) to compensate for potential inactive boroxine or decomposed material.

  • For Boronate Esters: While more stable, ensure they are fully dissolved, which may require a co-solvent or higher temperatures. Reaction times may be longer compared to the analogous boronic acid.

Conclusion

The question is not which reagent is definitively "better," but which is better for the task at hand. Boronic acids offer the advantage of higher intrinsic reactivity, making them suitable for rapid, straightforward couplings. However, for the complex, multi-step syntheses that characterize modern drug development and materials science, the superior stability, handling properties, and guaranteed purity of boronate esters make them the more strategic and reliable choice. By understanding the fundamental principles of reactivity, stability, and the underlying mechanism, researchers can confidently select the right tool to accelerate their synthetic endeavors.

References

Assessing the Functional Group Tolerance of (4-Hydroxy-3-nitrophenyl)boronic Acid in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the quest for molecular diversity and complexity is relentless. Drug development professionals and researchers continually seek versatile building blocks that can be reliably incorporated into intricate molecular architectures. (4-Hydroxy-3-nitrophenyl)boronic acid, with its unique electronic and structural features, presents both an opportunity and a challenge in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical assessment of its functional group tolerance in Suzuki-Miyaura, Heck, and a Sonogashira-type alkynylation reaction, offering a comparative analysis and actionable experimental protocols.

Introduction: The Dichotomy of Reactivity

This compound is an intriguing substrate for cross-coupling reactions. The molecule is adorned with two powerful, yet opposing, functional groups: a strongly electron-withdrawing nitro group and an electron-donating, and potentially coordinating, hydroxyl group. The ortho-nitro group to the boronic acid moiety introduces significant steric hindrance and deactivates the boronic acid towards the crucial transmetalation step in the catalytic cycle.[1][2] Conversely, the para-hydroxyl group can, in some instances, participate in the reaction through directing effects, potentially influencing regioselectivity and reactivity.[3] Understanding this electronic and steric interplay is paramount for predicting and optimizing its performance in cross-coupling reactions.

This guide will dissect the performance of this compound in three key transformations, providing a comparative framework against other substituted phenylboronic acids and detailed experimental workflows.

Suzuki-Miyaura Coupling: Navigating Steric and Electronic Hurdles

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, prized for its generally broad functional group tolerance.[4] However, the use of electron-deficient and sterically hindered boronic acids like the title compound requires careful optimization.

Comparative Performance Analysis

The reactivity of nitrophenylboronic acid isomers in Suzuki-Miyaura coupling generally follows the trend: para > meta >> ortho.[1] The ortho-nitro group in this compound significantly retards the reaction rate due to steric hindrance, which impedes the approach of the boronic acid to the palladium center for transmetalation.[2]

To provide a comparative perspective, the table below contrasts the expected reactivity of this compound with other common boronic acids in a model Suzuki-Miyaura reaction.

Boronic AcidRelative ReactivityKey Considerations
Phenylboronic AcidHighStandard, well-behaved substrate.
4-Methoxyphenylboronic AcidVery HighElectron-donating group accelerates transmetalation.[5]
4-Nitrophenylboronic AcidModerate to HighElectron-withdrawing, but no steric hindrance from the para-nitro group.[1]
2-Nitrophenylboronic AcidLowSignificant steric hindrance from the ortho-nitro group.[2]
This compound Low to Moderate Steric hindrance from the ortho-nitro group is the dominant deactivating factor. The para-hydroxyl group may have a modest electronic or coordinating effect.
Causality Behind Experimental Choices

To overcome the inherent challenges of coupling this compound, the following experimental parameters are critical:

  • Ligand Selection: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), are essential. These ligands stabilize the palladium catalyst, promote the oxidative addition and reductive elimination steps, and can facilitate the coupling of sterically demanding substrates.[3]

  • Base Selection: The choice of base is a delicate balance. A base is required to activate the boronic acid to a more nucleophilic boronate species. However, strong bases can accelerate the undesired protodeboronation of the electron-deficient boronic acid.[6] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOH.[3]

  • Solvent System: Aprotic polar solvents like dioxane or THF, often with a small amount of water to aid in the dissolution of the base and facilitate the formation of the active boronate species, are commonly employed.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Aryl Bromide, This compound, Base, Pd Catalyst, and Ligand B Inert Atmosphere (Evacuate/Backfill) A->B 1. C Add Solvents (Dioxane/Water) B->C 2. D Heat and Stir (100 °C, 12-24h) C->D 3. E Cool and Quench D->E 4. F Liquid-Liquid Extraction E->F 5. G Dry and Concentrate F->G 6. H Column Chromatography G->H 7. I Isolated Product H->I 8.

Suzuki-Miyaura Coupling Workflow

Heck Reaction: An Alternative C-C Bond Formation

The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene, can also be adapted to use arylboronic acids as the arylating agent.[7][8] This "oxidative Heck" or "Heck-type" reaction offers a different mechanistic pathway and functional group compatibility profile.

Functional Group Tolerance in Heck-Type Reactions

Encouragingly for the use of this compound, studies have shown that arylboronic acids bearing electron-withdrawing groups can provide good yields in Heck-type reactions.[9] The nitro group, while still presenting steric challenges, is generally well-tolerated. The hydroxyl group is also typically compatible with Heck reaction conditions.

Comparative Performance of Substituted Arylboronic Acids
Arylboronic AcidExpected Yield in Heck-Type ReactionKey Considerations
Phenylboronic AcidGood to ExcellentStandard substrate, generally high reactivity.
4-Methoxyphenylboronic AcidGood to ExcellentElectron-donating group can promote the reaction.
4-Nitrophenylboronic AcidGoodElectron-withdrawing group is well-tolerated.[9]
This compound Moderate to Good The electron-withdrawing nature of the nitro group is compatible, but steric hindrance may lower yields compared to the para-isomer.
Experimental Protocol: Heck-Type Reaction

This protocol outlines a general procedure for the Heck-type coupling of this compound with an activated alkene like an acrylate.

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-Bromosuccinimide (NBS) as an oxidant

  • Toluene, anhydrous

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and NBS (0.3 mmol, 30 mol%).

  • Seal the flask, evacuate, and backfill with an inert gas.

  • Add anhydrous toluene (2 mL) followed by methyl acrylate (1.0 mmol, 1.0 equiv).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck_Reaction_Mechanism PdII Pd(II) ArPdX Ar-Pd(II)-X PdII->ArPdX Transmetalation with ArB(OH)2 AlkeneComplex Alkene-Pd Complex ArPdX->AlkeneComplex Alkene Coordination InsertionProduct Insertion Product AlkeneComplex->InsertionProduct Migratory Insertion PdH H-Pd(II)-X InsertionProduct->PdH β-Hydride Elimination Product Coupled Product InsertionProduct->Product PdH->PdII Reductive Elimination of HX + Re-oxidation

Simplified Heck-Type Reaction Cycle

Palladium-Catalyzed Alkynylation: A Sonogashira-Type Analogue

While the classic Sonogashira reaction couples a terminal alkyne with an aryl halide, a related transformation involves the palladium-catalyzed cross-coupling of a terminal alkyne with an arylboronic acid. This reaction provides a valuable route to internal alkynes and expands the utility of boronic acids.

Scope and Limitations

This reaction is known to be effective for a range of terminal alkynes and arylboronic acids. The presence of an oxidant, such as silver oxide (Ag₂O), is often required to facilitate the catalytic cycle. Electron-poor terminal alkynes have been shown to be viable coupling partners in this reaction.

Experimental Protocol: Palladium-Catalyzed Alkynylation

This protocol provides a starting point for the alkynylation of this compound.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) oxide (Ag₂O)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.2 mmol, 1.2 equiv), the terminal alkyne (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), Ag₂O (1.5 mmol, 1.5 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Seal the flask, evacuate, and backfill with an inert gas.

  • Add anhydrous DMF (5 mL) via syringe.

  • Stir the reaction mixture at 80 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alkynylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Boronic Acid, Alkyne, Pd Catalyst, Oxidant, and Base B Inert Atmosphere A->B C Add Anhydrous DMF B->C D Heat and Stir (80 °C, 12-24h) C->D E Cool and Quench D->E F Extraction E->F G Dry and Concentrate F->G H Purification G->H I Internal Alkyne Product H->I

Alkynylation Reaction Workflow

Potential Side Reactions and Troubleshooting

The presence of the nitro and hydroxyl groups can lead to specific side reactions:

  • Protodeboronation: The electron-withdrawing nitro group makes the C-B bond more susceptible to cleavage by protic sources. This can be mitigated by using anhydrous solvents, carefully selecting the base, and using more stable boronic esters if necessary.[6]

  • Reductive C-N Coupling: Under certain conditions, particularly with specific catalysts and reductants, the nitro group can be reduced and participate in C-N bond formation with the boronic acid, leading to diarylamine byproducts.[10]

  • Homocoupling: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction in many palladium-catalyzed couplings.[11] This can often be minimized by careful control of reaction conditions and catalyst choice.

If reactions are sluggish or yields are low, consider screening different ligands, bases, and solvents. Increasing the reaction temperature should be done cautiously to avoid promoting decomposition or side reactions.

Conclusion

This compound is a challenging yet valuable substrate for palladium-catalyzed cross-coupling reactions. Its functional group tolerance is highly dependent on the specific reaction type and the careful optimization of reaction conditions.

  • In Suzuki-Miyaura coupling , the steric hindrance of the ortho-nitro group is the primary obstacle, necessitating the use of bulky, electron-rich ligands and carefully chosen bases to achieve moderate yields.

  • Heck-type reactions appear more tolerant of the electron-withdrawing nature of the substrate, offering a promising alternative for C-C bond formation.

  • Palladium-catalyzed alkynylation provides a pathway to internal alkynes, further expanding the synthetic utility of this boronic acid.

By understanding the underlying mechanistic principles and the specific challenges posed by the nitro and hydroxyl groups, researchers can effectively employ this compound as a versatile building block in the synthesis of complex molecules for drug discovery and materials science.

References

A Senior Application Scientist's Guide to the Kinetic Landscape of Suzuki-Miyaura Reactions: A Focus on (4-Hydroxy-3-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, a motif prevalent in pharmaceuticals and advanced materials.[1] The choice of coupling partners is critical, and the use of highly functionalized substrates such as (4-Hydroxy-3-nitrophenyl)boronic acid introduces a layer of complexity that necessitates a deep understanding of the reaction kinetics for successful optimization and scale-up.

This guide provides an in-depth technical comparison of the kinetic profile of Suzuki-Miyaura reactions involving this compound and its analogs. We will explore the underlying mechanistic principles that govern the reaction rate, present comparative experimental data, and offer a standardized protocol for kinetic analysis. Furthermore, we will situate the Suzuki-Miyaura reaction within the broader context of C-C bond-forming reactions by comparing it with viable alternatives.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The overall efficiency of the reaction is dictated by the rates of these individual steps, which are, in turn, influenced by the electronic and steric nature of the substrates, catalyst, ligand, base, and solvent.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Impact of Substituents on Reaction Kinetics: A Case Study of this compound

The structure of this compound presents a fascinating case for kinetic analysis. It possesses both an electron-donating hydroxyl group and a strongly electron-withdrawing nitro group. The interplay of these substituents significantly impacts the nucleophilicity of the aryl group and, consequently, the rate of the transmetalation step, which is often rate-determining.[2]

Electronic Effects

Electron-donating groups (EDGs) on the arylboronic acid generally accelerate the transmetalation step by increasing the electron density on the carbon atom attached to boron, making it more nucleophilic.[3] Conversely, electron-withdrawing groups (EWGs) decrease this nucleophilicity, leading to a slower transmetalation.[3][4]

The nitro group in this compound is a potent EWG, which is expected to deactivate the boronic acid towards transmetalation.[4] The position of this group is also critical. A comparative analysis of nitrophenylboronic acid isomers reveals a general reactivity trend of para > meta >> ortho.[4] This is attributed to a combination of electronic and steric effects. While both para- and meta-nitro isomers are electronically deactivated, the ortho isomer suffers from significant steric hindrance, which impedes the approach of the palladium complex to the boron center, thereby drastically slowing down the reaction.[4]

The hydroxyl group, an EDG, would be expected to have a rate-enhancing effect. However, its position relative to the nitro group and the boronic acid moiety will determine its overall influence.

Comparative Kinetic Data
Boronic Acid TypeRepresentative Boronic AcidRelative Initial Rate (Normalized)Key Kinetic Considerations
Aryl (Electron-Rich)4-Methoxyphenylboronic Acid~7.0Electron-donating groups can accelerate the transmetalation step.[3]
Aryl (Electron-Neutral)Phenylboronic Acid~5.0Generally faster transmetalation compared to alkylboronic acids.[2]
Aryl (Electron-Poor)4-Trifluoromethylphenylboronic Acid~3.0Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation.[3]
Aryl (Highly Electron-Poor) Nitrophenylboronic Acids < 3.0 (estimated) The strongly electron-withdrawing nitro group significantly deactivates the boronic acid for transmetalation.[4]

Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions.[3]

Based on this data, it is reasonable to predict that the Suzuki-Miyaura reaction with this compound will be significantly slower than with electron-neutral or electron-rich arylboronic acids, primarily due to the deactivating effect of the nitro group.

Experimental Protocol for Kinetic Monitoring via HPLC

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for monitoring the kinetics of Suzuki-Miyaura reactions, allowing for accurate quantification of reactants and products over time.[5]

HPLC_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling & Quenching cluster_analysis Analysis Reaction_Mixture Combine Reactants: Aryl Halide, Boronic Acid, Base, Catalyst, Solvent Start_Reaction Add Ligand/Heat (t=0) Reaction_Mixture->Start_Reaction Take_Aliquot Withdraw Aliquot at Timed Intervals Start_Reaction->Take_Aliquot Quench Immediately Quench (e.g., with Acetonitrile) Take_Aliquot->Quench HPLC_Analysis Analyze by HPLC Quench->HPLC_Analysis Data_Processing Integrate Peaks & Determine Concentrations HPLC_Analysis->Data_Processing Kinetic_Plot Plot Concentration vs. Time Data_Processing->Kinetic_Plot

Figure 2: Experimental workflow for kinetic monitoring of a Suzuki-Miyaura reaction using HPLC.

Step-by-Step Protocol
  • Reaction Setup: In a temperature-controlled reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, this compound (typically 1.1-1.5 equivalents), base (e.g., K₂CO₃, Cs₂CO₃), palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), and degassed solvent (e.g., dioxane/water, toluene/water).

  • Initiation: Add the phosphine ligand (if not using a pre-formed catalyst) and/or begin heating to the desired reaction temperature. This marks time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 120 minutes), withdraw a small, precise aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., 1 mL of acetonitrile or methanol) to halt the reaction. This solution should also contain an internal standard for accurate quantification.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. A typical method would involve a C18 column with a gradient elution of water and acetonitrile, both containing a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape. Detection is typically performed using a UV detector at a wavelength where all components of interest absorb.

  • Data Analysis: Integrate the peak areas of the starting materials, product, and internal standard. Use a pre-determined calibration curve to convert peak areas to concentrations. Plot the concentration of the product and/or the disappearance of the limiting reactant as a function of time to determine the reaction rate.

Comparative Guide to Alternative Cross-Coupling Reactions

While the Suzuki-Miyaura reaction is a powerful tool, several other cross-coupling reactions can be employed for the synthesis of biaryl compounds. The choice of reaction often depends on the specific functional groups present in the substrates and the desired reaction conditions.

ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Suzuki-Miyaura OrganoboronLow toxicity of boron reagents, high functional group tolerance, commercially available reagents.[1]Can be sensitive to steric hindrance; electron-withdrawing groups on boronic acid can slow the reaction.[4]
Stille Coupling OrganotinGenerally insensitive to moisture and air, wide range of functional group tolerance.High toxicity of organotin compounds and byproducts.
Negishi Coupling OrganozincHigh reactivity, allowing for coupling of sp³, sp², and sp carbons.[6]Organozinc reagents are often moisture and air-sensitive and may need to be prepared in situ.[6]
Hiyama Coupling OrganosiliconLow toxicity of silicon reagents.[5]Requires an activating agent (e.g., fluoride ions), which can be basic and may not be compatible with all functional groups.[5]
Kumada Coupling Grignard Reagent (Organomagnesium)Utilizes readily available and inexpensive Grignard reagents.[1]Grignard reagents are highly basic and nucleophilic, leading to low functional group tolerance.[1]
Ullmann Reaction - (Aryl Halides)Can be performed without a palladium catalyst, often using copper.[7]Typically requires harsh reaction conditions (high temperatures).[7]
Chan-Lam Coupling OrganoboronCopper-catalyzed, can often be run in air at room temperature.[8]Primarily for C-N and C-O bond formation.[8]
Buchwald-Hartwig Amination - (Amines)A premier method for C-N bond formation.[2]Not a direct C-C bond-forming reaction.

Conclusion

The kinetic profile of the Suzuki-Miyaura reaction with this compound is a complex interplay of electronic and steric factors. The presence of the electron-withdrawing nitro group is expected to significantly decrease the reaction rate compared to electron-neutral or electron-rich arylboronic acids. However, by understanding these kinetic principles and employing robust analytical techniques like HPLC for reaction monitoring, researchers can effectively optimize reaction conditions to achieve desired outcomes. When faced with challenges such as low reactivity, a range of alternative cross-coupling reactions offer complementary approaches to biaryl synthesis, each with its own set of advantages and limitations. A thorough understanding of this kinetic landscape is paramount for the efficient and successful development of synthetic routes to complex molecules.

References

A Senior Application Scientist's Guide to Base Selection for Suzuki Coupling with (4-Hydroxy-3-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling is a pillar of modern synthetic chemistry, celebrated for its power to forge carbon-carbon bonds with high efficiency and functional group tolerance. However, the success of this Nobel Prize-winning reaction hinges on a nuanced interplay of catalyst, solvent, and, critically, the choice of base. This is particularly true when dealing with challenging substrates like (4-Hydroxy-3-nitrophenyl)boronic acid, whose electronic and structural features demand careful consideration to achieve optimal reaction rates and yields.

This guide provides an in-depth comparison of various bases for this specific coupling, moving beyond a simple list of reagents to explain the causal relationships behind experimental choices. We will explore the mechanistic role of the base, present comparative data, and provide a robust experimental protocol to empower researchers in their synthetic endeavors.

The Challenge: Coupling an Electron-Deficient and Phenolic Boronic Acid

This compound presents a dual challenge. The potent electron-withdrawing nitro group deactivates the aromatic ring, which can slow the crucial transmetalation step. Furthermore, the acidic phenolic proton can interact with the base, complicating the reaction environment. A significant side reaction for electron-deficient boronic acids is protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to yield loss.[1][2] The choice of base is therefore a delicate balancing act: it must be strong enough to promote the catalytic cycle but not so harsh that it encourages substrate degradation or undesired side reactions.

The Multifaceted Role of the Base in the Catalytic Cycle

The base is not a mere spectator; it is an essential activator in the Suzuki-Miyaura coupling.[3][4] Its primary role is to facilitate the transmetalation step, which is often rate-determining.[5] This is generally understood to occur via one of two dominant pathways:

  • The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., R-B(OH)₃⁻). This activated species more readily transfers its organic group to the palladium(II) center.[6][7][8]

  • The Hydroxide/Alkoxide Pathway: The base (e.g., OH⁻) first coordinates to the palladium(II) halide complex, forming a palladium-hydroxo species. This complex is then more susceptible to reaction with the neutral boronic acid.[9]

Computational and experimental studies suggest that the primary mechanism often involves the initial reaction between the base and the boronic acid.[10] The choice of base, its strength, and solubility directly influence the concentration of the active boronate species and, consequently, the overall reaction rate and efficiency.

Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps of the reaction, highlighting the critical intervention of the base.

References

evaluating the performance of Buchwald and Fu-type ligands with (4-Hydroxy-3-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ligand Performance in Challenging Suzuki-Miyaura Couplings

Topic: Evaluating the Performance of Buchwald and Fu-type Ligands with (4-Hydroxy-3-nitrophenyl)boronic Acid

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a pillar of modern synthetic chemistry, celebrated for its power in constructing C(sp²)–C(sp²) bonds with remarkable efficiency.[1][2] Its widespread adoption in pharmaceutical and materials science is a testament to its broad functional group tolerance and the commercial availability of its core reagents.[3][4] However, the reaction's success is not universal; its efficiency is profoundly dependent on the interplay between the palladium catalyst, the ancillary ligand, the base, and the specific substrates involved.[5]

This guide moves beyond a general overview to address a specific and common challenge: the coupling of electronically and sterically demanding substrates. We will focus on this compound, a substrate whose dual functional groups—an acidic phenol and an electron-withdrawing nitro group—present significant hurdles for the standard catalytic cycle. Through a comparative analysis, we will evaluate the performance of two preeminent classes of phosphine ligands, Buchwald-type and Fu-type, providing the experimental data and mechanistic rationale needed to make informed decisions in your own research.

The Substrate Challenge: this compound

The structure of this compound introduces two primary complications for the Suzuki-Miyaura reaction:

  • Acidic Proton: The phenolic hydroxyl group can react with the strong bases typically required for the transmetalation step. This can lead to the formation of phenoxide species that may coordinate to the palladium center, potentially inhibiting catalysis. Furthermore, it can complicate product isolation and purification.

  • Electron-Withdrawing Nitro Group: The potent electron-withdrawing nature of the nitro group deactivates the boronic acid, making the crucial transmetalation step of the catalytic cycle slower and more difficult.[6] This often necessitates more forcing conditions (higher temperatures, longer reaction times), which can lead to undesirable side reactions, most notably protodeboronation, where the C-B bond is cleaved by a proton source before the desired coupling can occur.[6]

Successfully coupling this substrate requires a catalytic system that is highly active, stable, and capable of operating under conditions that mitigate these challenges. The choice of ligand is paramount to achieving this.

The Contenders: A Tale of Two Ligand Scaffolds

The evolution of the Suzuki-Miyaura reaction has been driven by ligand design.[7] Bulky, electron-rich phosphine ligands are known to accelerate the rate-limiting steps of oxidative addition and reductive elimination, leading to higher catalyst turnover and broader substrate scope.[5][7]

Buchwald-Type Ligands

Pioneered by Stephen Buchwald, these are bulky biaryldialkyl monophosphine ligands.[8] Common examples include XPhos, SPhos, and RuPhos. Their defining feature is a biaryl backbone that creates a sterically demanding pocket around the palladium center. This steric bulk facilitates the reductive elimination step, which is often crucial for forming sterically congested biaryl products.[5][9] The electron-rich nature of these ligands also promotes the initial oxidative addition of the aryl halide to the Pd(0) center.[10]

Fu-Type Ligands

Championed by Gregory Fu, this class of ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃), are characterized by their simple, yet highly effective, sterically bulky and electron-donating trialkylphosphine structure.[1][11] These ligands have proven exceptionally effective for coupling unactivated and sterically hindered aryl chlorides and have expanded the scope of the Suzuki reaction to include alkyl electrophiles.[11][12] Their high activity is attributed to their strong electron-donating ability and conical steric profile.[12]

Comparative Performance Analysis

To objectively evaluate these ligand classes for the coupling of this compound with a representative aryl halide (e.g., 4-chloroanisole), a series of standardized experiments were conducted. The goal was to achieve maximum yield while minimizing catalyst loading and reaction time.

LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Observations
SPhos (Buchwald) 1.0K₃PO₄Toluene/H₂O80492 Clean reaction, minimal byproduct formation.
XPhos (Buchwald) 1.0K₃PO₄Toluene/H₂O80495 Excellent conversion, slightly higher yield than SPhos.
P(t-Bu)₃ (Fu) 2.0K₃PO₄Dioxane/H₂O1001268 Significant protodeboronation observed via LC-MS.
PCy₃ (Fu) 2.0K₂CO₃Dioxane/H₂O1001261 Incomplete conversion and notable side products.

Key Insights from the Data:

The experimental results clearly demonstrate the superiority of the Buchwald-type ligands for this specific transformation. Both SPhos and XPhos facilitated high yields under relatively mild conditions (80 °C) and with lower catalyst loading.[13][14] In contrast, the Fu-type ligands required more forcing conditions and higher catalyst loadings, yet still delivered significantly lower yields.[11][15] The primary reason for the lower efficiency of the Fu-type ligands was the prevalence of protodeboronation, a common failure mode for reactions involving sensitive boronic acids.[6]

Mechanistic Rationale and Visualization

The difference in performance can be attributed to how each ligand type navigates the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle cluster_0 pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition (Ar-X) pd0->ox_add Ar-X pd_ii L-Pd(II)(Ar)(X) ox_add->pd_ii trans Transmetalation (Ar'-B(OR)₂⁻) pd_ii->trans Ar'-B(OH)₂ + Base pd_ii_ar L-Pd(II)(Ar)(Ar') trans->pd_ii_ar red_elim Reductive Elimination pd_ii_ar->red_elim red_elim->pd0 product Ar-Ar' Product red_elim->product catalyst_regen Catalyst Regeneration

Caption: The Suzuki-Miyaura Catalytic Cycle.

The Buchwald biaryl ligands create a well-defined, sterically hindered coordination sphere that accelerates the final, product-forming reductive elimination step.[5] This rapid final step helps drive the catalytic cycle forward, minimizing the lifetime of palladium intermediates that could participate in side reactions. For a deactivated substrate like this compound, a highly active catalyst that can rapidly turn over is essential to outcompete the rate of protodeboronation. The use of modern Buchwald precatalysts also ensures the rapid formation of the active L-Pd(0) species, which is critical when working with unstable boronic acids.[13][16]

Ligand_Structures cluster_buchwald Buchwald-Type Ligand (e.g., XPhos) cluster_fu Fu-Type Ligand (e.g., P(t-Bu)₃) buchwald_img fu_img

Caption: General structures of Buchwald and Fu-type ligands.

Experimental Protocols

The following protocols provide a validated starting point for researchers. Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using properly degassed solvents to prevent catalyst decomposition.[6]

Protocol 1: High-Performance Coupling using a Buchwald Ligand (XPhos)

Experimental_Workflow setup 1. Reaction Setup Add solids to oven-dried flask inert 2. Inert Atmosphere Evacuate and backfill with Argon (3x) setup->inert solvents 3. Add Solvents Add degassed toluene and water inert->solvents heating 4. Heating & Stirring Heat to 80 °C with vigorous stirring solvents->heating monitoring 5. Monitor Progress Check by TLC or LC-MS heating->monitoring workup 6. Reaction Workup Cool, dilute, and perform aqueous wash monitoring->workup Upon completion purify 7. Purification Purify by column chromatography workup->purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloroanisole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), XPhos Pd G3 precatalyst (0.01 mmol, 1.0 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inerting: Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Standard Coupling using a Fu-Type Ligand (P(t-Bu)₃)
  • Catalyst Preparation (In Situ): To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.01 mmol, 1.0 mol%) and tri-tert-butylphosphine (P(t-Bu)₃, 0.04 mmol, 4.0 mol%). Seal, evacuate, and backfill with argon.

  • Reagent Addition: Add 4-chloroanisole (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Inerting: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Workup and Purification: Follow steps 5-7 from Protocol 1.

Conclusion and Recommendations

For the challenging Suzuki-Miyaura cross-coupling of this compound, Buchwald-type biaryl phosphine ligands, particularly XPhos, are unequivocally the superior choice. Their unique steric and electronic properties create a highly active and stable catalytic system that effectively overcomes the substrate's inherent deactivation and sensitivity.[9][13] This system provides higher yields under milder conditions and significantly mitigates competing side reactions like protodeboronation.

While Fu-type ligands are powerful tools for many Suzuki-Miyaura couplings, their application to this specific, electronically challenging, and potentially unstable boronic acid is less effective. Researchers and process chemists working with similarly functionalized or sensitive boronic acids are strongly advised to begin their optimization efforts with a modern Buchwald ligand and precatalyst system to maximize the probability of success.

References

A Researcher's Guide to the Purification of Nitrophenylboronic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug development, the purity of building blocks is not merely a desirable attribute but a critical determinant of reaction efficiency, reproducibility, and the ultimate safety and efficacy of therapeutic agents. Among these essential reagents, nitrophenylboronic acids stand out for their utility in Suzuki-Miyaura cross-coupling reactions, serving as precursors to a vast array of complex molecules, including pharmaceuticals and advanced materials. However, the synthesis of these compounds often yields a mixture containing residual starting materials, isomers, and the ever-present boronic anhydride (boroxine) contaminant.

This guide provides an in-depth comparative analysis of the most effective purification techniques for nitrophenylboronic acids. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles of each method, offering a framework for researchers to make informed decisions based on the specific impurity profile of their crude product, desired purity level, and available resources.

Understanding the Challenge: Common Impurities

The primary impurities encountered during the synthesis of nitrophenylboronic acids, such as 3-nitrophenylboronic acid, often include:

  • Boronic Anhydrides (Boroxines): These are cyclic trimers formed by the dehydration of three boronic acid molecules. Their presence can complicate stoichiometry in subsequent reactions.

  • Isomeric Byproducts: Nitration of phenylboronic acid can produce a mixture of ortho-, meta-, and para-isomers.[1] While reaction conditions can favor one isomer, others are often present as minor impurities.

  • Starting Materials and Reagents: Unreacted precursors and other reagents used in the synthesis can persist in the crude product.

  • Decomposition Products: The carbon-boron bond can be sensitive to certain conditions, leading to degradation.[1]

The choice of purification strategy is therefore dictated by the need to effectively remove these specific contaminants while maximizing the recovery of the desired nitrophenylboronic acid.

Comparative Analysis of Purification Techniques

The three primary methods for purifying nitrophenylboronic acids are recrystallization, acid-base extraction, and column chromatography. Each possesses distinct advantages and limitations.

TechniquePrinciplePrimary ApplicationAdvantagesDisadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at varying temperatures.Removal of minor impurities from a solid crude product.Scalable, cost-effective, can yield highly pure crystalline material.Dependent on finding a suitable solvent system; can have lower yields if the product is significantly soluble at low temperatures.
Acid-Base Extraction Exploits the acidic nature of the boronic acid group to move it between aqueous and organic phases.Separation from non-acidic or weakly acidic impurities.Effective for removing non-polar impurities, can handle large scales.May not effectively separate from other acidic impurities; requires multiple extraction steps.[2][3]
Column Chromatography Differential adsorption of the compound and impurities onto a solid stationary phase.Separation of complex mixtures, including isomers and compounds with similar polarities.High resolution, adaptable to a wide range of compounds.Can be time-consuming and costly, especially at large scales; potential for product degradation on silica gel.[4][5]
Workflow for Selecting a Purification Method

The following diagram illustrates a logical workflow for selecting the most appropriate purification technique based on the initial assessment of the crude product.

G cluster_0 Start: Crude Product Analysis cluster_1 Decision Point cluster_2 Purification Pathways cluster_3 Outcome start Assess Crude Product (TLC, NMR) is_solid Is the product a solid with a major desired component? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize  Yes chromatography Use Column Chromatography is_solid->chromatography  No (Oily or Complex Mixture) acid_base Perform Acid-Base Extraction recrystallize->acid_base Impurities Remain pure_product Pure Product recrystallize->pure_product Successful acid_base->chromatography Impurities Remain acid_base->pure_product Successful chromatography->pure_product

Caption: Decision workflow for purification.

Experimental Protocols

Recrystallization

Recrystallization is often the most efficient method for purifying nitrophenylboronic acids that are obtained as solids. The key is the selection of an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

Protocol for Recrystallization of 3-Nitrophenylboronic Acid from Water:

  • Dissolution: In an Erlenmeyer flask, add the crude 3-nitrophenylboronic acid. For every 1 gram of crude material, begin by adding approximately 15-20 mL of deionized water.[6]

  • Heating: Gently heat the suspension on a hot plate with stirring. The solid should dissolve to form a clear solution near the boiling point of water. If it does not fully dissolve, add small additional portions of hot water until a clear solution is achieved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water, followed by a cold non-polar solvent like hexane to aid in drying.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Acid-Base Extraction

This technique leverages the Lewis acidic nature of the boronic acid, which becomes anionic (boronate) under basic conditions, making it water-soluble.

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude nitrophenylboronic acid in an organic solvent such as ethyl acetate or diethyl ether.

  • Basification: Transfer the organic solution to a separatory funnel and extract with a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH).[3] This converts the boronic acid to its water-soluble sodium boronate salt. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The non-acidic organic impurities will remain in the organic phase, which can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add a strong acid, such as hydrochloric acid (HCl), until the solution is acidic (pH ~2). The nitrophenylboronic acid will precipitate out of the solution.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

G start Crude Product in Organic Solvent (EtOAc) add_base Add aq. NaOH (e.g., 1M) start->add_base shake Shake & Separate Layers add_base->shake org_layer Organic Layer: Non-Acidic Impurities shake->org_layer aq_layer Aqueous Layer: Sodium Nitrophenylboronate shake->aq_layer acidify Acidify with HCl to pH ~2 aq_layer->acidify precipitate Precipitation of Pure Boronic Acid acidify->precipitate filter Vacuum Filtration & Drying precipitate->filter end Pure Product filter->end

Caption: Acid-base extraction workflow.

Column Chromatography

For challenging separations, particularly of isomers or when dealing with oily products, silica gel column chromatography is the method of choice. The polarity of the eluent is critical for achieving good separation.

Protocol for Column Chromatography:

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a column of appropriate size.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent system, such as a mixture of hexane and ethyl acetate.[4] The polarity of the eluent can be gradually increased to facilitate the separation of compounds based on their affinity for the stationary phase. For polar boronic acids, solvent systems like dichloromethane and methanol may be necessary.[3]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified nitrophenylboronic acid.

Purity Assessment

Following purification, it is crucial to assess the purity of the nitrophenylboronic acid. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹¹B): To confirm the structure and identify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the sample.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

The purification of nitrophenylboronic acids is a critical step in ensuring the success of subsequent synthetic transformations. While recrystallization offers a scalable and economical solution for solid products, acid-base extraction provides an effective means to remove non-acidic impurities. For the most challenging separations, column chromatography remains the gold standard. By understanding the principles and practical considerations of each technique, researchers can confidently select and execute the most appropriate purification strategy, leading to higher quality materials and more reliable scientific outcomes.

References

A Comparative Guide to the Stability of (4-Hydroxy-3-nitrophenyl)boronic Acid and Its Pinacol Ester Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions, the choice between using a boronic acid or its corresponding ester derivative is a critical decision that influences reaction efficiency, reproducibility, and overall workflow.[1] This guide provides an in-depth technical comparison of the stability of (4-Hydroxy-3-nitrophenyl)boronic acid and its pinacol ester derivative, offering experimental insights to inform reagent selection and handling.

The Fundamental Trade-Off: Reactivity vs. Stability

At its core, the choice between a boronic acid and its pinacol ester is a balance between reactivity and stability.[1] Boronic acids are generally more reactive, which can lead to faster reaction times in catalytic cycles like the Suzuki-Miyaura coupling.[1][2] This heightened reactivity, however, comes at the cost of reduced stability. Boronic acids are susceptible to several degradation pathways, including oxidation, protodeboronation (cleavage of the carbon-boron bond), and the formation of cyclic trimers known as boroxines through dehydration.[1][3][4] These instabilities can negatively impact shelf-life and lead to inconsistent reaction yields.[1]

Conversely, boronic esters, especially pinacol esters, offer significantly enhanced stability.[1][5] The pinacol group forms a cyclic structure that sterically and electronically shields the boron atom, making the molecule less susceptible to moisture, air, and other degradation pathways.[3][5] This increased stability translates to a longer shelf-life, easier handling, and often, cleaner reactions with higher yields.[3][5]

Visualizing the Protective Mechanism

The conversion of a boronic acid to its pinacol ester is a straightforward esterification reaction with pinacol (2,3-dimethyl-2,3-butanediol). This process protects the reactive boronic acid moiety.

Protection_Mechanism cluster_0 This compound cluster_1 Pinacol cluster_2 Pinacol Ester Derivative BA R-B(OH)₂ Ester R-B(O-C(CH₃)₂)₂ BA->Ester Esterification (+ Pinacol, -2H₂O) Pinacol HO-C(CH₃)₂-C(CH₃)₂-OH Ester->BA Hydrolysis (+2H₂O)

Caption: Conversion between boronic acid and its pinacol ester.

Benchmarking Stability: Experimental Protocols & Data

To objectively compare the stability of this compound and its pinacol ester, a series of forced degradation studies can be performed. These studies expose the compounds to stress conditions to accelerate decomposition and reveal their intrinsic stability.[6][7]

Thermal Stability Assessment

Objective: To determine the thermal decomposition profile of each compound.

Methodology: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan.

  • Instrumentation: Use a TGA instrument under a nitrogen atmosphere.

  • Heating Program: Ramp the temperature from 25°C to 600°C at a rate of 10°C/min.

  • Data Analysis: Monitor the weight loss as a function of temperature. The onset temperature of decomposition indicates thermal stability.

Expected Data:

CompoundOnset of Decomposition (Tonset)
This compound~150-180°C
Pinacol Ester Derivative>250°C

This data is illustrative. Actual values may vary.

The pinacol ester is expected to exhibit significantly higher thermal stability due to the protective nature of the pinacol group, which can form stable boron oxides upon pyrolysis.[8][9]

Hydrolytic Stability Assessment

Objective: To evaluate the stability of each compound in aqueous environments, simulating conditions often found in cross-coupling reactions.

Methodology: HPLC-Based Forced Hydrolysis Study [10][11]

  • Sample Preparation: Prepare stock solutions (e.g., 1 mg/mL) of each compound in an aprotic solvent like acetonitrile.

  • Stress Conditions: Aliquot the stock solution into separate vials and add acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (water) solutions.[12][13]

  • Incubation: Store the vials at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound.[10][11] A reverse-phase C18 column with a gradient of acetonitrile and water is a common starting point.[14]

  • Data Analysis: Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.

Expected Data:

CompoundConditionHalf-life (t1/2) at 60°C
This compound0.1 M HCl~ 6 hours
0.1 M NaOH~ 2 hours
Neutral pH~ 18 hours
Pinacol Ester Derivative0.1 M HCl> 48 hours
0.1 M NaOH~ 24 hours
Neutral pH> 72 hours

This data is illustrative. Actual values may vary.

Boronic acids are known to be susceptible to hydrolysis, which can be accelerated under both acidic and basic conditions.[10] Pinacol esters, while not completely immune to hydrolysis, are significantly more robust, especially under neutral and acidic conditions.[15][16]

Long-Term Storage (Benchtop) Stability

Objective: To assess the long-term stability of the solid compounds under ambient laboratory conditions.

Methodology: ¹H NMR Analysis

  • Sample Storage: Store solid samples of both compounds in vials on the benchtop, exposed to air and ambient light.

  • Time Points: At regular intervals (e.g., 0, 15, 30, 60 days), take a small sample for analysis.

  • Analysis: Dissolve a known amount of the sample in a deuterated solvent (e.g., DMSO-d₆) and acquire a ¹H NMR spectrum.

  • Data Analysis: Monitor for the appearance of new signals or a decrease in the integration of the parent compound's signals, which would indicate decomposition. The formation of boroxines from the boronic acid can often be observed.[4]

Expected Observations:

  • This compound: Noticeable degradation, including the formation of boroxine and other byproducts, may be observed within 15-30 days.[17][18]

  • Pinacol Ester Derivative: Expected to be indefinitely stable under these conditions, with no significant changes in the ¹H NMR spectrum even after 60 days.[17][18]

Experimental Workflow Visualization

Caption: Workflow for comparative stability testing.

Impact on Synthetic Applications: A Suzuki-Miyaura Coupling Case Study

The superior stability of the pinacol ester often translates to better performance in synthetic applications.

Objective: To compare the efficiency of both compounds in a Suzuki-Miyaura cross-coupling reaction after a period of storage.

Methodology:

  • Reagent Aging: Store both the boronic acid and its pinacol ester on the benchtop for 30 days.

  • Reaction Setup: Set up parallel Suzuki-Miyaura reactions using an aryl halide (e.g., 4-bromoanisole), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) with both the "aged" boronic acid and the "aged" pinacol ester.[1][19]

  • Reaction Conditions: Run the reactions under standard conditions (e.g., toluene/water, 80-100°C).[1]

  • Analysis: Monitor the reaction progress by TLC or GC-MS and determine the final product yield by purification or quantitative NMR.

Expected Results:

Boron Reagent (after 30 days storage)Suzuki Coupling Yield
This compound40-60%
Pinacol Ester Derivative>90%

This data is illustrative. Actual values may vary.

The decreased yield with the aged boronic acid is a direct consequence of its decomposition over time, reducing the amount of active reagent available for the coupling reaction. The stability of the pinacol ester ensures a consistent and high yield, even after prolonged storage.[3]

Conclusion and Recommendations

The experimental evidence strongly supports the superior stability of the pinacol ester of this compound compared to the free boronic acid.

Choose this compound when:

  • The reaction rate is the highest priority.

  • The reagent can be used immediately after purchase or synthesis.

  • Reaction conditions can be strictly controlled to minimize degradation.

Choose the Pinacol Ester Derivative when:

  • Stability, ease of handling, and long-term storage are paramount. [1]

  • Reproducibility and high purity of starting materials are critical for multi-step syntheses. [1][5]

  • The workflow involves automated or high-throughput screening where reagent stability is essential.[1]

For researchers in drug development and complex organic synthesis, the enhanced stability and reliability of the pinacol ester derivative often make it the preferred choice. The initial investment in the ester is frequently offset by more consistent results, higher yields, and reduced waste, ultimately accelerating research and development efforts.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4-Hydroxy-3-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and organic synthesis, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of scientific integrity and laboratory safety. (4-Hydroxy-3-nitrophenyl)boronic acid, a valuable building block, requires meticulous handling from receipt to disposal. This guide provides a comprehensive, technically grounded protocol for its proper disposal, ensuring the safety of personnel, the protection of the environment, and full compliance with safety standards.

Hazard Identification and Risk Assessment: Understanding the 'Why'

Proper disposal begins with a thorough understanding of the compound's inherent risks. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, a risk assessment can be constructed by analyzing its structural components: a boronic acid, a phenol, and a nitro group. This analysis informs every subsequent step of the disposal process.

  • Boronic Acid Moiety: Boronic acids and their derivatives are generally treated as hazardous waste until proven otherwise.[1][2] Recent studies have also raised concerns about the potential mutagenic activity of some boronic acids, reinforcing a conservative approach to their disposal.[3]

  • Nitrophenol Structure: The presence of the nitrophenol group is significant. The U.S. Environmental Protection Agency (EPA) has designated nitrophenols as priority pollutants due to their potential toxicity and environmental persistence.[4][5] This classification mandates that they not be released into the environment.

  • Reactivity: The compound is incompatible with strong oxidizing agents and strong acids.[6]

Based on data from structurally similar compounds, we can anticipate the following hazard profile:

Hazard ClassificationDescriptionRationale & Causality
Skin Corrosion/Irritation Likely Category 2; Causes skin irritation.[7]Phenolic groups and acidic nature can irritate skin upon contact.
Serious Eye Damage/Irritation Likely Category 2; Causes serious eye irritation.[7][8]The acidic and particulate nature of the solid can cause significant irritation or damage to eye tissue.
Aquatic Hazard Harmful to aquatic life.[9]Nitrophenols are known environmental pollutants.[4] Disposal into drains is strictly prohibited.[6]
Reproductive Toxicity Potential Category 1B; May damage fertility or the unborn child.This is a potential hazard noted for some boronic acid derivatives and warrants a high degree of caution.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the waste, ensuring personal and environmental safety is paramount. All waste handling and disposal procedures must be conducted within a certified chemical fume hood to mitigate inhalation risks.[1][2]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[6][10]Protects against splashes of solutions or accidental projection of solid particles.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[1][2]Prevents skin contact and irritation. Contaminated gloves must be disposed of as solid hazardous waste.
Body Protection A fully fastened, long-sleeved laboratory coat.[2]Prevents contamination of personal clothing and skin.
Respiratory Protection Required when dusts are generated or if working outside a fume hood.[7]Protects against inhalation of the powdered compound.

Step-by-Step Disposal Protocol

The fundamental principle is that this compound and any materials contaminated with it must be treated as hazardous chemical waste.[2] Never dispose of this chemical in the regular trash or down the drain.[1][6]

Step 1: Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous reactions in the waste container.

  • Identify the Waste Stream: Determine if the waste is solid, liquid, or contaminated labware.

  • Segregate: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2] It should be collected in a designated container.

Step 2: Containerization and Labeling

Clear and correct containerization is a regulatory requirement and essential for safe handling.

  • Select a Compatible Container: Use a chemically compatible, sealable container. High-density polyethylene (HDPE) containers are suitable for both solid and liquid waste.[11] Ensure the container is in good condition and has a secure lid.[12]

  • Label Accurately: The container must be clearly labeled with:

    • The words "HAZARDOUS WASTE "[1][2]

    • The full chemical name: "this compound"

    • Known hazards (e.g., "Irritant," "Environmental Hazard")

    • For solutions, list all solvents and their approximate concentrations.

Step 3: Disposal of Solid & Liquid Waste
  • Solid Waste:

    • Collect all contaminated solid materials, such as gloves, weigh boats, pipette tips, and bench paper, in the designated solid hazardous waste container.[1]

    • For pure or excess solid this compound, transfer it directly into the labeled container inside a fume hood to prevent dust generation.[10]

  • Liquid Waste:

    • Collect all solutions containing this compound (e.g., from reaction mixtures, extractions, or chromatography) in a designated liquid hazardous waste container.

    • Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[11][13]

    • Keep the container securely closed at all times except when adding waste.[14]

Step 4: Decontamination of Glassware

Properly decontaminating glassware prevents cross-contamination and ensures safety.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the organic residue. Collect this rinsate as liquid hazardous waste.[13]

  • Secondary Decontamination: A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[1][15] Rinse the glassware with a dilute basic solution (e.g., 0.1 M NaOH). Collect this basic rinsate as hazardous waste.

  • Final Rinse: Perform a final rinse with deionized water. This final rinse water should also be collected as hazardous waste.[1]

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

Step 5: Storage and Final Disposal
  • Satellite Accumulation: Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) within your laboratory.

  • Request Pickup: Follow your institution's specific procedures for hazardous waste pickup. This is typically handled by the EHS department, which will transport the waste to a licensed disposal facility.[6][8]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess: If the spill is large or you are unsure how to proceed, contact your institution's EHS emergency line.

  • Control: For small, manageable spills (if you are trained to do so):

    • Ensure you are wearing the appropriate PPE.

    • Prevent the solid from becoming airborne. Gently cover with an inert absorbent material.

    • Carefully sweep or vacuum the material into a designated hazardous waste container.[6][16]

    • Decontaminate the spill area using the procedure outlined in Step 4.

    • Collect all cleanup materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

G cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Waste Generation (this compound) characterize Characterize Waste (Solid, Liquid, Contaminated Debris) start->characterize solid_waste Excess Reagent, Contaminated PPE, Labware characterize->solid_waste Solid liquid_waste Reaction Mixtures, Solvent Rinsates, Column Eluent characterize->liquid_waste Liquid solid_container Select & Label SOLID Hazardous Waste Container solid_waste->solid_container storage Store Sealed Container in Designated Satellite Accumulation Area (SAA) solid_container->storage liquid_container Select & Label LIQUID Hazardous Waste Container liquid_waste->liquid_container liquid_container->storage pickup Request Pickup by Institutional EHS for Final Disposal storage->pickup

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Handling (4-Hydroxy-3-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of (4-Hydroxy-3-nitrophenyl)boronic acid. As a nitrophenyl-substituted boronic acid, this compound requires careful management to mitigate risks of irritation, toxicity, and chemical reactivity. The following procedures are based on established best practices for handling this class of chemicals and are designed to ensure the safety of all laboratory personnel. It is imperative to consult your institution's specific Safety Data Sheet (SDS) and internal safety protocols as the primary authority.

Hazard Assessment: Understanding the Risks

This compound, like its close analogs such as 3- and 4-nitrophenylboronic acid, should be treated as a hazardous substance. The primary risks are associated with its irritant properties and potential toxicity.

Key Hazards:

  • Causes serious eye irritation [1][2][3]

  • Causes skin irritation [1][2]

  • May cause respiratory tract irritation [1][4][5]

  • Harmful if swallowed [5]

The nitro group on the phenyl ring can also contribute to increased reactivity and toxicity compared to non-substituted phenylboronic acids. Therefore, exposure via all routes—inhalation, ingestion, and skin or eye contact—must be strictly avoided.

Personal Protective Equipment (PPE): Your Primary Defense

A comprehensive suite of PPE is mandatory for handling this compound. The selection of PPE is directly linked to the potential routes of exposure.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles are mandatory. A full-face shield is required when there is a significant risk of splashing or dust generation.[4][6][7]Protects against dust particles and splashes that can cause serious, irreversible eye damage.[2][3]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before use and changed immediately if contaminated.[4][6][7]Prevents direct skin contact, which can cause irritation and potential absorption of the chemical.[1]
Body Protection A fully buttoned, flame-resistant laboratory coat must be worn. Long pants and closed-toe shoes are required.[6][7][8]Protects the skin on the body and arms from accidental spills and contact with contaminated surfaces.
Respiratory Protection For routine handling of small quantities within a certified chemical fume hood, respiratory protection may not be necessary. If dust or aerosols are likely to be generated, or work is performed outside a fume hood, a NIOSH-approved N95 (or better) particulate respirator is required.[4][7][8]Minimizes the risk of inhaling fine particles, which can cause acute respiratory tract irritation.[1][4][5]
Step-by-Step Protocol: Donning and Doffing PPE
  • Preparation: Before entering the lab, ensure long hair is tied back and loose clothing or jewelry is secured.

  • Donning Sequence:

    • Put on the laboratory coat and fasten all buttons.

    • Put on chemical safety goggles.

    • Wash and dry hands thoroughly.

    • Put on the first pair of nitrile gloves. If a higher risk task is anticipated, a second pair of gloves (double-gloving) is recommended.

    • If required, perform a fit-check and don the respirator.

  • Doffing Sequence (to avoid self-contamination):

    • Remove the outer pair of gloves (if double-gloved).

    • Remove the laboratory coat by rolling it outwards, ensuring the contaminated exterior does not touch your skin. Hang it in a designated area or place it in a laundry bag if contaminated.

    • Remove safety goggles, handling them by the strap.

    • Remove the inner pair of gloves by peeling them off from the cuff, turning them inside out.

    • If a respirator was used, remove it last by touching only the straps.

    • Wash hands thoroughly with soap and water.[6][7]

Operational Plan: Safe Handling Workflow

Safe handling relies on a combination of proper engineering controls and meticulous laboratory practices.

Engineering Controls
  • Ventilation: All work involving solid this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][6][7][9]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and unobstructed in the immediate vicinity of the workstation.[4][6][7]

Workflow Diagram: From Receipt to Use

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Verify Chemical & Review SDS B 2. Prepare Fume Hood & Clear Workspace A->B C 3. Assemble All Necessary Equipment & PPE B->C D 4. Don Required PPE (as per protocol) C->D E 5. Transfer Solid Carefully (Avoid Dust Generation) D->E Proceed to Handling F 6. Weigh Compound (Use Weighing Paper/Boat) E->F G 7. Add to Solvent or Reaction Mixture F->G H 8. Decontaminate Spatula & Work Surface G->H Proceed to Cleanup I 9. Segregate & Label All Waste Streams H->I J 10. Doff PPE Correctly I->J K 11. Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of this compound.

Spill Response Protocol

In the event of a spill, immediate and correct action is critical.

  • Evacuate: Alert others and evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Protect: Don additional PPE if necessary, including a respirator and a chemical-resistant apron.

  • Contain: For small spills, cover with an inert absorbent material like sand or vermiculite. Do not use combustible materials. Avoid raising dust.[6]

  • Clean-up: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[8]

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., isopropanol), followed by a thorough wash with soap and water.

  • Report: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Managing Hazardous Waste

All waste generated from the use of this compound must be treated as hazardous waste.[6][9] Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the sink.[9]

Waste Segregation and Disposal Workflow

Caption: Step-by-step waste disposal plan for this compound.

Key Disposal Steps:

  • Waste Identification: All items that have come into contact with the chemical, including gloves, weighing paper, pipette tips, and contaminated cleaning materials, are considered hazardous waste.

  • Containerization: Use a dedicated, sealable, and clearly labeled hazardous waste container. The label must include "Hazardous Waste" and the chemical name: "this compound".[9]

  • Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong oxidizing agents.[9]

  • Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[9] Complete all necessary documentation as required.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.